Cy5-PEG4-acid
描述
属性
分子式 |
C43H60ClN3O7 |
|---|---|
分子量 |
766.4 g/mol |
IUPAC 名称 |
3-[2-[2-[2-[2-[6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid chloride |
InChI |
InChI=1S/C43H59N3O7.ClH/c1-42(2)34-16-11-13-18-36(34)45(5)38(42)20-8-6-9-21-39-43(3,4)35-17-12-14-19-37(35)46(39)25-15-7-10-22-40(47)44-24-27-51-29-31-53-33-32-52-30-28-50-26-23-41(48)49;/h6,8-9,11-14,16-21H,7,10,15,22-33H2,1-5H3,(H-,44,47,48,49);1H |
InChI 键 |
SURRHBABZJLEMJ-UHFFFAOYSA-N |
外观 |
Solid powder |
纯度 |
>96% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO, DMF, DCM, Water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Cy5-PEG4-acid |
产品来源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Cy5-PEG4-Acid: A Versatile Tool for Bioconjugation and Fluorescent Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cy5-PEG4-acid is a bifunctional molecule that integrates the far-red fluorescent properties of the cyanine (B1664457) dye Cy5 with a hydrophilic tetraethylene glycol (PEG4) spacer, terminating in a reactive carboxylic acid. This strategic design makes it an invaluable reagent in biomedical research and drug development for the fluorescent labeling of proteins, peptides, antibodies, and other amine-containing biomolecules. The PEG spacer enhances aqueous solubility and reduces steric hindrance, while the Cy5 fluorophore allows for sensitive detection in a spectral region with minimal autofluorescence from biological samples.[1][2] This guide provides a comprehensive overview of its technical specifications, detailed experimental protocols for its application, and visualizations of relevant biological and experimental workflows.
Core Properties and Specifications
This compound is characterized by its distinct chemical and physical properties that are critical for its successful application in various experimental settings.
Chemical and Physical Data
A summary of the key quantitative data for this compound is presented in Table 1. These values are essential for calculating molar concentrations for conjugation reactions and for setting up fluorescence imaging instrumentation.
| Property | Value | Reference |
| Molecular Formula | C₄₃H₆₀ClN₃O₇ | [1] |
| Molecular Weight | 766.4 g/mol | [2] |
| Excitation Maximum (λex) | ~646-649 nm | [1][2] |
| Emission Maximum (λem) | ~662-667 nm | [1][2] |
| Extinction Coefficient (ε) | ~232,000 cm⁻¹M⁻¹ | [2] |
| Purity | ≥95% | [2] |
| Solubility | Soluble in DMSO, DMF, DCM, and Water | [1] |
Storage and Stability
For optimal performance and longevity, this compound should be stored under appropriate conditions. For short-term storage (days to weeks), it is recommended to keep it at 0-4°C, protected from light. For long-term storage (months to years), it should be stored at -20°C.[1] The compound is stable for several weeks at ambient temperature, making it suitable for standard shipping conditions.[1]
Experimental Protocols
The primary application of this compound is the covalent labeling of biomolecules through the formation of a stable amide bond between its terminal carboxylic acid and primary amine groups on the target molecule. This is typically achieved using carbodiimide (B86325) chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
Protocol for Antibody Labeling using EDC/NHS Chemistry
This protocol provides a step-by-step guide for the conjugation of this compound to an antibody.
Materials:
-
This compound
-
Antibody (or other amine-containing protein) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Activation Buffer: 0.1 M MES, pH 5.5
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Solution: 1 M Tris-HCl or Glycine, pH 7.5
-
Desalting column for purification
Procedure:
-
Reagent Preparation:
-
Allow all reagents to equilibrate to room temperature before use.
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.
-
Prepare fresh solutions of EDC and NHS in the Activation Buffer immediately before use.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine the this compound stock solution with the Activation Buffer.
-
Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS relative to the amount of this compound.
-
Vortex the mixture briefly and incubate for 15-30 minutes at room temperature to form the semi-stable NHS ester.
-
-
Conjugation to the Antibody:
-
Add the activated this compound solution to the antibody solution. A 1.5 to 10-fold molar excess of the activated linker to the antibody is a recommended starting point; however, the optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle rotation, protected from light.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess this compound and reaction byproducts by passing the solution through a desalting column equilibrated with an appropriate buffer (e.g., PBS).
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).
-
Confirm successful conjugation and purity using SDS-PAGE. The fluorescently labeled antibody can be visualized under appropriate illumination before staining with Coomassie Blue.
-
Applications in Signaling Pathway Analysis and In Vivo Imaging
This compound conjugates are powerful tools for studying cellular processes and for in vivo imaging, enabling the tracking and quantification of biomolecules in complex biological systems.
Studying the Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
Fluorescently labeled antibodies, such as an anti-EGFR antibody conjugated with this compound, can be used to visualize and study the EGFR signaling pathway, which is often overactive in various cancers. The binding of the labeled antibody to EGFR on the cell surface can be monitored, and its subsequent internalization and trafficking can be tracked. This allows for the investigation of receptor dynamics and the efficacy of therapeutic antibodies that target this pathway.
References
An In-depth Technical Guide to Cy5-PEG4-acid: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Cy5-PEG4-acid, a fluorescent labeling reagent widely used in biomedical research and drug development. It details the chemical structure, physicochemical and optical properties, and provides a representative protocol for its application in bioconjugation.
Core Chemical and Physical Properties
This compound is a bifunctional molecule that combines the far-red fluorescent properties of the Cyanine5 (Cy5) dye with a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, terminating in a carboxylic acid group. This combination of features makes it a versatile tool for labeling biomolecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C43H60ClN3O7 | [1][2] |
| Molecular Weight | ~766.4 g/mol | [1][2] |
| IUPAC Name | 1-(1-carboxy-16-oxo-3,6,9,12-tetraoxa-15-azahenicosan-21-yl)-3,3-dimethyl-2-((1E,3E)-5-((E)-1,3,3-trimethylindolin-2-ylidene)penta-1,3-dien-1-yl)-3H-indol-1-ium chloride | [2] |
| CAS Number | Not consistently assigned. Some vendors report "NONE". | [2] |
| Appearance | Typically a solid | N/A |
| Solubility | Soluble in DMSO, DMF, DCM, and Water.[2] | [2] |
| Storage Conditions | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C. Should be stored in a dry, dark environment.[2] | [2] |
Optical Properties
The Cy5 fluorophore exhibits strong absorption and emission in the far-red region of the electromagnetic spectrum, which is advantageous for biological imaging due to reduced autofluorescence from cells and tissues.
Table 2: Optical Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (λex) | ~649 nm | [2] |
| Emission Maximum (λem) | ~667 nm | [2] |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ at ~646 nm (for the core Cy5 acid) | [3] |
| Quantum Yield (Φ) | ~0.2 (for the core Cy5 acid) | [3] |
Chemical Structure and Reactivity
The terminal carboxylic acid group of this compound can be activated to react with primary amines on biomolecules, such as the lysine (B10760008) residues on proteins, to form stable amide bonds. This reaction is typically facilitated by the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, to enhance coupling efficiency and stability of the reactive intermediate.
Caption: General representation of the this compound structure.
Experimental Protocols
The following is a representative, two-step protocol for the conjugation of this compound to a protein containing primary amines using EDC and Sulfo-NHS chemistry.
Materials and Reagents
-
Protein of interest (in an amine-free buffer, e.g., PBS, MES, or HEPES)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Purification column (e.g., size-exclusion chromatography, dialysis cassette)
Experimental Workflow
Caption: Logical workflow for protein labeling with this compound.
Detailed Methodology
Step 1: Reagent Preparation
-
Protein Solution: Prepare the protein of interest at a concentration of 1-10 mg/mL in an amine-free buffer such as PBS. If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into an appropriate buffer via dialysis or buffer exchange chromatography.
-
This compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
EDC and Sulfo-NHS Solutions: Prepare solutions of EDC and Sulfo-NHS in Activation Buffer at a concentration of 10 mg/mL each. These solutions should be prepared fresh as EDC is moisture-sensitive.
Step 2: Activation of this compound
-
In a microcentrifuge tube, combine a desired molar excess of the this compound stock solution with the EDC and Sulfo-NHS solutions. A 10-20 fold molar excess of the dye and coupling reagents over the protein is a common starting point.
-
Incubate the mixture for 15-30 minutes at room temperature, protected from light. This step activates the carboxylic acid group of the this compound to form a more reactive Sulfo-NHS ester.
Step 3: Conjugation to the Protein
-
Add the activated this compound mixture to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light. The optimal reaction time may need to be determined empirically.
Step 4: Quenching the Reaction
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature. This will quench any unreacted Sulfo-NHS esters.
Step 5: Purification of the Conjugate
-
Remove unreacted dye and byproducts from the labeled protein using a suitable purification method.
-
Size-Exclusion Chromatography (SEC): A common and effective method for separating the larger protein-dye conjugate from smaller, unreacted molecules.
-
Dialysis: Suitable for larger sample volumes, dialyze against an appropriate buffer (e.g., PBS) with several buffer changes.
-
Step 6: Characterization of the Conjugate
-
Degree of Labeling (DOL): Determine the average number of dye molecules conjugated per protein molecule. This can be calculated using the following formula after measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~650 nm (for Cy5):
-
Protein Concentration (M) = (A280 - (A650 * CF)) / ε_protein
-
Dye Concentration (M) = A650 / ε_dye
-
DOL = Dye Concentration / Protein Concentration (CF is a correction factor for the absorbance of the dye at 280 nm, and ε is the molar extinction coefficient)
-
-
Functional Analysis: Perform an appropriate assay to confirm that the biological activity of the protein is retained after labeling.
Signaling Pathway and Application Visualization
This compound is not directly involved in signaling pathways but is a tool to visualize and track molecules that are. For instance, if a labeled antibody is used to detect a cell surface receptor, the subsequent signaling cascade can be studied.
Caption: Use of Cy5-labeled antibody for cell surface receptor detection.
This guide provides a foundational understanding of this compound for its effective application in research and development. For specific applications, optimization of the labeling and purification protocols is recommended.
References
Core Spectroscopic Properties of Cy5-PEG4-acid
An In-Depth Technical Guide to the Excitation and Emission Spectra of Cy5-PEG4-acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core spectroscopic properties of this compound, a fluorescent probe widely utilized in biological imaging and labeling. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances the hydrophilicity and biocompatibility of the Cy5 dye, making it an invaluable tool for the covalent labeling and subsequent tracking of biomolecules in aqueous environments. This document details the excitation and emission spectra of this compound, presents a standardized protocol for their determination, and offers a visual representation of the experimental workflow.
This compound is a bright, far-red fluorescent dye. Its fluorescence in this region of the spectrum is particularly advantageous for biological applications due to the minimal autofluorescence of cells and tissues at these longer wavelengths[1]. The key spectral characteristics from various suppliers are summarized below.
| Property | Value | Source |
| Excitation Maximum (λex) | 649 nm | MedKoo Biosciences[2] |
| Emission Maximum (λem) | 667 nm | MedKoo Biosciences[2] |
| Excitation Maximum (λex) | 646 nm | BroadPharm[3] |
| Emission Maximum (λem) | 662 nm | BroadPharm[3] |
| Excitation Maximum (λex) | ~650 nm | baseclick GmbH[4] |
| Emission Maximum (λem) | ~670 nm | baseclick GmbH[4] |
| Extinction Coefficient (ε) | 250,000 cm⁻¹M⁻¹ | FluoroFinder[5] |
| Quantum Yield (Φ) | ~0.27 | FluoroFinder[5] |
Note: The exact spectral properties can be influenced by the solvent, pH, and the local molecular environment.
Experimental Protocol: Determination of Fluorescence Spectra
This protocol outlines a standardized methodology for measuring the excitation and emission spectra of this compound.
Materials and Reagents
-
This compound: Stock solution prepared in a high-purity, spectroscopy-grade solvent such as dimethyl sulfoxide (B87167) (DMSO) or phosphate-buffered saline (PBS).
-
Solvent: Spectroscopy-grade solvent identical to that used for the stock solution.
-
Quartz Cuvettes: 1 cm path length, clean and free of scratches or contaminants.
Instrumentation
-
Spectrofluorometer: An instrument capable of scanning a range of excitation and emission wavelengths, equipped with a high-intensity light source (e.g., Xenon arc lamp) and a sensitive detector (e.g., photomultiplier tube).
-
UV-Visible Spectrophotometer: For determining the absorbance spectrum and concentration of the dye solution.
Sample Preparation
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in the chosen solvent (e.g., 1 mg/mL in DMSO). Ensure the dye is fully dissolved.
-
Working Solution Preparation: Dilute the stock solution with the same solvent to a final concentration that results in an absorbance maximum below 0.1 at the excitation wavelength. This is crucial to avoid inner filter effects.
-
Blank Sample: Prepare a quartz cuvette containing only the solvent to be used for background subtraction.
Measurement of the Emission Spectrum
-
Instrument Setup: Turn on the spectrofluorometer and allow the lamp to warm up for the manufacturer-recommended time to ensure stable output.
-
Set Excitation Wavelength: Set the excitation monochromator to the known absorption maximum of this compound (approximately 649 nm).
-
Scan Emission Wavelengths: Scan a range of emission wavelengths, typically starting from about 10-20 nm above the excitation wavelength to avoid scattered light, and extending to approximately 800 nm (e.g., 660 nm to 800 nm).
-
Record Data: Record the fluorescence intensity at each emission wavelength. The wavelength at which the highest intensity is recorded is the emission maximum (λem).
Measurement of the Excitation Spectrum
-
Set Emission Wavelength: Set the emission monochromator to the determined emission maximum (approximately 667 nm).
-
Scan Excitation Wavelengths: Scan a range of excitation wavelengths, typically from around 550 nm up to just below the emission wavelength (e.g., 550 nm to 660 nm).
-
Record Data: Record the fluorescence intensity at each excitation wavelength. The resulting plot of intensity versus excitation wavelength is the excitation spectrum. The peak of this spectrum corresponds to the excitation maximum (λex).
Data Analysis
-
Background Subtraction: Subtract the solvent blank spectrum from the sample spectra for both excitation and emission scans.
-
Plotting Spectra: Plot the corrected fluorescence intensity as a function of wavelength for both the emission and excitation spectra.
-
Peak Identification: Identify the wavelengths corresponding to the highest intensity peaks in both the excitation and emission spectra to determine λex and λem.
Experimental Workflow Visualization
The following diagram illustrates the key steps in determining the fluorescence spectra of this compound.
Caption: Workflow for determining the excitation and emission spectra of this compound.
References
The Strategic Advantage of the PEG4 Linker in Cy5 Probes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern biological research and therapeutic development, the precision and reliability of fluorescent probes are paramount. Cyanine (B1664457) 5 (Cy5), a far-red fluorescent dye, is a workhorse in applications ranging from cellular imaging to immunoassays due to its high extinction coefficient and emission profile that minimizes background autofluorescence. However, the performance of a Cy5 probe is not solely dictated by the fluorophore itself; the linker connecting it to a biomolecule of interest plays a critical, often underestimated, role. This technical guide provides an in-depth exploration of the tetraethylene glycol (PEG4) linker and its significant contributions to the functionality and efficacy of Cy5 probes.
The Core of the Matter: Understanding the PEG4 Linker
The PEG4 linker is a short, hydrophilic spacer composed of four repeating ethylene (B1197577) glycol units. Its integration into Cy5 probes is a deliberate design choice aimed at overcoming common challenges in bioconjugation and cellular imaging. The fundamental properties of the PEG4 linker directly translate into tangible benefits for researchers.
Structure and Inherent Advantages
The chemical structure of the PEG4 linker endows Cy5 probes with several key advantages:
-
Enhanced Hydrophilicity and Solubility: The repeating ether units in the PEG backbone form hydrogen bonds with water, significantly increasing the aqueous solubility of the often hydrophobic Cy5 dye.[1] This is crucial for preventing the aggregation of probes in biological buffers, a common issue with cyanine dyes that can lead to quenching of the fluorescent signal.[2]
-
Reduced Steric Hindrance: The flexible, 15-atom chain of the PEG4 linker provides optimal spatial separation between the bulky Cy5 fluorophore and the conjugated biomolecule. This "spacing effect" is critical for preserving the biological activity of the target molecule, such as the antigen-binding capacity of an antibody, by preventing the dye from interfering with its functional domains.
-
Improved Biocompatibility and Reduced Non-Specific Binding: The hydrophilic nature of the PEG linker creates a hydration shell around the Cy5 probe. This can mask the probe from the immune system and reduce non-specific binding to proteins and cell surfaces, leading to a higher signal-to-noise ratio in imaging applications.[2]
-
Defined Length and Purity: Unlike polydisperse PEGs, discrete PEG linkers like PEG4 have a precise length and molecular weight. This uniformity ensures batch-to-batch consistency in the synthesis of Cy5 probes, leading to more reproducible experimental results.
Quantitative Insights: The Impact of the PEG4 Linker on Cy5 Probe Performance
The choice of linker length can significantly influence the photophysical and functional properties of a Cy5 probe. While extensive head-to-head comparisons are often application-dependent, the available data provides valuable insights into the performance of PEGylated Cy5 probes.
| Property | Non-PEGylated Cy5 | PEGylated Cy5 (General) | Cy5-PEG4 (Specific Data) | Rationale and Implications |
| Excitation Maximum (λex) | ~646 - 649 nm | ~649 - 651 nm | ~649 nm | The core chromophore of Cy5 is largely unaffected by the PEG linker, ensuring compatibility with standard laser lines (e.g., 633 nm, 647 nm). |
| Emission Maximum (λem) | ~662 - 671 nm | ~666 - 691 nm | ~667 nm | A minimal shift in the emission spectrum allows for the use of standard Cy5 filter sets. |
| Molar Extinction Coefficient (ε) | ~250,000 M⁻¹cm⁻¹ | Can be lower (~107,000 M⁻¹cm⁻¹) | Not explicitly reported, but likely lower than non-PEGylated Cy5. | A lower molar extinction coefficient indicates a reduced efficiency in absorbing light. However, this can be offset by other performance gains. |
| Fluorescence Quantum Yield (Φ) | ~0.2 in aqueous solution | Can be lower (~0.07 for a similar derivative)[2] | Not explicitly reported, but may be slightly lower than non-PEGylated Cy5. | The local environment created by the PEG linker can influence the quantum yield. While potentially lower, the reduction in aggregation-induced quenching can lead to a brighter overall signal in biological systems.[2] |
| Photostability | Susceptible to photobleaching | Can be enhanced by reducing aggregation | Generally considered to have good photostability, further enhanced with antifade reagents.[3] | The primary determinant of photostability is the Cy5 core, but the improved solubility from PEGylation can indirectly enhance photostability by preventing the formation of less stable aggregates.[4] |
| Solubility | Limited in aqueous buffers | Significantly increased | High solubility in water, DMSO, DMF, and DCM.[5] | Enhanced aqueous solubility is a key advantage for biological applications, preventing precipitation and improving probe delivery.[1] |
Experimental Protocols: Harnessing the Power of Cy5-PEG4 Probes
The following protocols provide detailed methodologies for the synthesis and application of Cy5 probes incorporating a PEG4 linker.
Synthesis of Cy5-PEG4-NHS Ester
This protocol describes the synthesis of an amine-reactive Cy5-PEG4-NHS ester from a Cy5-NHS ester and an amino-PEG4-acid linker. This "post-conjugation activation" strategy is a common approach for creating custom-labeled probes.
Materials:
-
Cy5 NHS Ester
-
Amine-PEG4-Carboxylic Acid
-
N,N'-Disuccinimidyl carbonate (DSC) or N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (B81430) (TSTU)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system for purification
-
Mass Spectrometer for characterization
Procedure:
-
Reaction Setup: In a light-protected, round-bottom flask, dissolve Amine-PEG4-Carboxylic Acid (1.2 equivalents) in anhydrous DMF.
-
Activation of Carboxylic Acid: Add DSC (1.5 equivalents) or TSTU (1.5 equivalents) and TEA or DIPEA (3 equivalents) to the solution. Stir the reaction at room temperature for 1-2 hours to activate the carboxylic acid group of the PEG4 linker.
-
Conjugation to Cy5: In a separate light-protected vial, dissolve Cy5 NHS Ester (1 equivalent) in anhydrous DMF. Add this solution dropwise to the activated PEG4 linker solution.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 4-6 hours, or overnight at 4°C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Purification: Upon completion, purify the crude product by RP-HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).
-
Characterization and Storage: Collect the fractions containing the desired Cy5-PEG4-NHS ester product. Confirm the identity and purity of the product by mass spectrometry and analytical HPLC. Lyophilize the purified product and store it at -20°C, desiccated and protected from light.
Labeling of Antibodies with Cy5-PEG4-NHS Ester
This protocol details the covalent attachment of a Cy5-PEG4-NHS ester to the primary amines (e.g., lysine (B10760008) residues) of an antibody.
Materials:
-
Purified antibody (1-5 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Cy5-PEG4-NHS Ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.5
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) for purification
Procedure:
-
Antibody Preparation: If the antibody buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange into PBS, pH 7.4, using a desalting column or dialysis. Adjust the antibody concentration to 2-5 mg/mL.
-
Prepare Dye Stock Solution: Immediately before use, dissolve the Cy5-PEG4-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.
-
Reaction Setup: Add 1/10th volume of 1 M Sodium Bicarbonate buffer (pH 8.5) to the antibody solution to raise the pH to 8.0-8.5.
-
Conjugation: Add a 10- to 20-fold molar excess of the dissolved Cy5-PEG4-NHS ester to the antibody solution while gently vortexing. The optimal dye-to-antibody ratio may need to be determined empirically.
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.
-
Quenching: Stop the reaction by adding the quenching reagent to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Separate the labeled antibody from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with PBS.
-
Characterization: Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 649 nm (for Cy5). A DOL of 2-7 is typically optimal for most applications. Store the labeled antibody at 4°C, protected from light.
Immunofluorescence Staining of Adherent Cells
This protocol provides a general workflow for using a Cy5-PEG4 labeled secondary antibody for the immunofluorescent staining of adherent cells.
Materials:
-
Adherent cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody specific to the target antigen
-
Cy5-PEG4 labeled secondary antibody
-
Antifade mounting medium
Procedure:
-
Cell Preparation: Rinse the cells on coverslips twice with PBS.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: If the target antigen is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific binding sites by incubating the cells in 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer to its optimal concentration. Incubate the cells with the primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS containing 0.05% Tween 20 (PBST) for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the Cy5-PEG4 labeled secondary antibody in Blocking Buffer. Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBST for 5 minutes each, protected from light.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the fluorescent signal using a fluorescence microscope equipped with appropriate filter sets for Cy5.
Visualizing Complexity: Applications in Signaling Pathways and Drug Development
The superior properties of Cy5-PEG4 probes make them invaluable tools for dissecting complex biological processes and for the development of targeted therapeutics.
Elucidating the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.[6] Cy5-PEG4 labeled antibodies and ligands are instrumental in visualizing and quantifying the key events in this pathway.
EGFR Signaling Pathway
This diagram illustrates how a Cy5-PEG4 labeled EGF ligand or anti-EGFR antibody can be used to track the initial binding and receptor dimerization events at the cell surface. Subsequent downstream signaling through the RAS-ERK and PI3K-AKT pathways can be interrogated using Cy5-PEG4 labeled antibodies specific for phosphorylated forms of the signaling intermediates.
Workflow for Antibody-Drug Conjugate (ADC) Development
ADCs are a class of targeted therapeutics that utilize an antibody to deliver a potent cytotoxic payload specifically to cancer cells. The linker technology is critical for the stability and efficacy of an ADC. A Cy5-PEG4 linker can be incorporated into an ADC to not only improve its pharmacokinetic properties but also to enable fluorescent tracking of its delivery and internalization.
ADC Development Workflow
In this workflow, the Cy5-PEG4 linker is an integral part of the linker-payload synthesis. The fluorescence of the Cy5 component allows for direct visualization of ADC binding, internalization, and trafficking in in vitro cellular assays, providing critical insights into the mechanism of action and optimizing the design of the ADC.
Conclusion
The PEG4 linker is a powerful tool for enhancing the performance of Cy5 probes in a wide array of biological and therapeutic applications. By improving solubility, reducing steric hindrance and non-specific binding, and providing a defined spacer length, the PEG4 linker addresses key challenges associated with the use of fluorescent probes in complex biological systems. For researchers and drug development professionals, a thorough understanding of the properties and applications of the PEG4 linker is essential for designing robust, reproducible, and highly sensitive assays and for advancing the development of targeted therapeutics.
References
- 1. Data on the removal of peroxides from functionalized polyethylene glycol (PEG) and effects on the stability and sensitivity of resulting PEGylated conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DSPE-PEG-Cy5, MW 2,000 | BroadPharm [broadpharm.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
Navigating the Solubility of Cy5-PEG4-acid in Aqueous Buffers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a technical overview of the solubility characteristics of Cy5-PEG4-acid in aqueous buffers, a critical parameter for its effective use in bioconjugation, cellular imaging, and other research applications. While precise quantitative solubility limits are not extensively published, this document synthesizes available information from various suppliers and established laboratory protocols to offer practical guidance on its handling and application.
Core Properties and Solubility Profile
This compound is a fluorescent labeling reagent that combines the far-red emitting cyanine (B1664457) dye, Cy5, with a hydrophilic polyethylene (B3416737) glycol (PEG) spacer of four units, terminating in a carboxylic acid group. The inclusion of the PEG spacer is a key structural feature designed to enhance the water solubility of the otherwise hydrophobic Cy5 dye.[1][2][3]
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Common Use |
| Water | Soluble | Direct dissolution for some applications |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble[1][3] | Preparation of high-concentration stock solutions |
| Dimethylformamide (DMF) | Soluble[1][3] | Preparation of high-concentration stock solutions |
| Dichloromethane (DCM) | Soluble[3] |
Experimental Protocols
Preparation of Stock Solutions
Due to the potential for aggregation at high concentrations in aqueous solutions, the recommended procedure for preparing this compound for bioconjugation or other applications is to first create a concentrated stock solution in an anhydrous organic solvent.
Materials:
-
This compound powder
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Vortex mixer
-
Microcentrifuge
-
Low-light conditions
Procedure:
-
Bring the vial of this compound powder to room temperature before opening to prevent moisture condensation.
-
Under low-light conditions to minimize photobleaching, add a precise volume of anhydrous DMF or DMSO to the vial to achieve a desired high concentration (e.g., 10 mg/mL).
-
Vortex the vial thoroughly until the powder is completely dissolved. A brief centrifugation can help to collect the solution at the bottom of the tube.
-
This stock solution can be stored at -20°C for several weeks, protected from light and moisture. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[4]
Labeling of Amine-Containing Molecules in Aqueous Buffer
The terminal carboxylic acid of this compound can be covalently conjugated to primary amines (e.g., on proteins, peptides, or amino-modified oligonucleotides) using a carbodiimide (B86325) crosslinker such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), often in combination with N-hydroxysuccinimide (NHS) to enhance reaction efficiency.
Recommended Buffers:
It is crucial to use a buffer that does not contain primary amines, as these will compete with the target molecule for reaction with the activated dye.
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
HEPES buffer, pH 7.2-7.5
-
MES buffer, pH 6.0-6.5 (optimal for EDC/NHS activation step)
Materials:
-
Amine-containing molecule (e.g., protein) in an appropriate amine-free buffer
-
This compound stock solution (in DMF or DMSO)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Reaction buffer (e.g., MES buffer, pH 6.0 for activation; PBS, pH 7.4 for conjugation)
-
Quenching buffer (e.g., Tris or glycine (B1666218) buffer)
-
Purification column (e.g., gel filtration or dialysis)
Procedure:
-
Activation of this compound: a. In a microcentrifuge tube, dissolve this compound in reaction buffer (e.g., MES, pH 6.0) to a suitable concentration. b. Add a molar excess of EDC and NHS to the this compound solution. A common starting point is a 2- to 10-fold molar excess of each over the dye. c. Incubate the mixture for 15-30 minutes at room temperature to form the NHS-ester intermediate.
-
Conjugation to the Target Molecule: a. Dissolve the amine-containing target molecule in a suitable reaction buffer (e.g., PBS, pH 7.4). b. Add the activated this compound solution to the target molecule solution. The molar ratio of dye to target will depend on the desired degree of labeling and should be optimized for each specific application. c. Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. The reaction can also be performed overnight at 4°C.
-
Quenching the Reaction: a. To stop the labeling reaction, add a quenching buffer containing primary amines (e.g., Tris or glycine) to a final concentration of 20-50 mM. b. Incubate for 15-30 minutes at room temperature.
-
Purification: a. Remove the unreacted dye and byproducts by purifying the conjugate using a suitable method such as gel filtration (e.g., Sephadex G-25), dialysis, or spin concentrators.[4]
Visualizations
Caption: Experimental workflow for labeling a protein with this compound.
References
A Technical Guide to Cy5-PEG4-acid: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides core information on Cy5-PEG4-acid, a fluorescent labeling reagent. It is designed to be a valuable resource for researchers and professionals in the fields of biotechnology and drug development, offering detailed data, experimental protocols, and visual workflows to facilitate its effective use in scientific applications.
Core Molecular and Spectroscopic Data
This compound is a bifunctional molecule that combines the far-red fluorescent properties of the Cyanine5 (Cy5) dye with a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, terminating in a carboxylic acid group. This structure allows for its covalent attachment to primary amine groups on biomolecules through the formation of a stable amide bond. The PEG spacer enhances water solubility and reduces steric hindrance, making it a versatile tool for labeling proteins, peptides, and other biomolecules.
| Property | Value | Reference |
| Chemical Formula | C43H60ClN3O7 | [1] |
| Molecular Weight | 766.4 g/mol | [1] |
| Excitation Maximum (λex) | ~646-649 nm | [1] |
| Emission Maximum (λem) | ~662-667 nm | [1] |
| Purity | ≥95% | [1] |
| Solubility | Soluble in DMSO, DMF, DCM, and Water | |
| Storage Conditions | Store at -20°C, protected from light. | [1] |
Note: The exact molecular weight and spectral properties may vary slightly between suppliers.
Experimental Protocol: Labeling of Proteins with this compound
This protocol outlines a general procedure for the covalent labeling of a protein with this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This method activates the carboxylic acid group of this compound to form a reactive NHS ester, which then efficiently couples to primary amines on the target protein.
Materials:
-
This compound
-
Protein of interest in an amine-free buffer (e.g., PBS, MES, or HEPES)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: Amine-free buffer such as PBS, pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification column (e.g., Sephadex G-25) or dialysis cassette
Procedure:
-
Protein Preparation :
-
Activation of this compound :
-
Prepare a fresh stock solution of this compound in anhydrous DMSO or DMF.
-
In a separate tube, dissolve EDC and NHS (or Sulfo-NHS) in the Activation Buffer immediately before use. A 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS relative to the amount of this compound is recommended.[4]
-
Add the desired amount of this compound to the EDC/NHS solution.
-
Incubate the mixture for 15-30 minutes at room temperature to allow for the formation of the NHS ester.[4]
-
-
Conjugation to the Protein :
-
Add the activated this compound solution to the protein solution. A molar excess of the activated linker to the protein is typically used, with the optimal ratio determined empirically for the specific protein and desired degree of labeling.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.[4]
-
-
Quenching the Reaction :
-
Add the Quenching Buffer (e.g., Tris or glycine) to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature to quench any unreacted NHS-activated this compound.
-
-
Purification of the Labeled Protein :
-
Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) or by dialysis against an appropriate storage buffer.[3]
-
-
Characterization and Storage :
-
Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of Cy5 (~649 nm).
-
Store the labeled protein in a suitable buffer at 4°C for short-term storage or at -20°C or -80°C for long-term storage. Protect from light.[2]
-
Experimental Workflow
The following diagram illustrates the key steps in the bioconjugation of a protein with this compound.
Caption: Workflow for protein labeling with this compound.
This guide provides a foundational understanding of this compound and its application in bioconjugation. For specific applications, optimization of the reaction conditions, including molar ratios and incubation times, is recommended to achieve the desired degree of labeling.
References
The Pervasive Reach of Far-Red: A Technical Guide to Far-Red Fluorescent Dyes in Research
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals on the applications of far-red fluorescent dyes. This guide delves into the quantitative properties of these powerful tools, provides detailed experimental protocols for their use, and visualizes key signaling pathways where they play a crucial role.
In the intricate world of biological research, the ability to visualize cellular processes with high clarity and minimal disruption is paramount. Far-red fluorescent dyes have emerged as indispensable tools, offering significant advantages over their shorter-wavelength counterparts. Their emission spectra, typically in the 650-800 nm range, allow for deeper tissue penetration, reduced phototoxicity, and minimal interference from cellular autofluorescence. These properties have propelled their adoption across a wide array of research applications, from fundamental cell biology to preclinical in vivo imaging.
This technical guide provides an in-depth exploration of the core applications of far-red fluorescent dyes, offering both theoretical understanding and practical guidance for their implementation in the laboratory.
Quantitative Properties of Far-Red Fluorescent Dyes
The selection of an appropriate fluorescent dye is critical for the success of any fluorescence-based experiment. The following tables summarize the key quantitative properties of a selection of commonly used far-red fluorescent dyes to facilitate informed decision-making. Brightness is a critical parameter for assessing the performance of a fluorophore and is proportional to the product of its molar extinction coefficient and quantum yield.[1]
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Brightness (ε * Φ) |
| Alexa Fluor 647 | 650[2] | 665[2] | 239,000[2] | 0.33[2] | 78,870 |
| Alexa Fluor 680 | 679 | 702 | 184,000 | 0.36 | 66,240 |
| Cy5 | 649[3] | 667[3] | 250,000[3] | 0.27[3] | 67,500 |
| ATTO 647N | 644 | 669 | 150,000 | 0.65 | 97,500 |
| DyLight 650 | 652[4][5] | 672[4][5] | 250,000[4][5] | High[6] | - |
| IRDye 680LT | 676[7] | 693[7] | 190,000[8] | - | - |
| CellTrace Far Red | 630[1] | 661[1] | - | - | - |
Note: Quantum yield and brightness can be influenced by the local environment, including solvent and conjugation to biomolecules. The data presented here are for comparative purposes.
Key Applications and Experimental Protocols
Far-red fluorescent dyes have proven invaluable in a multitude of research applications. Their unique spectral properties make them particularly well-suited for techniques requiring high sensitivity and deep tissue imaging.
In Vivo Imaging
The ability of far-red light to penetrate tissues more deeply with less scattering makes these dyes ideal for whole-body animal imaging.[9] This allows for the non-invasive tracking of cells, pathogens, and biomolecules in a living organism over time.
-
Probe Preparation and Administration:
-
Animal Preparation:
-
Image Acquisition:
-
Select the appropriate excitation and emission filters for your chosen far-red dye.
-
Acquire images at various time points to determine the optimal imaging window and track the biodistribution of the probe.[10]
-
-
Image Analysis:
-
Use the imaging system's software to quantify the fluorescent signal in regions of interest.
-
Corroborate in vivo findings with ex vivo analysis of tissues by fluorescence microscopy.[10]
-
Western Blotting
In Western blotting, far-red fluorescently labeled secondary antibodies offer a quantitative and highly sensitive method for protein detection.[12] This approach allows for multiplexing, enabling the simultaneous detection of multiple proteins on the same blot.[12]
-
Protein Separation and Transfer:
-
Separate protein samples by SDS-PAGE.
-
Transfer the separated proteins to a low-fluorescence PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane for 1 hour at room temperature with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T).
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 5 minutes each with TBS-T.
-
Incubate the membrane with an Alexa Fluor 680-conjugated secondary antibody, diluted in blocking buffer (typically 1:5,000 to 1:20,000), for 1 hour at room temperature, protected from light.[13]
-
-
Washing and Imaging:
-
Wash the membrane three times for 5 minutes each with TBS-T.
-
Image the blot using a digital imaging system equipped with a laser or LED for far-red excitation and an appropriate emission filter.
-
Flow Cytometry
Far-red fluorescent dyes are extensively used in flow cytometry for cell tracking and proliferation assays. Their narrow emission spectra and minimal overlap with other common fluorophores make them ideal for multicolor experiments.[14]
-
Cell Staining:
-
Prepare a 1 µM working solution of CellTrace™ Far Red dye in PBS.[15]
-
Resuspend cells at a concentration of 1 x 10⁶ cells/mL in the staining solution.[15]
-
Incubate the cells for 20 minutes at 37°C, protected from light.[15]
-
Quench the staining reaction by adding 5 volumes of culture medium containing 10% FBS.
-
-
Cell Culture and Stimulation:
-
Wash the cells and resuspend them in fresh, pre-warmed culture medium.
-
Stimulate the cells with the desired agent to induce proliferation.
-
-
Flow Cytometry Analysis:
-
At desired time points, harvest the cells and wash them with PBS.
-
Analyze the cells on a flow cytometer equipped with a red laser (e.g., 633 nm or 640 nm) for excitation and an appropriate emission filter (e.g., 660/20 nm bandpass).[16]
-
The progressive halving of the fluorescent signal with each cell division allows for the visualization of distinct generations.
-
Fluorescence Microscopy
Far-red fluorescent dyes are excellent choices for immunofluorescence microscopy, as they minimize the background autofluorescence often present in biological samples.[17]
-
Cell Preparation and Fixation:
-
Permeabilization and Blocking:
-
Antibody Incubation:
-
Incubate the cells with the primary antibody, diluted in blocking solution, for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with an ATTO 647N-conjugated secondary antibody, diluted in blocking solution, for 1 hour at room temperature, protected from light.
-
-
Mounting and Imaging:
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.[16]
-
Image the samples using a fluorescence microscope with appropriate filters for ATTO 647N (Excitation/Emission: ~644/669 nm).
-
Visualizing Signaling Pathways with Far-Red Dyes
Far-red fluorescent probes are instrumental in dissecting complex signaling pathways. By labeling specific proteins or ions, researchers can visualize their dynamics in real-time.
G Protein-Coupled Receptor (GPCR) Signaling
GPCRs are a large family of transmembrane receptors that play a crucial role in cellular communication.[19] Upon ligand binding, they activate intracellular G proteins, initiating a cascade of downstream signaling events.[20] Far-red fluorescent ligands or antibodies can be used to track receptor trafficking and activation.
Caption: Generalized G Protein-Coupled Receptor (GPCR) signaling cascade.
Synaptic Zinc Signaling
Synaptic zinc is a key neuromodulator in the brain, influencing neurotransmission by interacting with various receptors.[21] Far-red fluorescent zinc sensors allow for the visualization of zinc dynamics in the synaptic cleft and its impact on neuronal signaling.
Caption: Simplified schematic of synaptic zinc release and its modulation of postsynaptic receptors.
Conclusion
Far-red fluorescent dyes have revolutionized our ability to probe the complexities of biological systems. Their superior optical properties have opened new avenues for research, enabling clearer, deeper, and more quantitative imaging than ever before. As dye chemistry and imaging technologies continue to advance, the applications of far-red fluorescence are poised to expand even further, promising to illuminate new frontiers in our understanding of life at the molecular level.
References
- 1. FluoroFinder [app.fluorofinder.com]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. Panel Builder [admin.fluorofinder.com]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. FluoroFinder [app.fluorofinder.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Practical Methods for Molecular In Vivo Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sketchviz.com [sketchviz.com]
- 11. youtube.com [youtube.com]
- 12. content.knowledgehub.wiley.com [content.knowledgehub.wiley.com]
- 13. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 14. web-api.polscientific.com [web-api.polscientific.com]
- 15. devtoolsdaily.com [devtoolsdaily.com]
- 16. ibidi.com [ibidi.com]
- 17. Extinction Coefficient [DyLight 650] | AAT Bioquest [aatbio.com]
- 18. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 19. lumiprobe.com [lumiprobe.com]
- 20. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]
- 21. assets.fishersci.com [assets.fishersci.com]
An In-depth Technical Guide to Cyanine Dyes for Biological Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of cyanine (B1664457) dyes, a versatile class of synthetic fluorophores, and their critical role in modern biological imaging. From fundamental principles to detailed experimental protocols, this document serves as a core resource for leveraging the power of cyanine dyes in your research.
Introduction to Cyanine Dyes
Cyanine dyes are a class of synthetic organic molecules that belong to the polymethine group.[1] Their structure is characterized by two nitrogen-containing heterocyclic nuclei joined by a polymethine chain of varying length.[2][3] This conjugated system is responsible for their strong light absorption and intense fluorescence, making them exceptional tools for a wide array of biological applications.[][5]
The length of the polymethine chain is a key determinant of the dye's spectral properties; a longer chain results in absorption and emission at longer wavelengths.[3] This tunability allows for the development of a series of dyes (e.g., Cy3, Cy5, Cy7) that span the visible to the near-infrared (NIR) spectrum.[3] NIR-emitting cyanine dyes are particularly valuable for in vivo imaging due to the reduced absorption and scattering of light by biological tissues in this spectral window, enabling deeper tissue penetration and higher signal-to-background ratios.
Modifications to the heterocyclic rings and the polymethine chain can further refine the dye's properties, such as water solubility, photostability, and quantum yield.[1] For instance, the addition of sulfonate groups creates water-soluble versions of cyanine dyes (e.g., sulfo-Cy5), which are ideal for labeling biomolecules in aqueous environments without the need for organic co-solvents.[6][7]
Core Properties and Data Presentation
The selection of an appropriate cyanine dye is contingent on its photophysical properties. The following tables summarize key quantitative data for commonly used cyanine dyes to facilitate comparison and experimental design.
Table 1: Photophysical Properties of Common Cyanine Dyes
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| Cy3 | ~550-555[8] | ~570-572[8] | ~150,000[8] | ~0.15 - 0.24[8][] |
| Cy3.5 | ~591 | ~604 | ~116,000 | ~0.15 |
| Cy5 | ~650[10] | ~670[10] | ~250,000[11] | ~0.2 - 0.28[10] |
| Cy5.5 | ~675 | ~694 | ~209,000 | ~0.3 |
| Cy7 | ~750[10] | ~780[10] | ~250,000 | ~0.1[10] |
| Sulfo-Cy3 | ~548 | ~563 | ~150,000 | ~0.1 |
| Sulfo-Cy5 | ~647 | ~664 | ~250,000 | ~0.2 |
| Sulfo-Cy7 | ~747 | ~770 | ~200,000 | ~0.13 |
Note: The exact photophysical properties can vary depending on the solvent, pH, and conjugation to a biomolecule.[6]
Key Applications and Experimental Protocols
Cyanine dyes are indispensable in a multitude of biological imaging techniques, including fluorescence microscopy, flow cytometry, and in vivo imaging.[12] Their utility stems from their brightness, photostability, and the availability of reactive forms that allow for covalent labeling of biomolecules such as antibodies, nucleic acids, and peptides.[3][13]
Antibody Conjugation with Amine-Reactive Cyanine Dyes
The most common method for labeling proteins with cyanine dyes involves the use of N-hydroxysuccinimidyl (NHS) esters, which react with primary amines (e.g., the side chain of lysine (B10760008) residues) to form stable amide bonds.[14]
-
Prepare the Antibody:
-
Ensure the antibody is at a concentration of 1-2 mg/mL in an amine-free buffer (e.g., PBS).[15] If the buffer contains primary amines (e.g., Tris or glycine), the antibody must be dialyzed against an appropriate buffer.[6][15]
-
Adjust the pH of the antibody solution to 8.3-8.5 using 1 M sodium bicarbonate to facilitate the reaction.[6][15]
-
-
Prepare the Cyanine Dye Stock Solution:
-
Immediately before use, dissolve the cyanine dye NHS ester in anhydrous dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mg/mL.[6][15]
-
-
Conjugation Reaction:
-
Add the cyanine dye stock solution to the antibody solution at a molar ratio of 10:1 to 20:1 (dye:antibody).[15] The optimal ratio may need to be determined empirically.
-
Gently mix the reaction solution by pipetting. Avoid vigorous vortexing.[15]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[15]
-
-
Purification of the Conjugate:
-
Characterization of the Conjugate:
-
Determine the Degree of Labeling (DOL), which is the average number of dye molecules per antibody molecule.[15][16] This is calculated by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the dye.[15][16]
-
The formula for calculating DOL is:
-
Protein Concentration (M) = (A280 - (Adye_max * CF)) / εprotein
-
Dye Concentration (M) = Adye_max / εdye
-
DOL = Dye Concentration / Protein Concentration
-
Where:
-
A280 is the absorbance of the conjugate at 280 nm.
-
Adye_max is the absorbance of the conjugate at the dye's maximum absorption wavelength.
-
CF is the correction factor (A280 of the free dye / Adye_max of the free dye).
-
εprotein is the molar extinction coefficient of the protein at 280 nm.
-
εdye is the molar extinction coefficient of the dye at its maximum absorption wavelength.
-
-
-
Immunofluorescence Staining of Cells
Immunofluorescence (IF) is a powerful technique for visualizing the subcellular localization of proteins. Cyanine dye-conjugated secondary antibodies are commonly used to detect primary antibodies bound to the target protein.
-
Cell Preparation:
-
Culture cells on coverslips to the desired confluency.
-
Wash the cells briefly with phosphate-buffered saline (PBS).[6]
-
-
Fixation:
-
Permeabilization (for intracellular targets):
-
Blocking:
-
Incubate the cells with a blocking buffer (e.g., 5% bovine serum albumin in PBS) for at least 1 hour at room temperature to reduce non-specific antibody binding.[6]
-
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Dilute the cyanine dye-conjugated secondary antibody in the blocking buffer.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.[6]
-
-
Counterstaining and Mounting:
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope equipped with the appropriate filter sets for the cyanine dye and DAPI.[6]
-
In Vivo Imaging
Near-infrared (NIR) cyanine dyes, such as Cy5.5 and Cy7, are extensively used for in vivo imaging in small animal models.[14] Their long-wavelength emission minimizes tissue autofluorescence and allows for deep tissue penetration.[17]
-
Animal Preparation:
-
Probe Administration:
-
Image Acquisition:
-
Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48 hours) to determine the optimal imaging window.[14][18]
-
Use an appropriate filter set for the specific cyanine dye (e.g., excitation ~745 nm, emission ~780 nm for Cy7).[18]
-
Acquire a white light reference image for anatomical co-registration.[18]
-
-
Ex Vivo Imaging (Optional):
-
Data Analysis:
Advanced Application: FRET-Based Biosensors
Förster Resonance Energy Transfer (FRET) is a mechanism describing energy transfer between two light-sensitive molecules.[19] A donor chromophore, in its excited state, may transfer energy to an acceptor chromophore in close proximity (typically <10 nm).[19] Cyanine dyes, such as Cy3 (donor) and Cy5 (acceptor), are a popular FRET pair.[19] This principle can be harnessed to create biosensors that report on molecular events like protein-protein interactions or conformational changes.
A common application is in the design of caspase activity sensors. Caspases are a family of proteases that play a crucial role in apoptosis. A FRET-based caspase sensor can be constructed by linking a donor and an acceptor fluorophore with a peptide that contains a specific caspase cleavage sequence (e.g., DEVD for caspase-3).
Signaling Pathway: Caspase-3 Activity Detection using a Cy3-Cy5 FRET Sensor
In the intact sensor, excitation of the Cy3 donor results in FRET to the Cy5 acceptor, leading to Cy5 emission. Upon apoptosis induction, activated caspase-3 cleaves the linker peptide, separating the donor and acceptor. This disruption of FRET leads to a decrease in Cy5 emission and an increase in Cy3 emission.
Conclusion
Cyanine dyes are powerful and adaptable tools for biological imaging. Their tunable spectral properties, high brightness, and suitability for conjugation to biomolecules have solidified their role in a wide range of research applications. This guide has provided a foundational understanding of cyanine dyes, comprehensive data for experimental design, and detailed protocols for their application in key imaging techniques. By mastering the principles and methodologies outlined herein, researchers can effectively employ cyanine dyes to visualize and unravel complex biological processes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. FLIM-FRET Imaging of Caspase-3 Activity in Live Cells Using Pair of Red Fluorescent Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 10. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 11. On the Mechanisms of Cyanine Fluorophore Photostabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tumor labeling in vivo using cyanine-conjugated monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tumor labeling in vivo using cyanine-conjugated monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Degree of labeling (DOL) step by step [abberior.rocks]
- 16. Protocol for in Vivo Imaging in Mice - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. Unifying Mechanism for Thiol-Induced Photoswitching and Photostability of Cyanine Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vivo subcellular imaging of tumors in mouse models using a fluorophore-conjugated anti-carcinoembryonic antigen antibody in two-photon excitation microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Spatio-temporal activation of caspase revealed by indicator that is insensitive to environmental effects - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cy5-PEG4-acid Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the covalent labeling of proteins with Cy5-PEG4-acid, a fluorescent dye containing a carboxylic acid group. This method utilizes a two-step process involving the activation of the carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) to form a semi-stable NHS ester, which then efficiently reacts with primary amines on the target protein.
Introduction
Fluorescent labeling of proteins is a fundamental technique in biological research and drug development, enabling the visualization, tracking, and quantification of proteins in various assays. Cy5 is a bright, far-red fluorescent dye with excitation and emission maxima well-suited for biological imaging, as it minimizes autofluorescence from cellular components. The polyethylene (B3416737) glycol (PEG) spacer (PEG4) enhances the solubility of the dye and reduces potential steric hindrance, improving the efficiency of the labeling reaction and the functionality of the labeled protein.
The protocol described herein is a versatile method for conjugating this compound to proteins containing accessible primary amines, primarily the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group. The resulting amide bond is stable, ensuring a permanent fluorescent tag on the protein of interest.
Principle of the Reaction
The labeling process occurs in two main steps:
-
Activation of this compound: The carboxylic acid group on the Cy5-PEG4 moiety is activated by EDC in the presence of NHS (or its water-soluble analog, sulfo-NHS). EDC facilitates the formation of a highly reactive O-acylisourea intermediate, which is then converted to a more stable amine-reactive NHS ester by NHS. This activation step is typically performed in a slightly acidic buffer (pH 4.5-6.0) to maximize the efficiency of the NHS ester formation and minimize hydrolysis.[1][2][3]
-
Conjugation to the Protein: The activated Cy5-PEG4-NHS ester is then added to the protein solution in a buffer with a slightly alkaline pH (7.2-8.5). At this pH, the primary amino groups on the protein are deprotonated and act as strong nucleophiles, attacking the NHS ester and forming a stable amide bond.[4][5]
Data Summary
The following table provides a summary of the key quantitative parameters for the this compound protein labeling protocol. Optimization may be required for specific proteins and applications.
| Parameter | Recommended Value | Notes |
| Activation Step | ||
| This compound Concentration | 10-20 mM in anhydrous DMSO or DMF | Prepare fresh before use. |
| EDC:this compound Molar Ratio | 2 - 10 fold excess | A higher ratio can improve activation efficiency. |
| NHS:this compound Molar Ratio | 2 - 5 fold excess | Stabilizes the activated intermediate. |
| Activation Buffer | 0.1 M MES, pH 4.5-6.0 | Amine-free buffer is crucial. |
| Activation Time | 15 - 30 minutes | At room temperature. |
| Conjugation Step | ||
| Activated Dye:Protein Molar Ratio | 10 - 20 fold excess | Optimize for desired degree of labeling. |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency. |
| Conjugation Buffer | 0.1 M Phosphate (B84403) or Bicarbonate, pH 7.2-8.5 | Amine-free buffer (e.g., PBS) is required. |
| Reaction Time | 1 - 4 hours at room temperature or overnight at 4°C | Protect from light. |
| Quenching | ||
| Quenching Reagent | 1 M Tris-HCl, pH 8.0 or 1 M Glycine | To stop the reaction. |
| Final Quencher Concentration | 20-50 mM | |
| Quenching Time | 30 minutes | At room temperature. |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the labeling of a protein with this compound.
Materials and Reagents
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Conjugation Buffer: 0.1 M sodium phosphate buffer or 0.1 M sodium bicarbonate buffer, pH 7.2-8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification column (e.g., gel filtration or desalting column)
Procedure
Step 1: Preparation of Reagents
-
Protein Solution: Prepare the protein of interest at a concentration of 1-10 mg/mL in the Conjugation Buffer. Ensure the buffer is free from primary amines (e.g., Tris or glycine). If necessary, perform a buffer exchange using a desalting column or dialysis.
-
This compound Stock Solution: Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMSO or DMF.
-
EDC and NHS/sulfo-NHS Solutions: Immediately before use, prepare concentrated solutions of EDC and NHS (or sulfo-NHS) in the Activation Buffer or water. These reagents are moisture-sensitive and should be handled accordingly.[6]
Step 2: Activation of this compound
-
In a microcentrifuge tube, combine the this compound stock solution with the Activation Buffer.
-
Add the EDC solution to the this compound solution to achieve a 2 to 10-fold molar excess of EDC over the dye.
-
Immediately add the NHS (or sulfo-NHS) solution to the mixture to achieve a 2 to 5-fold molar excess of NHS over the dye.
-
Incubate the reaction mixture for 15-30 minutes at room temperature, protected from light.
Step 3: Conjugation of Activated Dye to Protein
-
Add the freshly activated Cy5-PEG4-NHS ester solution to the protein solution. A 10 to 20-fold molar excess of the activated dye to the protein is a good starting point for optimization.
-
Gently mix the reaction solution and incubate for 1-4 hours at room temperature or overnight at 4°C. Protect the reaction from light.
Step 4: Quenching the Reaction
-
Add the Quenching Solution to the reaction mixture to a final concentration of 20-50 mM.
-
Incubate for 30 minutes at room temperature to quench any unreacted NHS ester.
Step 5: Purification of the Labeled Protein
-
Separate the labeled protein from unreacted dye and byproducts using a gel filtration column (e.g., Sephadex G-25) or a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein, which will be visibly colored. The labeled protein will typically elute first.
Step 6: Characterization of the Labeled Protein (Optional)
-
Degree of Labeling (DOL): Determine the ratio of dye molecules to protein molecules by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~650 nm (for Cy5).
-
Protein Concentration (mg/mL) = [A280 - (A650 x CorrectionFactor)] / ε_protein x dilution_factor
-
Dye Concentration (M) = A650 / ε_dye
-
DOL = Molar concentration of dye / Molar concentration of protein
-
The extinction coefficient (ε) for Cy5 is ~250,000 cm⁻¹M⁻¹.
-
The correction factor for Cy5 at 280 nm is typically around 0.05.
-
Step 7: Storage
Store the purified, labeled protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage. Protect from light.
Visualizations
Chemical Reaction Pathway
Caption: Chemical reaction for this compound protein labeling.
Experimental Workflow
Caption: Experimental workflow for this compound protein labeling.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Labeling Antibodies with Cy5-PEG4-acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: The conjugation of fluorescent dyes to antibodies is a cornerstone technique for a multitude of biological assays, including flow cytometry, immunofluorescence, and various immunoassays.[][2][3] Cyanine5 (Cy5) is a bright, far-red fluorescent dye ideally suited for biological applications due to its high molar extinction coefficient and emission spectrum in a range where background autofluorescence from biological samples is minimal.[4][5] The incorporation of a polyethylene (B3416737) glycol (PEG) spacer, such as PEG4, increases the hydrophilicity of the dye, which can help to reduce aggregation of the conjugate and improve solubility.
This document provides a detailed protocol for labeling antibodies using Cy5-PEG4-acid. The process involves the activation of the terminal carboxylic acid on the PEG linker to a reactive N-hydroxysuccinimide (NHS) ester, which then couples to primary amines (primarily on lysine (B10760008) residues) on the antibody to form a stable amide bond.[6][7][8][9]
Principle of Amine-Reactive Labeling
The labeling process is a two-step chemical reaction. First, the carboxylic acid group of this compound is activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This reaction forms a semi-stable Cy5-PEG4-NHS ester.
Second, this amine-reactive NHS ester is introduced to the antibody solution. The NHS ester reacts with nucleophilic primary amine groups on the antibody, predominantly the ε-amino groups of lysine residues and the N-terminal α-amino group, to form a stable covalent amide bond.[6][7] The reaction is typically performed in a buffer with a slightly basic pH (8.0-9.0) to ensure that the primary amines are deprotonated and thus maximally reactive.[7][10]
Experimental Protocols
Required Materials
-
Antibody: Purified antibody at a concentration of 2-10 mg/mL.
-
Dye: this compound.
-
Activation Reagents: EDC and NHS (or Sulfo-NHS).
-
Solvent: Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate buffer, pH 8.3-8.5. Crucially, this buffer must be free of primary amines (e.g., Tris) or ammonium (B1175870) salts. [4]
-
Purification: Desalting columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO) or size-exclusion chromatography system.
-
Storage Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.
-
Equipment: Spectrophotometer, microcentrifuge, pipettes.
Antibody Preparation
For successful conjugation, it is critical to remove any stabilizing proteins (like BSA) or buffer components containing primary amines (like Tris or glycine) from the antibody solution.[4][11]
-
If necessary, exchange the antibody buffer to the Reaction Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.5) using a desalting column or dialysis.
-
Adjust the antibody concentration to 2-10 mg/mL in the Reaction Buffer.[4][10][12] A higher concentration generally improves labeling efficiency.
-
Measure the absorbance of the purified antibody at 280 nm (A280) for later use in concentration and Degree of Labeling (DOL) calculations.[11]
Protocol for Antibody Labeling
This protocol is optimized for labeling ~1 mg of an IgG antibody. Adjustments may be necessary for different antibody amounts or types.
Step 1: Prepare this compound Stock Solution
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.[11]
-
Vortex briefly to ensure the dye is fully dissolved. NHS esters can be moisture-sensitive, so handle them accordingly.
Step 2: Activate this compound (Perform in a separate microfuge tube)
Note: This activation step creates the NHS ester in situ. For simplicity and efficiency, many researchers use pre-activated NHS-ester dyes. If you are starting with the "acid" form, this activation is mandatory.
-
Combine 1.2 µL of 100 mM EDC (in water) and 1.8 µL of 100 mM Sulfo-NHS (in water) in a microfuge tube.
-
Add 20 µL of the 10 mM this compound stock solution to the EDC/Sulfo-NHS mixture.
-
Incubate for 15 minutes at room temperature to generate the Cy5-PEG4-NHS ester.
Step 3: Conjugation Reaction
-
Add the activated Cy5-PEG4-NHS ester solution directly to the prepared antibody solution. A starting point of a 10-20 fold molar excess of dye to antibody is recommended.[4]
-
Mix gently by pipetting. Avoid vigorous vortexing which could denature the antibody.
-
Incubate the reaction for 1 hour at room temperature, protected from light.[10]
Step 4: Purification of the Labeled Antibody
It is essential to remove any unreacted or hydrolyzed dye from the antibody conjugate to prevent background fluorescence and ensure accurate DOL calculation.[13]
-
Prepare a desalting column according to the manufacturer's instructions. Typically, this involves centrifugation to remove the storage buffer.
-
Carefully apply the entire conjugation reaction mixture to the center of the resin bed.
-
Centrifuge the column (e.g., 1,500 x g for 2 minutes) to collect the purified, labeled antibody.[12] The larger antibody-dye conjugate will elute, while the smaller, unconjugated dye molecules are retained in the column resin.
Characterization: Calculating the Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each antibody molecule.[14] An optimal DOL for most applications is between 2 and 10.[15] Over-labeling can lead to fluorescence quenching and potentially compromise antibody function.[4][16]
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum for Cy5, which is ~650 nm (A_max_).[4]
-
Calculate the concentration of the dye and the protein using the Beer-Lambert law (A = εcl), incorporating a correction factor for the dye's absorbance at 280 nm.[4]
The formula for DOL is: DOL = (A_max_ × ε_protein_) / [(A₂₈₀ - (A_max_ × CF₂₈₀)) × ε_dye_] [14]
Where:
-
A_max_ : Absorbance of the conjugate at ~650 nm.
-
A₂₈₀ : Absorbance of the conjugate at 280 nm.
-
ε_protein_ : Molar extinction coefficient of the antibody at 280 nm (for a typical IgG, this is ~210,000 M⁻¹cm⁻¹).[4]
-
ε_dye_ : Molar extinction coefficient of Cy5 at ~650 nm (typically ~250,000 M⁻¹cm⁻¹).[4]
-
CF₂₈₀ : Correction factor, which is the ratio of the dye's absorbance at 280 nm to its absorbance at its λ_max_ (for Cy5, this is ~0.04).[4]
Data Presentation
The following table summarizes typical parameters and expected outcomes for labeling a standard IgG antibody with Cy5.
| Parameter | Recommended Value | Notes |
| Antibody Concentration | 2 - 10 mg/mL | Higher concentrations can improve labeling efficiency. |
| Reaction Buffer | 0.1 M Sodium Bicarbonate, pH 8.3-8.5 | Must be free of primary amines (e.g., Tris, Glycine).[4][12] |
| Molar Ratio (Dye:Ab) | 10:1 to 20:1 | This ratio should be optimized for each specific antibody.[4] |
| Reaction Time | 60 minutes | Longer times may not significantly increase labeling. |
| Reaction Temperature | Room Temperature (20-25°C) | Can be performed at 4°C, but may require longer incubation.[17][18] |
| Expected DOL | 3 - 8 | Optimal range to balance signal with antibody function.[15] |
| Antibody Recovery | >85% | Dependent on the purification method. Spin columns generally offer high recovery. |
Experimental Workflow and Downstream Applications
The entire process from antibody preparation to final characterization can be visualized as a clear workflow.
Downstream Applications: Cy5-labeled antibodies are versatile tools used in a wide array of research and diagnostic applications.[][2] These include:
-
Flow Cytometry: For identifying and quantifying specific cell populations based on surface or intracellular markers.[3]
-
Immunofluorescence (IF) Microscopy: For visualizing the localization of target antigens within cells and tissues.[3]
-
Immunoassays: Including Enzyme-Linked Immunosorbent Assays (ELISA) and Western blotting, where the fluorescent signal allows for sensitive detection and quantification.[19][20]
-
In Vivo Imaging: The far-red emission of Cy5 allows for deeper tissue penetration, making it suitable for small animal imaging studies.[3]
References
- 2. americanlaboratory.com [americanlaboratory.com]
- 3. sinobiological.com [sinobiological.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | AxisPharm [axispharm.com]
- 6. NHS-Esters As Versatile Reactivity-Based Probes for Mapping Proteome-Wide Ligandable Hotspots - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. raineslab.com [raineslab.com]
- 9. biotium.com [biotium.com]
- 10. glenresearch.com [glenresearch.com]
- 11. furthlab.xyz [furthlab.xyz]
- 12. assaygenie.com [assaygenie.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. Degree of labeling (DOL) step by step [abberior.rocks]
- 15. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 16. Fluorescent labeled antibodies - balancing functionality and degree of labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. neb.com [neb.com]
- 18. neb.com [neb.com]
- 19. mdpi.com [mdpi.com]
- 20. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Application Notes and Protocols for Live Cell Imaging with Cy5-PEG4-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cy5-PEG4-acid is a versatile fluorescent probe designed for the specific labeling of biomolecules in live-cell imaging applications. This molecule features a bright, far-red Cy5 fluorophore, which minimizes autofluorescence from biological samples, and a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer that enhances solubility and reduces non-specific binding.[1] The terminal carboxylic acid group allows for covalent conjugation to primary amines on target molecules, such as proteins and antibodies, through a stable amide bond. This is typically achieved using a carbodiimide (B86325) crosslinker like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with N-hydroxysulfosuccinimide (NHS) or sulfo-NHS.[2][3]
These application notes provide detailed protocols for the use of this compound in live-cell imaging, with a specific focus on visualizing the trafficking of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer research and drug development.
Product Information and Specifications
A summary of the key specifications for this compound is provided in the table below.
| Property | Value | Reference |
| Excitation Maximum | ~649 nm | [1] |
| Emission Maximum | ~667 nm | [1] |
| Molecular Weight | ~766.4 g/mol | --- |
| Solubility | DMSO, DMF, Water (with hydrophilic PEG spacer) | [1] |
| Reactive Group | Carboxylic Acid (-COOH) | [1] |
Applications in Live Cell Imaging
The primary application of this compound in live-cell imaging is the fluorescent labeling of proteins, antibodies, or other amine-containing molecules to study a variety of cellular processes, including:
-
Receptor Trafficking and Endocytosis: By conjugating this compound to a ligand, researchers can visualize the binding, internalization, and intracellular trafficking of its corresponding receptor in real-time.[4][5][6]
-
Antibody-based Targeting: Labeled antibodies can be used to specifically target and visualize cell surface antigens, enabling studies on receptor distribution, density, and internalization.
-
Drug Delivery and Uptake: The fate of a drug candidate can be tracked by labeling it with this compound, providing insights into its cellular uptake, distribution, and mechanism of action.
Experimental Workflow for Live Cell Imaging
The general workflow for using this compound to label a protein (e.g., a ligand) and subsequently image its interaction with live cells is depicted below.
Detailed Protocols
Protocol 1: Conjugation of this compound to a Protein (e.g., EGF)
This protocol describes the two-step EDC/Sulfo-NHS chemistry to conjugate this compound to a protein containing primary amines.
Materials:
-
This compound
-
Target Protein (e.g., recombinant human EGF)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting column (e.g., Sephadex G-25)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Prepare Solutions:
-
Dissolve the target protein in Coupling Buffer at a concentration of 1-5 mg/mL.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Immediately before use, prepare 10 mg/mL solutions of EDC and Sulfo-NHS in Activation Buffer.
-
-
Activate this compound:
-
In a microcentrifuge tube, mix the this compound stock solution with Activation Buffer.
-
Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS relative to the this compound.
-
Incubate at room temperature for 15-30 minutes, protected from light.
-
-
Conjugation to Protein:
-
Add the activated this compound solution to the protein solution. A 10-20 fold molar excess of the activated dye to the protein is a good starting point.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation, protected from light.
-
-
Quench Reaction:
-
Add the Quenching Buffer to a final concentration of 10-50 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted dye and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Collect the fractions containing the fluorescently labeled protein. The degree of labeling can be determined spectrophotometrically.
-
Protocol 2: Live Cell Imaging of EGFR Trafficking
This protocol describes the use of Cy5-labeled EGF to visualize EGFR trafficking in live cells.
Materials:
-
Cy5-labeled EGF (from Protocol 1)
-
Cells expressing EGFR (e.g., A431, HeLa) cultured on glass-bottom dishes or chamber slides
-
Live Cell Imaging Medium (e.g., phenol (B47542) red-free DMEM/F-12 supplemented with HEPES and serum)
-
Wash Buffer: PBS
-
Fluorescence microscope equipped for live-cell imaging with appropriate filter sets for Cy5.
Procedure:
-
Cell Preparation:
-
Plate cells on imaging dishes and allow them to adhere and grow to 50-70% confluency.
-
Before imaging, replace the culture medium with pre-warmed Live Cell Imaging Medium.
-
-
Cell Labeling:
-
Add Cy5-labeled EGF to the cells at a final concentration of 1-10 ng/mL. The optimal concentration should be determined empirically.
-
Incubate the cells at 37°C in a CO2 incubator for the desired time to allow for binding and internalization (e.g., 5-60 minutes).
-
-
Washing:
-
Gently aspirate the labeling medium.
-
Wash the cells 2-3 times with pre-warmed PBS or Live Cell Imaging Medium to remove unbound probe.
-
Add fresh, pre-warmed Live Cell Imaging Medium to the cells.
-
-
Live Cell Imaging:
-
Immediately transfer the imaging dish to the microscope stage equipped with an environmental chamber (37°C, 5% CO2).
-
Acquire images using the appropriate Cy5 filter set (see table below). Time-lapse imaging can be performed to track the movement of the fluorescently labeled EGF-EGFR complexes over time.
-
Quantitative Data and Imaging Parameters
| Parameter | Recommended Range/Value |
| Labeling Concentration (Cy5-EGF) | 1 - 10 ng/mL |
| Incubation Time (Binding) | 5 - 15 minutes at 37°C |
| Incubation Time (Internalization) | 15 - 60+ minutes at 37°C |
| Cy5 Excitation Filter | 620 - 650 nm |
| Cy5 Emission Filter | 660 - 710 nm |
| Objective | 40x or 63x oil immersion |
EGFR Signaling Pathway
Upon binding of EGF, the EGFR undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling events that regulate cell proliferation, survival, and migration. The internalization and subsequent trafficking of the EGF-EGFR complex are crucial for modulating these signals.
By using Cy5-labeled EGF, researchers can directly visualize the initial steps of this pathway, including receptor binding, clustering, and internalization into endosomes, providing valuable insights into the regulation of EGFR signaling in health and disease.
References
- 1. This compound | AxisPharm [axispharm.com]
- 2. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Live-cell fluorescence imaging reveals high stoichiometry of Grb2 binding to the EGF receptor sustained during endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Live-cell fluorescence imaging reveals high stoichiometry of Grb2 binding to the EGF receptor sustained during endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Chimeric Egfr Protein Reporter Mouse Reveals Egfr Localization and Trafficking in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cy5-PEG4-acid in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cy5-PEG4-acid is a fluorescent labeling reagent comprising a Cyanine5 (Cy5) fluorophore linked to a four-unit polyethylene (B3416737) glycol (PEG) spacer, terminating in a carboxylic acid group. The Cy5 dye is a bright, far-red fluorophore with an excitation maximum at approximately 649 nm and an emission maximum at around 667 nm.[1] This spectral profile makes it ideal for flow cytometry applications, as it is well-excited by the common 633 nm helium-neon (HeNe) or 647 nm krypton-ion lasers and emits in a region of the spectrum where cellular autofluorescence is minimal, leading to an improved signal-to-noise ratio.[2]
The terminal carboxylic acid allows for the covalent conjugation of the dye to primary amine groups on proteins, such as antibodies, through the formation of a stable amide bond in the presence of activators like EDC or DCC.[1] The hydrophilic PEG4 spacer enhances the water solubility of the conjugate and can reduce non-specific binding.[1] These characteristics make this compound a valuable tool for the sensitive and specific detection of cell surface and intracellular targets by flow cytometry.
Data Presentation
The following tables summarize key quantitative data relevant to the use of this compound in flow cytometry.
Table 1: Spectral Properties of Cy5
| Property | Wavelength (nm) |
| Excitation Maximum | ~649 |
| Emission Maximum | ~667 |
Table 2: Example Quantitative Data from Flow Cytometry using Cy5-labeled Probes
| Parameter | Sample A | Sample B | Sample C | Reference |
| Percentage of Cy5 Positive Cells (%) | 2.5 ± 0.1 | 50.5 ± 5.0 | 53.4 ± 3.1 | |
| Mean Fluorescence Intensity (MFI) | 56.7 ± 4.8 | 1472 ± 54.2 | 1080 ± 33.2 | [3] |
| Stain Index (Calculated) | Low | High | High | [4][5] |
Note: The Stain Index is a relative measure of brightness, calculated as the difference between the median fluorescence of the positive and negative populations, divided by twice the standard deviation of the negative population.[6][4][5] Higher values indicate better separation of positive and negative populations.
Experimental Protocols
Protocol 1: Conjugation of this compound to a Primary Antibody
This protocol describes the covalent labeling of a primary antibody with this compound.
Materials:
-
Purified primary antibody (1-10 mg/mL in amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
1 M Sodium Bicarbonate, pH 8.5-9.0
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) or a pre-activated NHS ester of this compound
-
Desalting column (e.g., Sephadex G-25)
-
Storage Buffer (e.g., PBS with 0.1% BSA and 0.05% sodium azide)
Procedure:
-
Antibody Preparation:
-
Dialyze the antibody against 100 mM sodium bicarbonate buffer (pH 8.5-9.0) to remove any amine-containing preservatives.
-
Adjust the antibody concentration to 2-5 mg/mL.
-
-
This compound Stock Solution Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
-
Activation of Carboxylic Acid (if not using an NHS ester):
-
This step is for this compound. If you are using a pre-activated NHS ester, you can skip to step 4.
-
In a separate microfuge tube, dissolve EDC and NHS in anhydrous DMF or DMSO to a final concentration of 0.1 M each.
-
Add a 1.2-fold molar excess of the EDC/NHS solution to the this compound solution.
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.
-
-
Conjugation Reaction:
-
A starting molar ratio of dye to antibody between 5:1 and 10:1 is recommended. This should be optimized for each antibody.[2]
-
Slowly add the calculated volume of the activated this compound solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification of the Conjugate:
-
Separate the labeled antibody from the unconjugated dye using a desalting column pre-equilibrated with the Storage Buffer.
-
Collect the first colored fraction, which contains the conjugated antibody.
-
-
Determination of Degree of Labeling (DOL) (Optional but Recommended):
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and 650 nm (A650).
-
Calculate the protein concentration and the DOL using the following formulas:
-
Protein Concentration (M) = [A280 - (A650 × 0.05)] / ε_protein
-
DOL = A650 / (ε_Cy5 × Protein Concentration (M))
-
Where ε_protein is the molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG) and ε_Cy5 is the molar extinction coefficient of Cy5 at 650 nm (~250,000 M⁻¹cm⁻¹).[7][8] The factor 0.05 is a correction factor for the absorbance of Cy5 at 280 nm.[8]
-
-
-
Storage:
-
Store the conjugated antibody at 4°C, protected from light. For long-term storage, consider adding glycerol (B35011) to a final concentration of 50% and storing at -20°C.
-
Protocol 2: Cell Surface Staining for Flow Cytometry
This protocol provides a general procedure for staining cell surface markers on suspended cells using a this compound conjugated primary antibody.
Materials:
-
Single-cell suspension (e.g., peripheral blood mononuclear cells, cultured cells)
-
This compound conjugated primary antibody
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Fc block reagent (optional, but recommended)
-
Viability dye (e.g., DAPI, Propidium Iodide)
-
FACS tubes (polystyrene round-bottom tubes)
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension at a concentration of 1 x 10⁷ cells/mL in ice-cold Flow Cytometry Staining Buffer.
-
Ensure cell viability is >95%.
-
-
Fc Receptor Blocking (Optional):
-
To prevent non-specific binding of the antibody to Fc receptors, incubate the cells with an Fc block reagent for 10-15 minutes at 4°C.
-
-
Staining:
-
Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into FACS tubes.
-
Add the predetermined optimal concentration of the Cy5-conjugated antibody to the cells. This should be determined by titration for each new conjugate.
-
Vortex gently and incubate for 20-30 minutes at 4°C in the dark.
-
-
Washing:
-
Add 2-3 mL of ice-cold Flow Cytometry Staining Buffer to each tube.
-
Centrifuge at 300-400 x g for 5 minutes at 4°C.
-
Carefully decant the supernatant.
-
Repeat the wash step twice.
-
-
Resuspension and Viability Staining:
-
Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
If desired, add a viability dye just before analysis to exclude dead cells from the analysis.
-
-
Data Acquisition:
-
Acquire the samples on a flow cytometer equipped with a 633 nm or 647 nm laser.
-
Set up a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the cell population of interest and exclude debris.
-
Use a histogram or a dot plot to visualize the Cy5 fluorescence.
-
Ensure appropriate compensation controls are run if performing multicolor flow cytometry.
-
Visualizations
Caption: Experimental workflow for using this compound in flow cytometry.
Caption: A typical gating strategy for flow cytometry analysis.
References
- 1. medkoo.com [medkoo.com]
- 2. drmr.com [drmr.com]
- 3. researchgate.net [researchgate.net]
- 4. 5 Essential Calculations For Accurate Flow Cytometry Results - ExpertCytometry [expertcytometry.com]
- 5. Stain Index for Flow Cytometry - Explained - FluoroFinder [fluorofinder.com]
- 6. What is “Stain Index” and how do I calculate it with FCS Express? [denovosoftware.com]
- 7. benchchem.com [benchchem.com]
- 8. assaygenie.com [assaygenie.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Purification of Cy5-Labeled Proteins from Free Dye
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent labeling of proteins with fluorescent dyes, such as Cyanine5 (Cy5), is a fundamental technique in biological research and drug development. Cy5, a bright and photostable far-red dye, is commonly used for a variety of applications including fluorescence microscopy, flow cytometry, and Förster Resonance Energy Transfer (FRET) assays. The labeling process typically involves the reaction of an amine-reactive Cy5 succinimidyl ester (SE) with primary amines on the protein surface, such as lysine (B10760008) residues.
Following the labeling reaction, the resulting mixture contains the desired Cy5-protein conjugate, as well as unreacted "free" dye and potentially hydrolyzed, non-reactive dye. The removal of this unconjugated dye is a critical step, as its presence can lead to high background fluorescence, inaccurate quantification of labeling efficiency, and non-specific signals in downstream applications[1]. This document provides detailed protocols for the most common methods of purifying Cy5-labeled proteins and removing free dye.
Overview of Purification Methods
The selection of a suitable purification method depends on several factors, including the size and stability of the protein, the required level of purity, the sample volume, and the available laboratory equipment. The most prevalent techniques for separating the larger Cy5-protein conjugate from the small, unconjugated Cy5 dye (approximately 1 kDa) are based on differences in their size and molecular weight[1].
-
Size Exclusion Chromatography (SEC): This technique, also known as gel filtration, separates molecules based on their size as they pass through a column packed with a porous resin[2][3]. Larger molecules, like the labeled protein, are excluded from the pores and elute from the column first, while smaller molecules, like the free dye, enter the pores and have a longer path, thus eluting later[1][2]. Spin columns are a rapid, convenient format of SEC suitable for small sample volumes[1].
-
Dialysis: This method involves the use of a semi-permeable membrane with a specific molecular weight cut-off (MWCO) that allows the passage of small molecules like free dye while retaining the larger labeled protein[4][5]. By exchanging the buffer in which the dialysis bag is submerged, the free dye is gradually removed from the sample[4].
-
Affinity Chromatography: This technique can be employed if the protein has an affinity tag (e.g., a His-tag)[6][7]. The labeled protein is captured on a resin, and the free dye is washed away. The purified labeled protein is then eluted. Another affinity-based method utilizes a resin with β-cyclodextrin groups that selectively capture chromophore-modified proteins[8][9].
Quantitative Data Summary
The following table summarizes typical quantitative data for the different purification methods. The actual performance may vary depending on the specific protein, buffer conditions, and experimental setup.
| Purification Method | Typical Protein Recovery | Free Dye Removal Efficiency | Typical Processing Time | Sample Volume | Key Advantages | Key Disadvantages |
| Size Exclusion Chromatography (Spin Column) | > 85% | > 95% | < 15 minutes | 50 - 200 µL | Rapid, easy to use, high recovery | Limited sample volume, potential for some dilution |
| Size Exclusion Chromatography (Gravity/LC) | 70 - 95% | > 99% | 30 - 60 minutes | 0.2 - 5 mL | High resolution, excellent purity | Requires a chromatography system, more complex setup |
| Dialysis | > 90% | > 99% | 12 - 48 hours | 0.1 mL - 100 mL | High sample capacity, gentle on proteins | Very slow, requires large buffer volumes, risk of sample dilution |
Experimental Workflows
General Workflow for Cy5-Protein Labeling and Purification
Caption: Overall workflow for labeling a protein with Cy5, followed by purification and characterization.
Workflow for Purification by Size Exclusion Spin Column
Caption: Step-by-step workflow for purifying Cy5-labeled proteins using a size exclusion spin column.
Experimental Protocols
Protocol 1: Purification using a Size Exclusion Spin Column
This method is ideal for rapid purification of small sample volumes.
Materials:
-
Cy5-labeled protein reaction mixture
-
Size exclusion spin column (e.g., with a resin appropriate for the protein's size)
-
Purification buffer (e.g., PBS, pH 7.4)
-
Microcentrifuge
-
Collection tubes
Procedure:
-
Prepare the Spin Column: Remove the bottom cap of the spin column and place it in a collection tube. Centrifuge at 1,500 x g for 1 minute to remove the storage buffer. Discard the flow-through[10][11].
-
Equilibrate the Column: Add 150-200 µL of purification buffer to the column. Centrifuge at 1,500 x g for 1-2 minutes. Repeat this step at least two more times, discarding the flow-through each time[1].
-
Load the Sample: After the final wash, place the column in a new, clean collection tube. Carefully load the labeling reaction mixture (typically up to 110 µL) onto the center of the resin bed[1][10][11].
-
Elute the Labeled Protein: Centrifuge the column at 1,500 x g for 2 minutes. The eluate in the collection tube is the purified, Cy5-labeled protein. The free Cy5 dye remains trapped in the resin[1].
Protocol 2: Purification using Dialysis
This method is suitable for larger sample volumes and when processing time is not a major constraint.
Materials:
-
Cy5-labeled protein reaction mixture
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 10-14 kDa)
-
Dialysis buffer (e.g., PBS, pH 7.4), cold (4°C)
-
Large beaker
-
Magnetic stir plate and stir bar
-
Clips for dialysis tubing
Procedure:
-
Prepare the Dialysis Tubing: Cut a suitable length of dialysis tubing and hydrate (B1144303) it in dialysis buffer as per the manufacturer's instructions[1].
-
Load the Sample: Secure one end of the tubing with a clip. Pipette the labeling reaction mixture into the tubing, leaving some space at the top. Secure the other end with a second clip, ensuring no leaks[1].
-
Perform Dialysis: Immerse the sealed tubing in a beaker containing at least 500-1000 times the sample volume of cold dialysis buffer. Place the beaker on a magnetic stir plate and stir gently[1].
-
Buffer Changes: Dialyze for at least 6 hours or overnight. For efficient removal of the free dye, perform at least three buffer changes at regular intervals[1].
-
Recover the Sample: Carefully remove the tubing from the buffer, wipe the outside, and transfer the purified protein solution to a clean tube[1].
Post-Purification Analysis: Calculating the Degree of Labeling (DOL)
After purification, it is essential to determine the average number of dye molecules conjugated to each protein molecule, known as the Degree of Labeling (DOL)[1][12]. An optimal DOL for Cy5 is typically between 2 and 4 to maximize the fluorescent signal without causing self-quenching[1].
Procedure:
-
Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified conjugate at 280 nm (A280) and ~650 nm (Amax for Cy5)[10][12].
-
Calculate Protein Concentration:
-
Calculate Dye Concentration:
-
Dye Concentration (M) = A650 / εdye
-
Where:
-
εdye is the molar extinction coefficient of Cy5 at ~650 nm (approximately 250,000 M-1cm-1).
-
-
-
Calculate DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Protein Precipitates After Labeling | Over-labeling has increased protein hydrophobicity. | Reduce the molar ratio of Cy5 SE to protein in the labeling reaction. Aim for a lower DOL (2-4)[1]. |
| Low or No Fluorescence Signal | 1. Labeling reaction failed. 2. Over-labeling causing fluorescence quenching. | 1. Ensure the protein buffer is amine-free and at the correct pH. 2. Calculate the DOL. If it is very high (>8), reduce the dye-to-protein ratio in the labeling step[1]. |
| Free Dye Detected After Purification | 1. Inefficient purification method. 2. Overloading of the spin/SEC column. 3. Insufficient dialysis time or buffer changes. | 1. For small proteins, ensure the SEC resin has an appropriate fractionation range[1]. 2. Repeat the purification step (e.g., pass through a second spin column)[1]. 3. Increase dialysis time and perform more frequent buffer changes[1]. |
References
- 1. benchchem.com [benchchem.com]
- 2. goldbio.com [goldbio.com]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 6. qb3.berkeley.edu [qb3.berkeley.edu]
- 7. researchgate.net [researchgate.net]
- 8. An affinity-based method for the purification of fluorescently-labeled biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nathan.instras.com [nathan.instras.com]
- 10. assaygenie.com [assaygenie.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. benchchem.com [benchchem.com]
Application Note: Preparation and Handling of Cy5-PEG4-acid Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cy5-PEG4-acid is a fluorescent labeling reagent widely used in bioconjugation and other life science applications.[1] It features a bright, far-red fluorescent Cy5 dye, which is ideal for experiments requiring low autofluorescence from biological specimens.[2] The molecule is functionalized with a four-unit polyethylene (B3416737) glycol (PEG) spacer, which enhances its solubility in aqueous media.[3][4] The terminal carboxylic acid group allows for the covalent attachment of the dye to primary amines on target molecules, such as proteins or peptides, through the formation of a stable amide bond in the presence of activators like EDC or DCC.[2][3] Proper preparation, handling, and storage of this compound stock solutions are critical for ensuring experimental success and reproducibility.
Quantitative Data Summary
This section summarizes the key properties and recommended handling conditions for this compound.
Table 1: Physicochemical and Spectroscopic Properties of this compound
| Property | Value | Reference |
| Molecular Weight (MW) | ~766.4 g/mol | [2][3] |
| Excitation Maximum (λmax) | ~646 - 649 nm | [3][4][5] |
| Emission Maximum (λem) | ~662 - 667 nm | [3][4][5] |
| Appearance | Solid | [3] |
| Purity | >95% | [3][4] |
Note: The exact molecular weight can vary between batches due to hydration. Always refer to the Certificate of Analysis (CofA) for the lot-specific molecular weight when preparing stock solutions.[3]
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Soluble | [3] |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | [3][4][6] |
| Dimethylformamide (DMF) | Soluble | [3][4][6] |
| Dichloromethane (DCM) | Soluble | [3][4][6] |
For ease of handling, it is recommended to make a stock solution by dissolving the reagent in a water-miscible organic solvent like DMSO or DMF.[7][8]
Table 3: Recommended Storage Conditions
| Form | Condition | Duration | Reference |
| Solid (As Received) | Dry, dark, -20°C | Long-term (months to years) | [3][4][9] |
| Dry, dark, 0 - 4°C | Short-term (days to weeks) | [3] | |
| Stock Solution | Aliquoted, dark, -20°C | Long-term (months) | [3][10] |
| Aliquoted, dark, 0 - 4°C | Short-term (days to weeks) | [3] |
Experimental Protocol: Stock Solution Preparation
This protocol provides a detailed methodology for preparing a stock solution of this compound.
2.1. Materials and Equipment
-
This compound solid powder
-
High-purity, anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Microcentrifuge tubes or amber glass vials
-
Precision balance (if not using a pre-weighed vial)
-
Vortex mixer
-
Pipettes and sterile, low-retention tips
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
2.2. Safety Precautions
-
Always handle chemical reagents in a well-ventilated area.
-
Wear appropriate PPE, including a lab coat, gloves, and safety glasses.[11]
-
Refer to the Safety Data Sheet (SDS) for detailed hazard information and first-aid measures before handling.[12]
-
Avoid inhalation of dust or contact with skin and eyes.
2.3. Experimental Workflow Diagram
Caption: Workflow for this compound Stock Solution Preparation.
2.4. Step-by-Step Procedure
-
Equilibrate Reagent: Before opening, allow the vial containing the this compound solid to warm to room temperature for at least 20 minutes. This critical step prevents atmospheric moisture from condensing inside the cold vial, which can hydrolyze and degrade the reagent.[9]
-
Calculate Solvent Volume: Determine the volume of solvent required to achieve the desired stock solution concentration. Use the lot-specific molecular weight provided on the Certificate of Analysis.
Formula for calculating solvent volume:
Example Calculation for a 10 mM Stock Solution: Assuming 1 mg (0.001 g) of this compound with a MW of 766.4 g/mol :
-
Volume (L) = 0.001 g / [766.4 g/mol * 0.010 mol/L] = 0.0001304 L
-
Volume (µL) = 130.4 µL of solvent.
-
-
Reconstitute the Dye: Briefly centrifuge the vial to ensure all the powder is at the bottom. Carefully add the calculated volume of anhydrous DMSO or DMF to the vial.
-
Dissolve Completely: Cap the vial tightly and vortex at high speed for several minutes until the dye is completely dissolved.[10] Visually inspect the solution to ensure no solid particles remain.
-
Aliquot for Storage: To prevent degradation from repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots in light-protected (e.g., amber) or foil-wrapped microcentrifuge tubes.[10]
-
Store Properly: Store the aliquots in the dark at -20°C for long-term storage.[3][9] For short-term use, aliquots may be stored at 4°C.[3]
Important Considerations and Best Practices
-
Prevent Photobleaching: Cy5 is susceptible to photobleaching.[13] Protect the solid reagent and all solutions from direct sunlight and prolonged exposure to ambient light.[9] Perform all handling steps in a subdued lighting environment where possible.
-
Maintain Anhydrous Conditions: PEG reagents and fluorescent dyes can be sensitive to moisture.[9] Use high-purity, anhydrous grade solvents (e.g., DMSO, DMF) and keep reagent vials tightly sealed.[7][8] After use, purging the headspace of the stock solution vial with an inert gas like argon or nitrogen can extend its shelf life.[9]
-
Avoid Contamination: Use sterile pipette tips and tubes to prevent microbial or chemical contamination of your stock solution.
-
Limit Freeze-Thaw Cycles: Repeated freezing and thawing can degrade the fluorescent dye. Aliquoting the stock solution is the most effective way to preserve its quality.[10]
-
Confirm Concentration: If precise concentration is critical, the actual concentration of the stock solution can be verified using spectrophotometry by measuring the absorbance at the excitation maximum (~646 nm).
References
- 1. Bioconjugation application notes [bionordika.fi]
- 2. This compound | AxisPharm [axispharm.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound | BroadPharm [broadpharm.com]
- 5. N-(m-PEG4)-N'-(PEG4-acid)-Cy5, 2107273-32-3 | BroadPharm [broadpharm.com]
- 6. Cy5 acid, 1032678-07-1 | BroadPharm [broadpharm.com]
- 7. broadpharm.com [broadpharm.com]
- 8. confluore.com [confluore.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. allencell.org [allencell.org]
- 11. ricmarindustries.com [ricmarindustries.com]
- 12. etad.com [etad.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Amine-Reactive Fluorescent Labeling with Cy5-PEG4-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent labeling of biomolecules is a cornerstone technique in modern biological research and drug development, enabling the visualization, tracking, and quantification of proteins, antibodies, and other amine-containing molecules. Cy5, a bright, far-red fluorescent dye, is particularly advantageous due to its emission spectrum in a region with low cellular autofluorescence.[1] The incorporation of a polyethylene (B3416737) glycol (PEG) spacer, in this case, a tetra-PEG (PEG4), enhances the water solubility of the dye and the resulting conjugate, minimizing aggregation and non-specific binding.[2][3][4]
This document provides detailed application notes and protocols for the covalent labeling of primary amines in biomolecules using Cy5-PEG4-acid. The protocol involves the activation of the carboxylic acid moiety of the dye to an amine-reactive N-hydroxysuccinimidyl (NHS) ester, which then readily couples to primary amino groups (e.g., the ε-amino group of lysine (B10760008) residues) on the target molecule to form a stable amide bond.[5][6][7]
Applications
Fluorescently labeled biomolecules with Cy5-PEG4 are valuable tools for a wide range of applications, including:
-
Fluorescence Microscopy: Visualize the localization and trafficking of proteins within cells.
-
Flow Cytometry: Identify and quantify specific cell populations based on surface receptor labeling.
-
Immunoassays: Develop sensitive and robust assays such as ELISA and Western blotting.
-
In Vivo Imaging: Track the biodistribution of therapeutic proteins or antibodies in preclinical models.[1]
-
Drug Development: Assess drug-target engagement and pharmacokinetic properties of biologic drugs.
Chemical Properties and Spectral Data
A summary of the key properties of this compound is provided in the table below.
| Property | Value | Reference |
| Chemical Formula | C43H60ClN3O7 | [1] |
| Molecular Weight | 766.4 g/mol | [1] |
| Excitation Maximum (λex) | ~646-649 nm | [3][8] |
| Emission Maximum (λem) | ~662-667 nm | [2][3][8] |
| Extinction Coefficient | ~232,000-270,000 cm-1 M-1 | [3][5] |
| Solubility | Soluble in DMSO, DMF, and water | [2][3] |
Experimental Protocols
Protocol 1: Activation of this compound to Cy5-PEG4-NHS Ester
This protocol describes the conversion of the carboxylic acid group of this compound into an amine-reactive N-hydroxysuccinimidyl (NHS) ester.
Materials:
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction vessel (e.g., microcentrifuge tube)
-
Stirring equipment (e.g., magnetic stirrer or vortexer)
Procedure:
-
Reagent Preparation:
-
Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.
-
Prepare a 100 mM solution of EDC and a 200 mM solution of NHS in anhydrous DMF or DMSO.
-
-
Activation Reaction:
-
In a reaction vessel, combine the this compound solution with a 1.2-fold molar excess of EDC and a 2.4-fold molar excess of NHS.
-
Incubate the reaction mixture at room temperature for 1-2 hours with continuous stirring, protected from light.
-
-
Confirmation of Activation (Optional):
-
The formation of the NHS ester can be monitored by thin-layer chromatography (TLC) or HPLC.
-
-
Use of Activated Dye:
-
The resulting Cy5-PEG4-NHS ester solution can be used immediately for labeling primary amines as described in Protocol 2. It is recommended to use the activated dye without delay as NHS esters are susceptible to hydrolysis.[6]
-
Protocol 2: Labeling of Proteins with Activated Cy5-PEG4-NHS Ester
This protocol provides a general guideline for labeling a protein with the freshly prepared Cy5-PEG4-NHS ester. The optimal conditions may vary depending on the specific protein and desired degree of labeling.
Materials:
-
Protein of interest (e.g., antibody, enzyme)
-
Activated Cy5-PEG4-NHS ester solution (from Protocol 1)
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium borate, pH 8.3-8.5.[5][7] Crucially, this buffer must not contain primary amines like Tris or glycine. [5][9]
-
Purification column (e.g., size-exclusion chromatography, dialysis)
-
Storage Buffer (e.g., Phosphate Buffered Saline - PBS)
Procedure:
-
Protein Preparation:
-
Labeling Reaction:
-
Calculate the required volume of the activated Cy5-PEG4-NHS ester solution. A molar ratio of dye to protein between 5:1 and 20:1 is a good starting point for optimization.[5]
-
While gently stirring the protein solution, slowly add the calculated amount of the activated dye solution.[10]
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[5] For some proteins, incubation at 4°C for a longer duration may be beneficial to minimize protein aggregation.[5]
-
-
Purification of the Labeled Protein:
-
Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer (e.g., PBS).[5] The first colored fraction to elute will be the labeled protein.
-
Alternatively, dialysis can be used to remove the free dye.
-
-
Characterization of the Conjugate:
-
Degree of Labeling (DOL) Calculation: The DOL, or the average number of dye molecules per protein molecule, can be determined spectrophotometrically.
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum of Cy5 (~649 nm, Amax).[10]
-
Calculate the protein concentration, correcting for the dye's absorbance at 280 nm: Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein where CF is the correction factor (A280 of the free dye / Amax of the free dye) and ε_protein is the molar extinction coefficient of the protein.
-
Calculate the dye concentration: Dye Concentration (M) = Amax / ε_dye where ε_dye is the molar extinction coefficient of Cy5.
-
Calculate the DOL: DOL = Dye Concentration / Protein Concentration
-
-
Functional Analysis: It is crucial to verify that the biological activity of the protein is not compromised by the labeling process.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution | Reference |
| Low Degree of Labeling (DOL) | Inactive (hydrolyzed) NHS ester | Use freshly prepared activated dye. Ensure anhydrous solvents for activation. | [5] |
| Low protein concentration | Ensure protein concentration is at least 2 mg/mL. | [5][11] | |
| Incorrect buffer pH or composition | Use a primary amine-free buffer with a pH of 8.3-8.5. | [5][7] | |
| Insufficient dye-to-protein ratio | Increase the molar ratio of dye to protein in the reaction. | [5] | |
| High Degree of Labeling (DOL) / Protein Precipitation | Excessive dye-to-protein ratio | Decrease the molar ratio of dye to protein. | [5] |
| Protein aggregation | Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration. Ensure the protein is properly folded and soluble before labeling. | [5] | |
| Low Fluorescence Signal of Labeled Protein | Low DOL | Optimize the labeling reaction to achieve a higher DOL. | [5] |
| Self-quenching of the dye at high DOL | Optimize for a lower DOL if self-quenching is suspected. | [5] | |
| Photobleaching of the dye | Use appropriate antifade reagents during imaging. | [5] | |
| Non-specific Staining in Application | Unremoved free dye | Ensure thorough purification of the labeled protein. | [5] |
| Aggregates of labeled protein | Centrifuge the labeled protein solution to remove any aggregates before use. | [5] |
Visualizations
Caption: Experimental workflow for labeling proteins with this compound.
Caption: Reaction mechanism of an NHS ester with a primary amine.
References
- 1. This compound | AxisPharm [axispharm.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound | BroadPharm [broadpharm.com]
- 4. dcchemicals.com [dcchemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Cy5 | BroadPharm [broadpharm.com]
- 9. Conjugation Protocol for Amine Reactive Dyes [bio-techne.com]
- 10. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. jenabioscience.com [jenabioscience.com]
Troubleshooting & Optimization
troubleshooting low signal with Cy5-PEG4-acid
Welcome to the technical support center for Cy5-PEG4-acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experiments, with a focus on resolving low signal intensity.
Section 1: Labeling Reaction & Conjugation Issues
This section addresses problems related to the covalent labeling of biomolecules with this compound.
??? Question: Why is my labeling efficiency low or non-existent after using this compound?
Answer: Low labeling efficiency is a common problem that can stem from several factors related to the reaction chemistry. This compound contains a terminal carboxylic acid which requires activation to react with primary amines (e.g., lysine (B10760008) residues on a protein).[1][2][3]
Troubleshooting Steps:
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Incorrect Activation Chemistry: this compound is a non-reactive dye on its own.[4] For it to form a stable amide bond with a primary amine, you must use a carbodiimide (B86325) activator like EDC (or DCC) in combination with an N-hydroxysuccinimide (NHS) ester to improve efficiency.[1][5] Ensure you are using the correct activation reagents.
-
Inappropriate Buffer Composition: The labeling reaction is highly pH-sensitive.
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Activation Step (EDC/NHS): This reaction is most efficient at a pH between 4.5 and 7.2.[6][7]
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Conjugation Step (to Amine): The reaction of the activated NHS-ester with the primary amine is most efficient at a pH between 7.0 and 8.5.[6][8]
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Interfering Buffers: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the activated dye, significantly reducing labeling efficiency.[9] Always perform the labeling in a non-amine, non-carboxylate buffer like PBS or MES.[7]
-
-
Reagent Quality: Ensure that your stock solutions of this compound, EDC, and NHS are fresh. EDC is particularly moisture-sensitive and should be stored desiccated.
Experimental Protocol: Protein Labeling with this compound using EDC/NHS Chemistry
This protocol outlines the steps for conjugating this compound to a protein with available primary amines.
Materials:
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Protein of interest (in amine-free buffer, e.g., 0.1 M MES buffer, pH 6.0)
-
This compound
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EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
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Sulfo-NHS (N-hydroxysulfosuccinimide)
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Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
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Coupling Buffer: PBS, pH 7.2-7.5
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Quenching Buffer: 1 M Tris-HCl, pH 8.0
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DMSO or DMF (anhydrous)
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Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Reagents:
-
Dissolve the protein in Activation Buffer to a concentration of 1-10 mg/mL.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare 100 mM stock solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use. Do not store aqueous solutions of EDC/NHS.
-
-
Activation of this compound:
-
In a microfuge tube, combine the this compound stock solution with EDC and Sulfo-NHS stock solutions. A common molar ratio is a 10-20 fold molar excess of EDC/NHS over the dye.
-
Incubate for 15 minutes at room temperature to generate the NHS-ester.
-
-
Conjugation to Protein:
-
Quenching:
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Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by quenching any unreacted NHS-ester.
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Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove unconjugated dye and reaction byproducts by running the sample through a size-exclusion or desalting column.[10] Collect the fractions containing the labeled protein.
-
Diagram: EDC/NHS Conjugation Workflow
Caption: Workflow for labeling primary amines with this compound.
Section 2: Signal, Background, and Imaging Issues
This section focuses on problems observed during data acquisition and imaging.
??? Question: My signal is bright initially but fades very quickly. What is happening and how can I fix it?
Answer: A rapid decrease in fluorescence signal is a classic sign of photobleaching , which is the irreversible photodegradation of the fluorophore caused by exposure to excitation light.[4] The Cy5 dye can enter a reactive triplet state, which then interacts with molecular oxygen to generate reactive oxygen species (ROS) that destroy the dye.[11]
Mitigation Strategies:
-
Reduce Excitation Intensity: Use the lowest possible laser power that provides a detectable signal.[4]
-
Minimize Exposure Time: Use the shortest camera exposure time necessary for image acquisition.[4]
-
Use Antifade Reagents: Mount your sample in a commercially available antifade mounting medium. These reagents contain oxygen scavengers and triplet state quenchers that significantly reduce the rate of photobleaching.[4][11]
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Optimize Imaging Buffer: For live-cell imaging, consider using an oxygen scavenging system in your buffer.[11][12]
Diagram: Cy5 Photobleaching Pathway
Caption: Simplified diagram of the Cy5 photobleaching process.
??? Question: My background fluorescence is very high, making my signal difficult to distinguish. How can I reduce it?
Answer: High background can obscure your specific signal. Several factors can contribute to this issue.
Troubleshooting High Background:
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Inadequate Washing: Insufficient washing after the labeling or staining steps can leave unbound fluorescent conjugates in the sample. Increase the number and/or duration of your wash steps.[4][10]
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Non-Specific Binding: The fluorescent conjugate may be binding non-specifically to other components in your sample.
-
Use a Blocking Buffer: For immunofluorescence, use an appropriate blocking buffer (e.g., BSA or serum) to prevent non-specific antibody binding.[4][10]
-
Optimize Antibody Concentration: A concentration of labeled antibody that is too high can lead to increased non-specific binding. Perform a titration to find the optimal concentration.[10]
-
-
Sample Autofluorescence: The sample itself may be autofluorescent. You can check this by imaging an unlabeled control sample under the same conditions.[4] Using a far-red dye like Cy5 helps minimize autofluorescence, as it is typically lower in this spectral region.[3][10]
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Impure Conjugate: If you performed the conjugation in-house, ensure that all free, unconjugated dye was removed during purification, as free dye can bind non-specifically.[10]
??? Question: My Cy5 signal is weak or completely absent. What are the potential causes?
Answer: If you are confident the labeling reaction was successful, a weak or absent signal during imaging can be due to issues with the sample environment, the imaging setup, or the dye itself.
Diagram: Troubleshooting Logic for Low Cy5 Signal
Caption: A troubleshooting flowchart for diagnosing low Cy5 signal.
Potential Causes & Solutions:
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Incorrect Imaging Settings: Verify that you are using the correct laser line for excitation (e.g., 633 nm or 647 nm) and an appropriate emission filter (typically a bandpass or long-pass filter around 660-700 nm).[4][10]
-
Quenching: The fluorescence of Cy5 can be "quenched" (reduced) by several factors:
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Buffer Components: Certain reagents, like the reducing agent TCEP, can strongly quench Cy5 fluorescence by forming a covalent adduct.[13] Some buffers may also have a negative impact.[4]
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Self-Quenching (High DOL): If too many dye molecules are conjugated to a single protein (a high Degree of Labeling), they can quench each other through homoFRET.[14] An optimal DOL is typically between 3 and 7.[10]
-
Proximity to Quenchers: The local environment can quench the signal. For example, gold nanoparticles can quench Cy5 fluorescence when in close proximity.[15]
-
-
Low Target Expression: The target molecule may simply be present at very low levels in your sample. Confirm expression using a different method, such as a western blot.[10]
-
pH Sensitivity: While Cy5 is generally stable across a wide pH range (3-10), extreme pH values can negatively affect its performance.[4][8][16]
Section 3: Data Tables & General FAQs
??? Question: How do different buffer conditions affect Cy5 fluorescence?
Answer: While Cy5 is robust, certain buffer components can impact its fluorescence intensity. It is always recommended to test your buffer system if you suspect it is causing low signal.
Table 1: Hypothetical Effect of Buffer Conditions on Cy5 Fluorescence This data is illustrative and based on general observations.[4]
| Buffer Condition | Relative Fluorescence Intensity (%) | Potential Reason for Change |
| PBS, pH 7.4 | 100% | Optimal baseline condition. |
| Tris-based buffer, pH 7.4 | 75% | Potential quenching effect from Tris molecules.[4] |
| PBS + High Salt (e.g., 500mM NaCl) | 95% | Minor negative impact on signal.[4] |
| MES, pH 6.0 | 98% | Generally compatible, good for EDC/NHS reactions. |
| Buffer with 1mM TCEP | <10% | Strong quenching due to adduct formation.[13] |
??? Question: How should I properly store this compound?
Answer: Proper storage is critical to maintaining the reagent's performance.
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Solid Form: The lyophilized powder should be stored at -20°C, protected from light and moisture.[1][4]
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Stock Solutions: Dissolve the dye in an anhydrous solvent like DMSO or DMF.[4] Aliquot into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C in the dark.[4]
??? Question: Is the fluorescence of Cy5 sensitive to radiation?
Answer: Yes, cyanine (B1664457) dyes can be sensitive to radiation, a phenomenon known as radiobleaching. This is particularly relevant for multimodal imaging applications. The sensitivity varies depending on the specific cyanine dye structure.
Table 2: Relative Radiosensitivity of Common Cyanine Dyes Based on data from exposure to 68Ga.[17][18]
| Cyanine Dye | Polymethine Chain Length | Relative Radiosensitivity |
| Cy3 | Shortest | Low |
| Cy5.5 | Intermediate | Medium |
| Cy7 | Longest | High |
Note: The addition of radical scavengers like ascorbic acid can provide robust protection against radiobleaching.[17][18]
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | BroadPharm [broadpharm.com]
- 3. This compound | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. assaygenie.com [assaygenie.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phosphine-Quenching of Cyanine Dyes as a Versatile Tool for Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Minimization of self-quenching fluorescence on dyes conjugated to biomolecules with multiple labeling sites via asymmetrically charged NIR fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Assessing the Sensitivity of Commercially Available Fluorophores to the Intracellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preventing Radiobleaching of Cyanine Fluorophores Enhances Stability of Nuclear/NIRF Multimodality Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Reducing Background Fluorescence in the Cy5 Channel
Welcome to the technical support center for troubleshooting background fluorescence in the Cy5 channel. This guide provides researchers, scientists, and drug development professionals with a comprehensive set of frequently asked questions (FAQs) and troubleshooting protocols to help identify and mitigate sources of unwanted signal in your immunofluorescence experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background fluorescence in the Cy5 channel?
High background fluorescence in the Cy5 channel can originate from several sources, broadly categorized as:
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Autofluorescence: Endogenous fluorescence from the biological specimen itself. Common sources include cellular components like mitochondria, lysosomes, and flavins, as well as extracellular matrix proteins such as collagen and elastin.[1] Aldehyde-based fixatives (e.g., formaldehyde, glutaraldehyde) can also induce or amplify autofluorescence.[2]
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Non-Specific Antibody Binding: This occurs when the primary or secondary antibody binds to unintended targets within the sample. This can be caused by suboptimal antibody concentrations, insufficient blocking of non-specific binding sites, or interactions between the antibody and Fc receptors on certain cell types.
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Issues with Reagents and Materials: The use of expired or contaminated reagents, as well as fluorescent mounting media or immersion oil, can contribute to background signal. The choice of plasticware for imaging can also be a factor, as some plastics exhibit inherent fluorescence.
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Suboptimal Imaging Parameters: Incorrect microscope settings, such as excessive laser power, high detector gain, or long exposure times, can increase the apparent background fluorescence.
Q2: How can I determine the source of the high background in my Cy5 experiment?
A systematic approach with proper controls is essential for diagnosing the cause of high background. Key controls include:
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Unstained Control: An unstained sample imaged with the same settings used for your stained samples. This will reveal the level of endogenous autofluorescence.
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Secondary Antibody Only Control: A sample incubated only with the Cy5-conjugated secondary antibody (no primary antibody). This helps to identify non-specific binding of the secondary antibody.
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Isotype Control: A sample incubated with an antibody of the same isotype and concentration as the primary antibody but directed against a target not present in the sample. This control helps to assess non-specific binding of the primary antibody.
By comparing the signal from these controls to your fully stained sample, you can pinpoint the primary contributor to the high background.
Troubleshooting Guides
This section provides detailed protocols for common methods to reduce background fluorescence.
Method 1: Optimizing Fixation and Permeabilization
Aldehyde-based fixatives are a common source of autofluorescence. Optimizing your fixation protocol can significantly reduce this background.
Experimental Protocol: Aldehyde Fixation Optimization and Quenching
-
Fixation:
-
Fix cells or tissues in 2-4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature. Avoid using glutaraldehyde (B144438) if possible, as it induces higher autofluorescence.
-
For sensitive antigens, consider using pre-chilled methanol (B129727) (-20°C) for 10 minutes as an alternative fixative.
-
-
Washing:
-
Wash the samples three times for 5 minutes each with PBS to remove excess fixative.
-
-
Quenching (for aldehyde fixation):
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Incubate the samples in a freshly prepared solution of 0.1% sodium borohydride (B1222165) in PBS for 5-10 minutes at room temperature.[3] You should observe bubbling, which indicates the reagent is active.[3]
-
Alternatively, incubate with 100 mM glycine (B1666218) or ammonium (B1175870) chloride in PBS for 10 minutes.
-
-
Washing:
-
Wash the samples three times for 5 minutes each with PBS.
-
-
Permeabilization (if required for intracellular targets):
-
Incubate with 0.1-0.5% Triton X-100 or saponin (B1150181) in PBS for 10-15 minutes at room temperature.
-
-
Washing:
-
Wash the samples three times for 5 minutes each with PBS.
-
Method 2: Effective Blocking of Non-Specific Binding
Proper blocking is crucial to prevent antibodies from binding to unintended sites.
Experimental Protocol: Comprehensive Blocking
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Prepare Blocking Buffer: A common and effective blocking buffer is 5% normal serum (from the same species as the secondary antibody) and 1% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST).
-
Blocking Step:
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Incubate the samples in the blocking buffer for at least 1 hour at room temperature or overnight at 4°C in a humidified chamber.
-
-
Antibody Incubation:
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Dilute the primary and secondary antibodies in the blocking buffer.
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Incubate with the primary antibody for the recommended time (e.g., 1-2 hours at room temperature or overnight at 4°C).
-
Wash three times for 5-10 minutes each with PBST.
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Incubate with the Cy5-conjugated secondary antibody for 1 hour at room temperature, protected from light.
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Wash three times for 5-10 minutes each with PBST, protected from light.
-
Method 3: Chemical Quenching of Autofluorescence
For tissues with high intrinsic autofluorescence (e.g., brain, kidney), chemical quenching agents can be effective.
Experimental Protocol: Sudan Black B Staining
Note: Sudan Black B can introduce a dark precipitate and may not be compatible with all mounting media. It is also known to fluoresce in the far-red spectrum, so careful evaluation is necessary.[4]
-
Rehydration: If using paraffin-embedded sections, deparaffinize and rehydrate the tissue sections.
-
Prepare Sudan Black B Solution: Prepare a 0.1% solution of Sudan Black B (SBB) in 70% ethanol (B145695) and filter it before use to remove any undissolved particles.[5][6]
-
Staining:
-
Washing:
-
Wash the slides thoroughly with PBS or PBST for 3-5 minutes each to remove excess SBB.[5]
-
-
Mounting:
-
Mount the coverslip with an aqueous mounting medium.
-
Method 4: Photobleaching to Reduce Autofluorescence
Exposing the sample to intense light can selectively destroy autofluorescent molecules before imaging your target.
Experimental Protocol: Pre-Staining Photobleaching
-
Sample Preparation: Prepare your tissue or cell samples on slides as you would for immunofluorescence staining, up to the point before primary antibody incubation.
-
Photobleaching:
-
Place the slide on the microscope stage.
-
Using a broad-spectrum light source (e.g., a mercury arc lamp or an LED), expose the sample to continuous illumination.[9][10]
-
The duration of photobleaching can range from 15 minutes to several hours, depending on the intensity of the light source and the level of autofluorescence.[10] It is recommended to test different exposure times.
-
-
Proceed with Staining:
-
After photobleaching, proceed with your standard immunofluorescence staining protocol, starting from the blocking step.
-
Method 5: Spectral Unmixing
For advanced users with access to a spectral confocal microscope, spectral unmixing can computationally separate the Cy5 signal from the autofluorescence spectrum.
Conceptual Workflow:
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Acquire a Reference Spectrum for Autofluorescence: Image an unstained control sample to capture its complete emission spectrum.
-
Acquire a Reference Spectrum for Cy5: Image a sample stained only with the Cy5 conjugate to obtain its specific emission spectrum.
-
Image the Experimental Sample: Acquire a multi-channel image of your fully stained experimental sample, collecting the emission across a wide range of wavelengths.
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Perform Linear Unmixing: Use the microscope's software to perform linear unmixing. The software will use the reference spectra to mathematically separate the contribution of autofluorescence and the Cy5 signal in each pixel of the experimental image.[11][12][13][14]
Quantitative Comparison of Background Reduction Techniques
| Method | Principle | % Background Reduction (Approx.) | Advantages | Disadvantages |
| Optimized Fixation | Reduces aldehyde-induced autofluorescence. | 20-40% | Simple to implement, preserves sample integrity. | May not be sufficient for highly autofluorescent tissues. |
| Sudan Black B | Quenches lipofuscin and lipid autofluorescence. | 50-80% | Highly effective for specific types of autofluorescence. | Can introduce precipitates and its own far-red fluorescence.[4] |
| Sodium Borohydride | Reduces aldehyde groups to non-fluorescent hydroxyl groups. | 30-60% | Effective for fixation-induced autofluorescence. | Can potentially damage some epitopes.[15] |
| Photobleaching | Destroys autofluorescent molecules with intense light. | 60-90% | Very effective and does not require additional reagents during staining. | Can be time-consuming and may affect some antigens. |
| Spectral Unmixing | Computationally separates overlapping emission spectra. | 70-95% | Highly specific and can remove complex background. | Requires a spectral confocal microscope and expertise in image analysis. |
Note: The percentage of background reduction is an approximation and can vary significantly depending on the sample type, the initial level of background, and the specific experimental conditions.
Visualizing the Troubleshooting Process
The following diagrams illustrate the logical workflow for troubleshooting high background fluorescence and the sources of this unwanted signal.
Caption: Troubleshooting workflow for high Cy5 background.
References
- 1. IF Signal-To-Noise-Ratios | Proteintech Group [ptglab.com]
- 2. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 3. mellorlab.wordpress.com [mellorlab.wordpress.com]
- 4. biotium.com [biotium.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. An optimised protocol for the detection of lipofuscin, a versatile and quantifiable marker of cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Unique Immunofluorescence Protocol to Detect Protein Expression in Vascular Tissues: Tacking a Long Standing Pathological Hitch - Turkish Journal of Pathology [turkjpath.org]
- 8. Sudan Black B treatment reduces autofluorescence and improves resolution of in situ hybridization specific fluorescent signals of brain sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. In-vivo fluorescence imaging with a multivariate curve resolution spectral unmixing technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. spiedigitallibrary.org [spiedigitallibrary.org]
- 13. scholarworks.uark.edu [scholarworks.uark.edu]
- 14. bio-rad.com [bio-rad.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Preventing Photobleaching of Cy5 Dyes
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to mitigate the photobleaching of Cy5 dyes in fluorescence microscopy experiments.
Troubleshooting Guide: Rapid Loss of Cy5 Signal
Rapid signal loss during imaging is a primary indication of photobleaching. This troubleshooting guide provides a systematic approach to identifying and resolving the root causes of this issue.
| Problem | Possible Cause | Recommended Solution |
| Signal fades almost immediately upon illumination. | Excessive Excitation Light: The laser power is too high, or the exposure time is too long, leading to rapid photodestruction of the Cy5 molecules. | Optimize Imaging Parameters: - Reduce laser power to the lowest level that provides a detectable signal.- Use the shortest possible exposure time for your detector.- Employ neutral density filters to attenuate the excitation light. |
| Signal is initially bright but diminishes over a time-lapse experiment. | Oxygen-Mediated Photodegradation: Reactive oxygen species (ROS) in the sample environment are chemically degrading the Cy5 fluorophore. | Control the Chemical Environment: - Use a high-quality commercial or homemade antifade mounting medium containing ROS scavengers.- For live-cell imaging, consider using an oxygen scavenging system in the imaging buffer. |
| Low signal-to-noise ratio, making photobleaching appear more pronounced. | Suboptimal Labeling or Detection: Inefficient labeling of the target molecule or suboptimal microscope settings can lead to a weak initial signal that is quickly lost in the background noise. | Optimize Labeling and Detection: - Ensure an optimal dye-to-protein ratio to avoid self-quenching from over-labeling.- Use high-quality, clean coverslips and slides to minimize background fluorescence.- Verify that the correct laser lines and emission filters for Cy5 are being used.- Adjust detector gain and offset to enhance signal detection. |
| Sample appears dimmer than expected, even with fresh reagents. | Fluorophore Instability: The choice of fluorophore may not be suitable for the intended imaging experiment due to its inherent photophysical properties. | Consider Alternative Dyes: - For demanding applications requiring high photostability, consider using alternative dyes such as Alexa Fluor 647, which is known to be significantly more photostable than Cy5.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind Cy5 photobleaching?
A1: The photobleaching of Cy5 is primarily driven by photo-oxidation. Upon excitation, the Cy5 molecule can transition from its excited singlet state to a long-lived and highly reactive triplet state. This triplet state molecule can then react with molecular oxygen to generate damaging reactive oxygen species (ROS), such as singlet oxygen. These ROS can chemically modify and destroy the Cy5 fluorophore, rendering it non-fluorescent.[3]
Q2: How do antifade reagents work to prevent photobleaching?
A2: Antifade reagents are chemical cocktails added to mounting media to protect fluorophores from photobleaching. They typically function through two main mechanisms:
-
Triplet State Quenchers: Molecules like cyclooctatetraene (B1213319) (COT), 4-nitrobenzyl alcohol (NBA), and Trolox can accept energy from the triplet state of the Cy5 molecule, returning it to the ground state before it can interact with oxygen.[3]
-
Reactive Oxygen Species (ROS) Scavengers: Compounds like p-phenylenediamine (B122844) (PPD) and n-propyl gallate (NPG) neutralize ROS that have already formed in the sample, preventing them from damaging the fluorophore.[4]
Q3: Can I prepare my own antifade mounting medium?
A3: Yes, several recipes are available for preparing effective antifade mounting media. These typically involve a glycerol-based solution with an antifade agent. See the Experimental Protocols section for detailed recipes.
Q4: Are there more photostable alternatives to Cy5?
A4: Yes, several alternative far-red fluorescent dyes offer improved photostability compared to Cy5. Alexa Fluor 647 is a widely recognized superior alternative, exhibiting greater brightness and resistance to photobleaching.[2][] Other alternatives include DyLight 650, ATTO 647N, and iFluor 647.[6]
Quantitative Data Summary
The selection of a fluorophore with high photostability is crucial for quantitative and long-term imaging experiments. The following table summarizes the photophysical properties and relative photostability of Cy5 and some of its common alternatives.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield | Relative Photostability |
| Cy5 | ~649 | ~670 | ~250,000 | ~0.27 | Moderate |
| Alexa Fluor 647 | ~650 | ~668 | ~270,000 | ~0.33 | High[2][7] |
| DyLight 650 | ~652 | ~672 | ~250,000 | High | High |
| ATTO 647N | ~644 | ~669 | ~150,000 | ~0.65 | High[6] |
| iFluor 647 | ~650 | ~670 | ~250,000 | High | High |
Note: Photophysical properties can vary depending on the local chemical environment.
Experimental Protocols
Protocol 1: Quantitative Comparison of Fluorophore Photostability
This protocol outlines a method to quantify and compare the photostability of different fluorophores in a microscopy experiment.
1. Sample Preparation: a. Prepare identical samples labeled with the fluorophores to be compared (e.g., Cy5 and Alexa Fluor 647). This could be fixed cells stained with fluorescently labeled antibodies or purified proteins immobilized on a glass coverslip. b. Mount the samples in a standard mounting medium without any antifade reagents to assess the intrinsic photostability of the dyes.
2. Microscope Setup: a. Use a fluorescence microscope equipped with a laser source appropriate for the excitation of the selected dyes (e.g., 633 nm or 647 nm). b. Set the laser power to a constant and relevant level for your typical imaging experiments. c. Use identical objective lenses, filters, and detector settings for all samples.
3. Image Acquisition: a. Locate a region of interest for each sample. b. Acquire a time-lapse series of images of the same field of view with continuous illumination. Use a constant exposure time and frame rate for all acquisitions.
4. Data Analysis: a. Measure the mean fluorescence intensity of the labeled structures within a defined region of interest for each frame in the time-lapse series. b. Normalize the fluorescence intensity of each time point to the initial fluorescence intensity (time = 0). c. Plot the normalized fluorescence intensity as a function of time for each fluorophore. d. The rate of fluorescence decay is inversely proportional to the photostability of the dye. A slower decay curve indicates higher photostability. The data can be fitted to an exponential decay function to determine the photobleaching half-life for a quantitative comparison.
Protocol 2: Preparation of a Homemade Antifade Mounting Medium (n-Propyl Gallate based)
This protocol provides a simple recipe for preparing an effective antifade mounting medium.
1. Reagents and Materials:
- n-propyl gallate (Sigma P3130 or equivalent)
- Glycerol (B35011) (ACS grade, 99-100% purity)
- 10X Phosphate-Buffered Saline (PBS)
- Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
- Stir plate and stir bar
- Storage tubes (light-protected)
2. Preparation of Stock Solution: a. Prepare a 20% (w/v) stock solution of n-propyl gallate by dissolving it in DMSO or DMF. Note that n-propyl gallate has poor solubility in aqueous solutions.[3]
3. Preparation of Mounting Medium: a. In a suitable container, thoroughly mix 9 parts of glycerol with 1 part of 10X PBS. b. While rapidly stirring the glycerol/PBS mixture, slowly add 0.1 parts of the 20% n-propyl gallate stock solution dropwise.[3] c. Continue stirring until the solution is homogeneous.
4. Storage: a. Aliquot the final mounting medium into light-protected tubes. b. Store at 4°C for short-term use or at -20°C for long-term storage.
Visualizing the Path to Photostability
The following diagrams illustrate the mechanism of Cy5 photobleaching and the logical workflow for its prevention.
Caption: Simplified Jablonski diagram illustrating the photobleaching pathway of Cy5.
Caption: Troubleshooting workflow for preventing Cy5 photobleaching.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
effect of pH on Cy5-PEG4-acid labeling efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of Cy5-PEG4-acid for labeling biomolecules. The efficiency of this process, which involves the formation of a stable amide bond between the carboxylic acid of the dye and a primary amine on the target molecule, is critically dependent on pH.
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemistry for labeling with this compound?
A1: this compound has a terminal carboxylic acid group. To label primary amines (e.g., on proteins or other biomolecules), this carboxylic acid must be activated. This is typically achieved using a carbodiimide (B86325) crosslinker, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1] EDC activates the carboxyl group, which then reacts with NHS to form a more stable NHS ester. This NHS ester is then reactive towards primary amines, forming a stable amide bond.[1][2]
Q2: Why is pH so critical for this compound labeling efficiency?
A2: The labeling process involves two key reactions, each with a different optimal pH range:
-
Activation of the Carboxylic Acid: The activation of the carboxyl group on this compound by EDC is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0.[3]
-
Coupling to the Primary Amine: The subsequent reaction of the newly formed NHS-ester with a primary amine on the target molecule is most efficient at a neutral to slightly basic pH, typically between 7.0 and 8.5.[3][4] This is because the primary amine needs to be in its unprotonated, nucleophilic state to react with the NHS ester.
Therefore, a two-step reaction with a pH shift is often recommended for optimal labeling efficiency.
Q3: What are the recommended buffers for the labeling reaction?
A3: It is crucial to use buffers that do not contain primary amines or carboxylates, as these will compete with the intended reaction.[3]
-
Activation Step (pH 4.5-6.0): MES (2-(N-morpholino)ethanesulfonic acid) buffer is a common and effective choice.[1][3][4]
-
Coupling Step (pH 7.0-8.5): Phosphate-buffered saline (PBS) is frequently used.[3][4] Borate buffer or sodium bicarbonate buffer are also suitable options.[3]
Q4: How should I store and handle the EDC and NHS reagents?
A4: Both EDC and NHS are sensitive to moisture and should be stored desiccated at -20°C. To prevent condensation, allow the reagent vials to warm to room temperature before opening.[3] It is best to prepare solutions of EDC and NHS immediately before use, as they are not stable in aqueous solutions for extended periods.
Troubleshooting Guide
Issue: Low or No Labeling Yield
This is a common issue that can often be traced back to suboptimal reaction conditions, particularly pH.
| Potential Cause | Recommended Action |
| Suboptimal pH | Verify the pH of your reaction buffers. For a two-step protocol, ensure the activation step is performed at pH 4.5-6.0 and the coupling step at pH 7.0-8.5.[3][4] |
| Hydrolysis of Reagents | Prepare EDC and NHS solutions fresh for each experiment. The O-acylisourea intermediate formed by EDC is unstable in water, and the NHS ester is also susceptible to hydrolysis, especially at higher pH. |
| Inappropriate Buffer | Ensure your buffers do not contain primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate), as these will interfere with the coupling chemistry.[3] |
| Inactive Reagents | If EDC and/or NHS have been improperly stored (exposed to moisture), they may be inactive. Use fresh, properly stored reagents. |
Issue: Precipitation During the Reaction
| Potential Cause | Recommended Action |
| Protein Aggregation | The change in pH or the addition of reagents can sometimes cause proteins to aggregate. Ensure your protein is soluble and stable in the chosen reaction buffers. |
| High EDC Concentration | In some cases, very high concentrations of EDC can lead to precipitation. If you are using a large excess of EDC and observing precipitation, try reducing the concentration.[3] |
Data Presentation
The following table summarizes the optimal pH ranges for the two-step EDC/NHS coupling of this compound.
| Reaction Step | Optimal pH Range | Recommended Buffers | Key Considerations |
| Activation | 4.5 - 6.0 | 0.1 M MES | Maximizes the formation of the amine-reactive O-acylisourea intermediate.[1][4] |
| Coupling | 7.0 - 8.5 | PBS, Borate Buffer, or Sodium Bicarbonate Buffer | Ensures the target primary amines are deprotonated and nucleophilic for efficient reaction with the NHS-ester.[3][4] |
Experimental Protocols
Protocol: Two-Step EDC/NHS Labeling of a Protein with this compound
This protocol is a general guideline and may require optimization for your specific protein and application.
Reagents:
-
This compound
-
Protein to be labeled in an amine-free buffer (e.g., PBS)
-
Activation Buffer: 0.1 M MES, pH 5.0-6.0
-
Coupling Buffer: PBS, pH 7.2-8.0
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Anhydrous DMSO
-
Desalting column for purification
Procedure:
-
Prepare the Protein Solution:
-
Dissolve or buffer exchange the protein into the Coupling Buffer at a concentration of 1-10 mg/mL.
-
-
Prepare Reagent Stock Solutions:
-
Allow EDC, Sulfo-NHS, and this compound vials to warm to room temperature before opening.
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.
-
Immediately before use, prepare 10 mg/mL stock solutions of EDC and Sulfo-NHS in Activation Buffer.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine the desired molar excess of this compound with the appropriate volume of Activation Buffer.
-
Add a 2- to 5-fold molar excess of EDC and a 1.2- to 2-fold molar excess of Sulfo-NHS relative to the amount of this compound.
-
Vortex briefly to mix and incubate for 15-30 minutes at room temperature.
-
-
Conjugation to the Protein:
-
Add the activated this compound solution to the protein solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.
-
-
Quenching the Reaction:
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove the excess, unreacted labeling reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Visualizations
Caption: Two-step reaction workflow for this compound labeling.
Caption: Troubleshooting workflow for low labeling efficiency.
References
Cy5-PEG4-acid stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Cy5-PEG4-acid. Below you will find frequently asked questions and a troubleshooting guide to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For optimal stability, solid this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), the compound should be kept at -20°C.[1][2][3][4]
Q2: What is the shelf life of this compound?
A2: When stored properly under the recommended conditions, this compound has a shelf life of over three years.[1]
Q3: How should I store solutions of this compound?
A3: Stock solutions of this compound can be stored at 0 - 4°C for short periods (days to weeks) or at -20°C for longer-term storage (months).[1] It is crucial to protect solutions from light to prevent photobleaching.
Q4: In which solvents is this compound soluble?
A4: this compound is soluble in various solvents, including water, dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and dichloromethane (B109758) (DCM).[1][2][4][5] The hydrophilic PEG spacer enhances its solubility in aqueous media.[1][4]
Q5: What are the excitation and emission maxima of this compound?
A5: The excitation maximum of this compound is approximately 646-649 nm, and its emission maximum is around 662-667 nm.[1][2][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no fluorescence signal | Degradation of the dye: Exposure to light, high temperatures, or extreme pH can cause the Cy5 dye to degrade. | Store the compound and solutions protected from light at the recommended temperatures. Ensure the pH of your experimental buffer is within the stable range for Cy5 (typically pH 4-10).[6] |
| Incorrect filter set or laser line: The excitation and emission wavelengths of your imaging system may not be optimal for Cy5. | Use a laser line close to 633 nm or 647 nm for excitation and ensure your emission filter is appropriate for collecting fluorescence around 667 nm.[3] | |
| Quenching of fluorescence: High concentrations of the dye can lead to self-quenching. Certain substances in the buffer can also quench fluorescence. | Optimize the concentration of the this compound conjugate in your experiment. If possible, use buffers free of known quenching agents. | |
| Inconsistent fluorescence intensity between experiments | Photobleaching: Repeated or prolonged exposure to the excitation light source can lead to a decrease in fluorescence intensity over time. | Minimize the exposure time and intensity of the excitation light. The use of antifade reagents in mounting media can also help to reduce photobleaching. |
| Variability in storage conditions: Inconsistent storage temperatures or exposure to light can lead to varying degrees of degradation. | Strictly adhere to the recommended storage and handling protocols for all batches of the compound. | |
| Unexpected changes in absorption or emission spectra | Formation of dye aggregates: At high concentrations in aqueous solutions, cyanine (B1664457) dyes can form aggregates, which can alter their spectral properties. | Prepare fresh dilutions from a stock solution and ensure thorough mixing. The PEG linker in this compound is designed to improve solubility and reduce aggregation.[1][4] |
| Chemical reaction or degradation: The dye may have reacted with other components in your sample or degraded, leading to the formation of new species with different spectral properties. | Review the compatibility of this compound with all other reagents in your experiment. Consider performing control experiments to identify any potential reactive species. |
Stability and Storage Data
The following tables summarize the key stability and storage parameters for this compound.
Table 1: Recommended Storage Conditions
| Form | Storage Duration | Temperature | Conditions |
| Solid | Short-term (days to weeks) | 0 - 4°C | Dry, dark |
| Solid | Long-term (months to years) | -20°C | Dry, dark |
| Solution | Short-term (days to weeks) | 0 - 4°C | In a suitable solvent, protected from light |
| Solution | Long-term (months) | -20°C | In a suitable solvent, protected from light |
Table 2: Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | ~766.4 g/mol | [1][3][4] |
| Excitation Maximum (λex) | 646 - 649 nm | [1][2][4] |
| Emission Maximum (λem) | 662 - 667 nm | [1][2][4] |
| Molar Extinction Coefficient (ε) | ~232,000 - 250,000 M⁻¹cm⁻¹ | [2][4] |
| Solubility | Water, DMSO, DMF, DCM | [1][2][4][5] |
Experimental Protocols
Protocol for Assessing Photostability of this compound
This protocol provides a general method for evaluating the photostability of this compound in solution.
1. Materials:
- This compound
- Phosphate-buffered saline (PBS), pH 7.4
- Spectrofluorometer with a temperature-controlled cuvette holder
- Quartz cuvette
- Light source for excitation (e.g., laser or lamp from the spectrofluorometer)
2. Procedure:
- Prepare a solution of this compound: Dissolve this compound in PBS to a final concentration of 1 µM.
- Initial Fluorescence Measurement:
- Transfer the solution to a quartz cuvette and place it in the spectrofluorometer.
- Set the excitation wavelength to 649 nm and the emission wavelength to 667 nm.
- Record the initial fluorescence intensity (F₀) at time zero.
- Continuous Excitation:
- Continuously expose the sample to the excitation light at 649 nm.
- Record the fluorescence intensity (Fₜ) at regular intervals (e.g., every 30 seconds) for a total duration of 10-15 minutes.
- Data Analysis:
- Plot the normalized fluorescence intensity (Fₜ / F₀) as a function of time.
- The rate of decrease in fluorescence intensity indicates the photobleaching rate of the dye under the specified conditions.
Visualizations
Caption: Recommended workflow for handling and storing this compound.
Caption: Simplified diagram of Cy5 photobleaching and degradation pathways.
References
Technical Support Center: Troubleshooting Aggregation of Cy5-Labeled Proteins
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of Cy5-labeled protein aggregation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of Cy5-labeled protein aggregation?
Aggregation of Cy5-labeled proteins is a frequent issue that can compromise experimental results. The primary causes stem from the physicochemical properties of both the Cy5 dye and the protein itself.
-
Hydrophobicity of the Cy5 Dye: The Cy5 dye possesses a large, planar, and hydrophobic aromatic structure. This inherent hydrophobicity promotes self-aggregation through mechanisms like π-π stacking, where the dye molecules interact with each other. When conjugated to a protein, the dye increases the overall surface hydrophobicity of the protein, creating new hydrophobic patches that can lead to intermolecular protein-protein interactions and subsequent aggregation.[1]
-
High Degree of Labeling (DOL): Over-labeling a protein with too many Cy5 molecules significantly increases the likelihood of aggregation. A high density of hydrophobic Cy5 molecules on the protein surface can lead to dye-dye interactions between molecules on the same or different protein molecules, forming non-fluorescent "H-aggregates" and promoting precipitation.[2] An optimal Degree of Labeling (DOL) is typically between 2 and 4 to maximize fluorescence without causing self-quenching or aggregation.
-
Suboptimal Buffer Conditions: The composition of the buffer plays a critical role in maintaining protein stability.
-
pH: Proteins are least soluble at their isoelectric point (pI), where their net charge is zero. If the buffer pH is close to the protein's pI, it can lead to aggregation. For labeling reactions involving NHS esters, a pH of 8.3-9.0 is often recommended for efficient conjugation to primary amines.[1][3]
-
Ionic Strength: Low salt concentrations can sometimes lead to aggregation. Conversely, very high salt concentrations can also promote aggregation for some proteins. An optimal ionic strength is crucial for maintaining protein solubility and stability.[4]
-
-
High Protein Concentration: Concentrated protein solutions are more susceptible to aggregation as the proximity of protein molecules increases the probability of intermolecular interactions.[1] While higher protein concentrations (2-10 mg/mL) can enhance labeling efficiency, they also elevate the risk of aggregation.[1]
Q2: How can I detect aggregation in my Cy5-labeled protein sample?
Several methods can be employed to detect protein aggregation, ranging from simple visual inspection to more sophisticated biophysical techniques.
-
Visual Inspection: The most straightforward method is to visually inspect the sample for any signs of precipitation, cloudiness, or turbidity.
-
UV-Vis Spectroscopy: The formation of Cy5 H-aggregates can be detected by a characteristic blue shift in the absorbance spectrum. A new peak may appear around 590-600 nm, with a corresponding decrease in the main Cy5 monomer absorption peak at approximately 650 nm.[5][6][7]
-
Dynamic Light Scattering (DLS): DLS is a powerful technique for detecting the presence of aggregates in a solution. It measures the size distribution of particles, allowing for the identification of larger species corresponding to aggregates.[8]
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. The presence of aggregates will be indicated by the appearance of peaks eluting earlier than the monomeric protein.[9]
Q3: Can using a sulfonated Cy5 dye prevent aggregation?
Yes, to some extent. Sulfonated cyanine (B1664457) dyes are designed to have increased water solubility due to the negatively charged sulfonate groups. This can help to reduce the tendency of the dye itself to aggregate. However, while sulfonation improves the hydrophilicity of the dye, it may not completely prevent protein aggregation, especially if other factors like a high degree of labeling or suboptimal buffer conditions are at play.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving aggregation issues with your Cy5-labeled proteins.
Problem 1: Visible precipitation occurs immediately during or after the labeling reaction.
This indicates a significant aggregation issue that needs to be addressed by optimizing the labeling conditions.
| Potential Cause | Recommended Action | Quantitative Guideline/Target |
| High Dye-to-Protein Ratio | Reduce the molar ratio of Cy5 to protein in the labeling reaction. | Start with a 10:1 dye:protein molar ratio and titrate down to 5:1 or lower if aggregation persists.[1] |
| Suboptimal Buffer pH | Ensure the labeling buffer pH is optimal for the NHS-ester reaction and protein stability. | For NHS-ester chemistry, maintain a pH between 8.3 and 8.5.[1] Avoid the protein's isoelectric point (pI). |
| High Protein Concentration | Decrease the protein concentration during the labeling reaction. | If aggregation is observed at 5-10 mg/mL, try reducing the concentration to 1-2 mg/mL.[1][2] |
| Inappropriate Buffer Composition | Use amine-free buffers to avoid competition with the labeling reaction. | Use buffers such as phosphate-buffered saline (PBS) or sodium bicarbonate. Avoid Tris or glycine.[1] |
Problem 2: The labeled protein solution appears clear initially but becomes cloudy or precipitates upon storage.
This suggests that the storage conditions are not optimal for the long-term stability of the Cy5-protein conjugate.
| Potential Cause | Recommended Action | Quantitative Guideline/Target |
| Suboptimal Storage Buffer | Reformulate the storage buffer with stabilizing excipients. | Add Arginine (0.5-2 M), Trehalose (B1683222) (e.g., 230 mM), or Glycerol (20-50% v/v).[10][11] |
| Freeze-Thaw Cycles | Aliquot the labeled protein into single-use volumes to avoid repeated freezing and thawing. | Store aliquots at -80°C for long-term storage.[2] |
| High Final Concentration | Store the protein at a lower concentration and concentrate it just before use. |
Problem 3: Biophysical analysis (DLS, SEC) indicates the presence of soluble aggregates.
Even in the absence of visible precipitation, soluble aggregates can interfere with downstream applications.
| Potential Cause | Recommended Action | Quantitative Guideline/Target |
| Inefficient Purification | Purify the labeled protein using Size Exclusion Chromatography (SEC) to remove aggregates. | Use a column with an appropriate pore size for the separation of your protein monomer and aggregates.[9][12] |
| Suboptimal Buffer Conditions | Screen different buffer components, pH, and ionic strengths to find a formulation that maintains the protein in its monomeric state. | Test a range of NaCl concentrations (e.g., 50-200 mM).[12] |
| Protein Instability | Add stabilizing agents to the buffer. | Consider adding a non-denaturing detergent like 0.1% CHAPS or 0.05% Tween-20.[4] |
Experimental Protocols
Protocol 1: Cy5 Labeling of Proteins (Amine-Reactive NHS Ester)
-
Protein Preparation:
-
Dye Preparation:
-
Dissolve the Cy5 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL immediately before use.
-
-
Labeling Reaction:
-
Add the dissolved Cy5 NHS ester to the protein solution. A starting molar excess of 10:1 (dye:protein) is recommended.[1]
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification:
-
Separate the labeled protein from unreacted dye and aggregates using a size exclusion chromatography (SEC) column (e.g., Sephadex G-25) equilibrated with the desired storage buffer (e.g., PBS).[13]
-
-
Characterization:
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and 650 nm (for Cy5) to determine the protein concentration and the Degree of Labeling (DOL). An optimal DOL is typically 2-4.[13]
-
Protocol 2: Removal of Aggregates using Size Exclusion Chromatography (SEC)
-
Column Selection: Choose an SEC column with a fractionation range appropriate for the size of your protein and its expected aggregates.
-
System Equilibration: Equilibrate the SEC column with a filtered and degassed mobile phase (e.g., PBS, pH 7.4) at a constant flow rate until a stable baseline is achieved.
-
Sample Preparation: Filter the Cy5-labeled protein sample through a 0.22 µm syringe filter to remove any large particulates.
-
Injection and Separation: Inject the filtered sample onto the column. The larger aggregates will elute first, followed by the monomeric protein.
-
Fraction Collection: Collect fractions corresponding to the monomeric peak, as determined by UV absorbance at 280 nm and 650 nm.
-
Analysis: Analyze the collected fractions to confirm the removal of aggregates using DLS or by re-running a sample on the SEC column.
Protocol 3: Detection of Aggregation by Dynamic Light Scattering (DLS)
-
Sample Preparation:
-
Instrument Setup:
-
Set the experimental temperature and allow the instrument to equilibrate.
-
Enter the viscosity and refractive index of the buffer into the software.
-
-
Data Acquisition:
-
Place the cuvette in the DLS instrument.
-
Perform multiple measurements to ensure reproducibility.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution of particles in the sample. The presence of a population of particles with a significantly larger hydrodynamic radius than the expected monomer indicates aggregation.
-
Protocol 4: Detection of H-Aggregates by UV-Vis Spectroscopy
-
Blank Measurement: Use the buffer in which the Cy5-labeled protein is dissolved as a blank.
-
Sample Measurement:
-
Place the Cy5-labeled protein sample in a quartz cuvette.
-
Scan the absorbance spectrum from approximately 500 nm to 750 nm.
-
-
Data Analysis:
Visualizations
Caption: Workflow for Cy5 labeling of proteins.
Caption: Troubleshooting logic for Cy5 protein aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. jenabioscience.com [jenabioscience.com]
- 3. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Towards control of excitonic coupling in DNA-templated Cy5 aggregates: the principal role of chemical substituent hydrophobicity and steric interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. news-medical.net [news-medical.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Higher concentration of trehalose dihydrate stabilizes recombinant IgG1 under forced stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. efce.ch.bme.hu [efce.ch.bme.hu]
- 13. benchchem.com [benchchem.com]
- 14. research.cbc.osu.edu [research.cbc.osu.edu]
choosing the right buffer for Cy5-PEG4-acid conjugation
This guide provides detailed information and troubleshooting advice for researchers, scientists, and drug development professionals on selecting the appropriate buffer for conjugating Cy5-PEG4-acid to primary amine-containing molecules, such as proteins and peptides.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind conjugating this compound to a protein?
A1: The conjugation of this compound to a primary amine (like the lysine (B10760008) residues on a protein) is typically a two-step process based on N-hydroxysuccinimide (NHS) ester chemistry.
-
Activation: The carboxylic acid group (-COOH) on the this compound is first activated using a carbodiimide, such as EDC, in the presence of N-hydroxysuccinimide (NHS). This forms a semi-stable Cy5-PEG4-NHS ester.
-
Conjugation: The resulting NHS ester is a reactive compound that readily couples with primary amines (-NH₂) on the target molecule.[1][2] This reaction is a nucleophilic acyl substitution that forms a stable and irreversible amide bond, releasing NHS as a byproduct.[2][3]
Many researchers opt for a more direct approach by using a pre-activated Cy5-NHS ester, which bypasses the first step. The critical buffer choice applies to the reaction between the NHS ester and the amine.
Q2: Why is the reaction buffer and its pH so critical for NHS ester conjugation?
A2: The pH of the reaction buffer is the most crucial factor for a successful conjugation because it directly influences two competing reactions: the desired amine reaction (aminolysis) and the undesired ester breakdown (hydrolysis).[4][5][6]
-
Amine Reactivity: The reactive species is the unprotonated primary amine (-NH₂), which acts as the nucleophile.[2][6] At a pH below the amine's pKa (around 10.5 for lysine), the group is mostly protonated (-NH₃⁺), making it non-nucleophilic and unreactive.[6][7] A slightly alkaline pH deprotonates the amine, making it available for conjugation.[7][8]
-
NHS Ester Stability: NHS esters are susceptible to hydrolysis, where they react with water to become an unreactive carboxylic acid.[5][9] The rate of this hydrolysis increases significantly with higher pH.[5][6][10]
Therefore, the ideal buffer maintains a pH that is high enough to ensure a sufficient concentration of reactive amines but low enough to minimize the competing hydrolysis of the NHS ester.
Q3: What is the optimal pH range for NHS ester conjugation reactions?
A3: The optimal pH for reacting NHS esters with primary amines is between 7.2 and 8.5.[5][9][10] Many protocols specifically recommend a pH of 8.3 to 8.5 for the highest efficiency.[4][11] Within this range, a good balance is struck between amine reactivity and NHS ester stability.[9]
Q4: Which buffers are recommended for this reaction, and which should I absolutely avoid?
A4: The choice of buffer is critical. You must use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the NHS ester, drastically reducing your conjugation efficiency.[5][8][10]
| Buffer Type | Recommendation | Rationale |
| Compatible Buffers | Phosphate, Carbonate-Bicarbonate, Borate, HEPES[9][10] | These buffers are effective in the optimal pH range (7.2-8.5) and do not contain primary amines that would interfere with the reaction.[9][10] 0.1 M sodium bicarbonate is a very common choice.[4][11] |
| Incompatible Buffers | Tris, Glycine, Ammonium Buffers[5][8][9] | These buffers contain primary amines and will actively compete with the target molecule, leading to low or no yield of the desired conjugate.[5][7] They are, however, useful for quenching the reaction once it is complete.[10] |
Q5: My Cy5-PEG4-NHS ester is not soluble in the aqueous buffer. What should I do?
A5: It is common for NHS esters, especially those with hydrophobic dyes, to have poor aqueous solubility. The standard procedure is to first dissolve the NHS ester in a small amount of a dry, amine-free organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[3][4][11] This stock solution is then added to your protein solution, which is already in the appropriate aqueous reaction buffer.[4] Ensure the final concentration of the organic solvent in the reaction mixture is low (typically under 10%) to avoid denaturing the protein.[12]
Troubleshooting Guide
Issue: My conjugation yield is very low or zero.
This is the most common problem encountered and can be traced to several factors. Use the following decision tree and table to diagnose the issue.
Caption: Troubleshooting decision tree for low conjugation yield.
| Potential Cause | Recommended Action |
| Incorrect Buffer | Ensure you are using an amine-free buffer like PBS, bicarbonate, or borate.[9] If your protein is in an incompatible buffer (e.g., Tris), perform a buffer exchange via dialysis or a desalting column before proceeding.[9] |
| Suboptimal pH | Use a calibrated pH meter to verify your reaction buffer is within the 7.2-8.5 range.[5] For large-scale reactions, be aware that the hydrolysis of the NHS ester can acidify the mixture over time; consider using a more concentrated buffer to maintain pH.[4][11] |
| Inactive Reagents | NHS esters are highly sensitive to moisture.[9][13] Always store them desiccated at -20°C. Before opening, allow the vial to equilibrate to room temperature to prevent condensation.[9] Prepare solutions in anhydrous DMSO or DMF immediately before use and discard any unused solution.[9][12] |
| Low Reactant Concentration | The competing hydrolysis reaction is a greater factor in dilute solutions.[5][10] If possible, increase the protein concentration to 2-10 mg/mL to favor the conjugation reaction.[14] |
| Insufficient Molar Excess | A molar excess of the NHS ester is typically required. A starting point of a 10-20 fold molar excess of dye to protein is common.[15] This may need to be optimized for your specific protein. |
Quantitative Data Summary
The stability of the NHS ester is highly dependent on pH and temperature. As pH increases, the half-life of the NHS ester in an aqueous solution decreases dramatically due to accelerated hydrolysis.
Table 1: Effect of pH on NHS Ester Half-Life in Aqueous Solution
| pH | Temperature | Approximate Half-Life |
| 7.0 | 0°C | 4-5 hours[10] |
| 8.0 | 4°C | ~1 hour |
| 8.6 | 4°C | 10 minutes[10] |
| 9.0 | 4°C | <10 minutes |
Note: Values are approximate and can vary based on the specific NHS ester structure and buffer composition.
Experimental Protocol
This protocol provides a general guideline for labeling a protein with a Cy5-NHS ester (either purchased directly or generated in-situ from this compound).
1. Materials
-
Protein of interest (2-10 mg/mL) in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).
-
Cy5-NHS Ester.
-
Anhydrous, amine-free DMSO or DMF.[4]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification column (e.g., Sephadex G-25 desalting column).[15]
2. Reaction Workflow
Caption: General experimental workflow for protein conjugation.
3. Detailed Steps
-
Prepare Protein: Ensure your protein sample is in the chosen reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of at least 2 mg/mL.[5][14] If necessary, perform a buffer exchange.
-
Prepare NHS Ester Solution: Immediately before use, dissolve the Cy5-NHS ester in anhydrous DMSO to create a 10 mg/mL or 10 mM stock solution.[7][15] Vortex until fully dissolved.[14]
-
Initiate Reaction: Add the calculated amount of the dissolved NHS ester to the protein solution while gently stirring or vortexing.[4] A 10-fold molar excess is a good starting point.[15]
-
Incubate: Incubate the reaction mixture for 1 to 4 hours at room temperature or overnight on ice or at 4°C.[4][11] Protect the reaction from light to prevent photobleaching of the Cy5 dye.[14]
-
Quench (Optional): To stop the reaction, you can add a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM.[10] Incubate for 15-30 minutes.
-
Purify: Remove the unreacted dye and NHS byproduct from the labeled protein using a desalting column (like Sephadex G-25), dialysis, or an appropriate spin concentrator.[4][14]
References
- 1. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 2. benchchem.com [benchchem.com]
- 3. glenresearch.com [glenresearch.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - CA [thermofisher.com]
- 11. interchim.fr [interchim.fr]
- 12. broadpharm.com [broadpharm.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. jenabioscience.com [jenabioscience.com]
- 15. docs.aatbio.com [docs.aatbio.com]
Technical Support Center: Cy5-PEG4-acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for dissolving and handling Cy5-PEG4-acid powder.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a fluorescent labeling reagent. It consists of a Cy5 dye, which is a cyanine (B1664457) dye that fluoresces in the red region of the spectrum, attached to a four-unit polyethylene (B3416737) glycol (PEG) spacer with a terminal carboxylic acid group. The hydrophilic PEG spacer increases the solubility of the hydrophobic Cy5 dye in aqueous solutions[1][2][3][]. The carboxylic acid allows for the covalent attachment of the dye to primary amine groups on molecules like proteins and peptides through the formation of a stable amide bond, typically using activators like EDC or DCC[1][2][3][].
Q2: What are the recommended solvents for dissolving this compound powder?
A2: this compound is soluble in a variety of solvents. For preparing stock solutions, organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and dichloromethane (B109758) (DCM) are recommended. The compound is also soluble in water, largely due to the hydrophilic PEG linker[1][3].
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to first dissolve the this compound powder in a high-quality, anhydrous organic solvent like DMSO or DMF to prepare a concentrated stock solution. This stock solution can then be diluted into your aqueous buffer for labeling reactions. This method helps to avoid aggregation of the dye in aqueous solutions, a common issue with non-sulfonated cyanine dyes[5][6].
Q4: What is the recommended storage condition for this compound powder and stock solutions?
A4: The solid powder should be stored in a dry, dark environment. For short-term storage, 0 - 4°C is suitable, while long-term storage at -20°C is recommended for periods of months to years[1]. Stock solutions, particularly in organic solvents like DMSO or DMF, should also be stored at -20°C to prevent degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Powder is difficult to dissolve in aqueous buffer. | This compound, like many non-sulfonated cyanine dyes, can have limited solubility directly in aqueous solutions, which can lead to aggregation[5][6][7]. | Prepare a concentrated stock solution in an organic solvent such as DMSO or DMF first. Then, add the stock solution dropwise to your aqueous buffer while vortexing to ensure proper mixing and prevent precipitation. |
| Precipitate forms when adding the stock solution to the aqueous buffer. | The concentration of the dye in the final aqueous solution is too high, exceeding its solubility limit. The organic co-solvent percentage is too low to maintain solubility. | Decrease the final concentration of the this compound in your aqueous solution. For labeling reactions with biomolecules, it is often necessary to add a small percentage (5-20%) of an organic co-solvent like DMSO or DMF to the aqueous buffer to aid in the dissolution of non-sulfonated cyanine dyes[6][]. |
| Fluorescence signal is weak or absent after labeling. | The this compound may have degraded due to improper storage or handling. The labeling reaction may not have been efficient. | Ensure the powder and stock solutions are stored correctly in a dry, dark, and cold environment. Verify the pH of your reaction buffer is suitable for the labeling chemistry you are employing. The terminal carboxylic acid of this compound reacts with primary amines in the presence of activators. |
Quantitative Data Summary
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | Soluble | [1][3] |
| Dimethylformamide (DMF) | Soluble | [1][3] |
| Dichloromethane (DCM) | Soluble | [1][3] |
| Water | Soluble | [1][3] |
Experimental Protocols & Workflows
Below is a general workflow for dissolving this compound powder and preparing it for a labeling reaction.
Caption: Workflow for dissolving this compound powder.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | BroadPharm [broadpharm.com]
- 3. N-(m-PEG4)-N'-(PEG4-acid)-Cy5, 2107273-32-3 | BroadPharm [broadpharm.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Substituent Effects on the Solubility and Electronic Properties of the Cyanine Dye Cy5: Density Functional and Time-Dependent Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cy5 Dye Labeling
Welcome to the technical support center for Cy5 dye labeling. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues and find answers to frequently asked questions related to the use of Cy5 dyes in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Cy5 and why is it used for labeling?
Cy5 is a fluorescent dye belonging to the cyanine (B1664457) family. It is widely used for labeling biomolecules such as antibodies, proteins, and nucleic acids due to its intense fluorescence in the far-red region of the spectrum (excitation ~650 nm, emission ~670 nm).[1] This spectral range is advantageous as it minimizes autofluorescence from biological samples, leading to a better signal-to-noise ratio.[2]
Q2: What are the primary consequences of over-labeling a protein or antibody with Cy5?
Over-labeling with Cy5 can lead to several detrimental effects, including:
-
Fluorescence Quenching: Excessive proximity of Cy5 molecules on a protein can cause self-quenching, where the fluorescence intensity decreases or is extinguished.[][4][5] This occurs due to interactions between adjacent dye molecules.[]
-
Protein Aggregation and Precipitation: The addition of multiple hydrophobic Cy5 dye molecules can increase the overall hydrophobicity of the protein, potentially leading to aggregation and precipitation.[5][6]
-
Reduced Binding Affinity: Covalent attachment of dye molecules, particularly at high densities, can interfere with the antigen-binding site of an antibody or the active site of a protein, thus reducing its binding affinity and functionality.[4][7]
Q3: What is the optimal Degree of Labeling (DOL) for a Cy5-conjugated antibody?
The optimal Degree of Labeling (DOL), or the average number of dye molecules per protein, is a critical parameter that needs to be empirically determined for each specific antibody and application.[4][6] A general guideline is to aim for a DOL that provides bright fluorescence without causing significant quenching or loss of antibody function. For many antibodies, a DOL of 2-4 is often a good starting point.[7] However, some studies suggest that for Cy5, labeling with more than three molecules per antibody can be counterproductive, leading to a loss of fluorescence.[8][9]
Q4: How can I prevent over-labeling during the conjugation reaction?
To prevent over-labeling, you can adjust several parameters in your labeling protocol:
-
Decrease the dye-to-protein molar ratio: This is the most direct way to control the extent of labeling.[5]
-
Increase the protein concentration: Higher protein concentrations can sometimes reduce the likelihood of over-labeling.[6]
-
Reduce the reaction time: Shortening the incubation time can limit the number of dye molecules that conjugate to the protein.[6]
-
Optimize the pH: The labeling reaction is pH-dependent, with an optimal range typically between pH 8.2 and 8.5.[5][6] Deviating from the optimal pH can affect labeling efficiency.
Q5: My Cy5-labeled antibody shows a weak or no fluorescence signal. What could be the cause?
A weak or absent fluorescent signal can be due to several factors:
-
Inefficient Labeling: The labeling reaction may have failed due to issues such as the presence of primary amines (e.g., Tris buffer) in the protein solution, incorrect pH, or inactive dye.[5][6]
-
Over-labeling causing Quenching: As mentioned, too many Cy5 molecules can lead to self-quenching and a decrease in the overall fluorescence signal.[5][10]
-
Photobleaching: Cy5 is susceptible to photobleaching, which is the irreversible destruction of the fluorophore upon exposure to excitation light.[2]
-
Incorrect Instrument Settings: Ensure that the excitation and emission wavelengths on your instrument are correctly set for Cy5 (typically around 650 nm for excitation and 670 nm for emission).[11]
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your experiments with Cy5-labeled molecules.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Fluorescence Signal | 1. Inefficient Labeling: Presence of interfering substances (e.g., Tris, glycine), incorrect pH, or inactive dye.[5][6] 2. Over-labeling: Excessive conjugation leading to fluorescence self-quenching.[][4][5] 3. Protein Precipitation: The labeled protein has aggregated and is no longer in solution.[5] | 1. Optimize Labeling Reaction: Ensure the protein buffer is free of primary amines and the pH is optimal (8.2-8.5).[5][6] Use fresh, properly stored dye. 2. Determine DOL: Calculate the DOL. If it is high (e.g., >8), reduce the dye-to-protein ratio in the labeling reaction.[7] 3. Check for Precipitate: Centrifuge the sample and check for a fluorescent pellet. If precipitation has occurred, reduce the DOL in future labeling reactions.[5] |
| High Background Fluorescence | 1. Presence of Free Dye: Unconjugated dye was not completely removed during purification.[7] 2. Non-specific Binding: The labeled antibody is binding non-specifically to other components in the sample. | 1. Improve Purification: Repeat the purification step (e.g., using a second spin column or extending dialysis time).[6][7] 2. Optimize Blocking and Washing: Use an appropriate blocking buffer and ensure sufficient washing steps in your experimental protocol.[12] |
| Labeled Antibody Has Lost Function (e.g., no antigen binding) | 1. Steric Hindrance: A Cy5 molecule is attached to a lysine (B10760008) residue within or near the antigen-binding site of the antibody.[7] | 1. Reduce DOL: Lowering the dye-to-protein ratio decreases the probability of modifying a critical residue.[7] 2. Consider Site-Specific Labeling: If the problem persists, explore site-specific labeling methods that target regions of the antibody away from the antigen-binding site.[7] |
| Protein Precipitates After Labeling | 1. Increased Hydrophobicity: Over-labeling has made the protein more hydrophobic, leading to aggregation.[5] | 1. Reduce DOL: Aim for a lower degree of labeling (e.g., 2-4) by reducing the molar ratio of Cy5 to protein in the labeling reaction.[5][7] |
Experimental Protocols
General Protocol for Antibody Labeling with Cy5 NHS Ester
This protocol provides a general guideline for labeling antibodies with a Cy5 N-hydroxysuccinimide (NHS) ester. Optimization of the dye-to-protein molar ratio is recommended for each antibody.
Materials:
-
Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS)
-
Cy5 NHS ester
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
1 M Sodium bicarbonate buffer (pH 8.3-8.5)
-
Purification column (e.g., Sephadex G-25) or dialysis equipment
Procedure:
-
Prepare the Antibody:
-
Ensure the antibody is in an amine-free buffer (e.g., PBS, MES, or HEPES).[6] Buffers containing primary amines like Tris or glycine (B1666218) will compete with the antibody for the dye and must be removed, for example, by dialysis.[1][6]
-
Adjust the antibody concentration to at least 2 mg/mL for efficient labeling.[6]
-
Add 1 M sodium bicarbonate to the antibody solution to achieve a final concentration of 100 mM and a pH of 8.3.[6]
-
-
Prepare the Dye Solution:
-
Labeling Reaction:
-
Calculate the required volume of the dye stock solution to achieve the desired molar excess over the antibody. A starting point could be a 10:1 to 20:1 molar ratio of dye to antibody.[13]
-
Add the calculated volume of the dye solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 1 hour at room temperature, protected from light.[6]
-
-
Purification:
Determination of Degree of Labeling (DOL)
The DOL can be determined by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Cy5 (~650 nm).
Formula: DOL = (A_max of conjugate × ε_protein) / ((A_280 of conjugate - (A_max of conjugate × CF)) × ε_dye)
-
A_max: Absorbance of the conjugate at ~650 nm.
-
A_280: Absorbance of the conjugate at 280 nm.
-
ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., 210,000 M⁻¹cm⁻¹ for IgG).
-
ε_dye: Molar extinction coefficient of Cy5 at ~650 nm (typically ~250,000 M⁻¹cm⁻¹).
-
CF (Correction Factor): The ratio of the dye's absorbance at 280 nm to its absorbance at its maximum wavelength (for Cy5, this is often around 0.05).
Visualizations
Caption: General workflow for labeling antibodies with Cy5 NHS ester.
Caption: Over-labeling with Cy5 can lead to fluorescence quenching.
Caption: Troubleshooting decision tree for low fluorescence signal.
References
- 1. assaygenie.com [assaygenie.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. jenabioscience.com [jenabioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. docs.aatbio.com [docs.aatbio.com]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison: Cy5-PEG4-acid vs. Cy5 NHS Ester for Biomolecule Labeling
In the realm of fluorescence-based detection, the selection of the appropriate fluorescent probe and conjugation chemistry is paramount to experimental success. Cyanine 5 (Cy5), a far-red fluorescent dye, is a popular choice for labeling proteins, peptides, and oligonucleotides due to its high extinction coefficient and emission profile that minimizes autofluorescence from biological samples.[1][2] This guide provides a comprehensive comparison of two common amine-reactive forms of Cy5: Cy5-PEG4-acid and Cy5 NHS ester, to assist researchers in selecting the optimal reagent for their specific application.
Core Chemical Differences and Reaction Mechanisms
The fundamental distinction between this compound and Cy5 NHS ester lies in their reactive moieties and the inclusion of a polyethylene (B3416737) glycol (PEG) linker.
Cy5 NHS Ester is a well-established reagent for labeling primary amines.[3][4] The N-hydroxysuccinimide (NHS) ester is a highly reactive group that readily forms a stable amide bond with primary amines, such as the ε-amino group of lysine (B10760008) residues in proteins, in a one-step reaction.[2] However, Cy5 NHS ester is inherently hydrophobic, which can lead to challenges such as poor aqueous solubility, aggregation, and non-specific binding.[5]
This compound , in contrast, incorporates a hydrophilic 4-unit polyethylene glycol (PEG) spacer between the Cy5 fluorophore and a terminal carboxylic acid.[6] The PEG linker significantly enhances water solubility and can reduce aggregation and non-specific binding of the labeled biomolecule.[4][7] The terminal carboxylic acid is not directly reactive with amines. It requires a two-step activation process, typically using carbodiimide (B86325) chemistry with reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and often in the presence of N-hydroxysuccinimide (NHS) to form a more stable intermediate, which then reacts with primary amines.[6][8]
At a Glance: Key Performance Parameters
The choice between these two reagents often involves a trade-off between reaction simplicity and the final properties of the conjugate. The following table summarizes their key characteristics based on available data.
| Feature | This compound | Cy5 NHS Ester |
| Reactive Group | Carboxylic Acid (-COOH) | N-Hydroxysuccinimide Ester (-NHS) |
| Target Functional Group | Primary Amines (-NH₂) | Primary Amines (-NH₂) |
| Reaction Chemistry | Two-step (Activation + Conjugation) | One-step Direct Conjugation |
| Hydrophilicity | High (due to PEG linker) | Low (Hydrophobic) |
| Aqueous Solubility | Enhanced | Limited, requires organic co-solvent |
| Potential for Aggregation | Reduced | Higher |
| Non-Specific Binding | Reduced | Higher |
| Molar Extinction Coefficient | Potentially lower (~107,000 M⁻¹cm⁻¹)[7] | High (~250,000 M⁻¹cm⁻¹)[7][9] |
| Quantum Yield | Potentially lower (~0.07 for a similar derivative)[7] | Higher (~0.2)[7] |
Visualizing the Chemistry and Workflow
To better understand the differences, the following diagrams illustrate the chemical structures, reaction mechanisms, and a typical experimental workflow for comparing the two labeling reagents.
Caption: Generalized structures of this compound and Cy5 NHS ester.
Caption: Reaction pathways for amine labeling.
Caption: Workflow for a comparative labeling experiment.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following protocols outline the steps for labeling a generic antibody (e.g., IgG, ~150 kDa) with each reagent.
Protocol 1: Labeling with Cy5 NHS Ester
This protocol is adapted from standard procedures for amine-reactive dyes.[3][10][11]
Materials:
-
Antibody (IgG) solution (1-10 mg/mL in amine-free buffer like PBS, pH 7.4).
-
Cy5 NHS ester.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[10]
-
1 M Sodium bicarbonate buffer, pH 8.5-9.0.[12]
-
Purification column (e.g., Sephadex G-25 desalting column).
Procedure:
-
Prepare Protein Solution: Ensure the antibody is in an amine-free buffer. If not, perform a buffer exchange. The concentration should ideally be 2-10 mg/mL.
-
Prepare Dye Stock Solution: Allow the vial of Cy5 NHS ester to warm to room temperature. Prepare a 10 mg/mL stock solution in anhydrous DMSO immediately before use.[13]
-
Adjust pH: For optimal labeling, add a small volume of 1 M sodium bicarbonate to the protein solution to raise the pH to 8.3-8.5. A common approach is to add 1/10th of the protein solution volume.[3]
-
Calculate Reagent Amount: The optimal molar ratio of dye to protein for antibodies is typically between 5:1 and 20:1.[12] A common starting point is a 10-fold molar excess.[14]
-
Example Calculation: For 1 mg of IgG (150,000 Da) and Cy5 NHS Ester (~792 Da):
-
Moles of IgG = (0.001 g) / (150,000 g/mol ) = 6.67 nmol
-
Moles of Dye (10x excess) = 66.7 nmol
-
Mass of Dye = 66.7 nmol * 792 g/mol = 52.8 µg
-
-
-
Labeling Reaction: Add the calculated volume of the Cy5 NHS ester stock solution to the pH-adjusted protein solution while gently vortexing. Protect the reaction from light. Incubate for 1 hour at room temperature with gentle rotation.[12][14]
-
Purification: Remove unreacted dye and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).
-
Characterization: Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~650 nm (for Cy5).
Protocol 2: Labeling with this compound
This protocol involves a standard two-step carbodiimide coupling.[6]
Materials:
-
Antibody (IgG) solution (1-10 mg/mL in MES buffer or PBS).
-
This compound.
-
Anhydrous DMSO.
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).
-
N-hydroxysuccinimide (NHS).
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).
-
Reaction Buffer (e.g., PBS, pH 7.2-7.5).
-
Purification column (e.g., Sephadex G-25 desalting column).
Procedure:
-
Prepare Dye and Activator Solutions:
-
Allow this compound, EDC, and NHS vials to warm to room temperature.
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.
-
Prepare fresh ~10 mg/mL solutions of EDC and NHS in anhydrous DMSO or activation buffer.
-
-
Activate Carboxylic Acid:
-
In a microfuge tube, add the desired amount of this compound stock solution.
-
Add a 2-5 fold molar excess of both EDC and NHS over the dye.
-
Incubate for 15-30 minutes at room temperature to form the NHS ester intermediate.
-
-
Prepare Protein Solution: The antibody should be in a buffer at or near neutral pH (e.g., PBS, pH 7.2-7.5) for the subsequent reaction.
-
Labeling Reaction:
-
Add the activated Cy5-PEG-NHS ester solution to the protein solution. The molar ratio of activated dye to protein is typically in the range of 10:1 to 20:1.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.
-
-
Purification: Purify the conjugate using a desalting column as described in Protocol 1.
-
Characterization: Determine the DOL and purity of the conjugate as described in Protocol 1.
Conclusion and Recommendations
The choice between this compound and Cy5 NHS ester depends heavily on the specific requirements of the application and the nature of the biomolecule being labeled.
Choose Cy5 NHS Ester when:
-
A simple, one-step labeling protocol is desired.[3]
-
The biomolecule is soluble and stable in the required labeling conditions (pH 8.3-8.5, potential presence of organic co-solvents).[10]
-
Maximizing brightness is critical, as the unmodified Cy5 core generally has a higher quantum yield and extinction coefficient.[7]
-
Cost is a primary consideration, as NHS esters are often more economical.
Choose this compound when:
-
The labeled conjugate will be used in aqueous environments where solubility and aggregation are concerns.[7][15]
-
Reducing non-specific binding in cell-based or in-vivo imaging is a priority.[4]
-
The biomolecule is sensitive to the higher pH required for NHS ester reactions. The two-step carbodiimide reaction offers more flexibility in pH control.
-
The longer spacer arm provided by the PEG linker is desired to minimize potential quenching or steric hindrance between the dye and the biomolecule.
For most biological applications, particularly those involving sensitive proteins or requiring high signal-to-noise ratios in complex biological media, the benefits of PEGylation offered by This compound —improved solubility and reduced non-specific binding—will likely outweigh the drawbacks of a more complex conjugation procedure and potentially lower intrinsic brightness. However, for straightforward applications with robust proteins, the simplicity and high reactivity of Cy5 NHS ester make it a reliable and efficient choice.
References
- 1. Cy5 NHS Ester | AAT Bioquest [aatbio.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | AxisPharm [axispharm.com]
- 9. pdf.dutscher.com [pdf.dutscher.com]
- 10. acebiolab.com [acebiolab.com]
- 11. interchim.fr [interchim.fr]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. PEG Dye Labeling Reagents, BDP, Cyanine, Rhodamine Dyes [biochempeg.com]
A Head-to-Head Comparison: Cy5-PEG4-acid vs. Alexa Fluor 647
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye is a critical decision that significantly impacts experimental outcomes. Among the far-red fluorescent dyes, Cy5 and its derivatives, and Alexa Fluor 647 are two of the most prominent choices. This guide provides an objective, data-driven comparison of Cy5-PEG4-acid and Alexa Fluor 647 to aid in selecting the optimal dye for various research applications.
While both dyes operate in the far-red spectral region, minimizing autofluorescence from biological samples, they exhibit key differences in their chemical structure, photophysical properties, and performance in various applications.[1] Alexa Fluor 647 is renowned for its brightness and photostability, often outperforming Cy5.[2][3][4][5] The inclusion of a polyethylene (B3416737) glycol (PEG) linker in this compound, however, is designed to enhance water solubility and reduce non-specific binding.[6][7][8]
Performance Characteristics: A Quantitative Comparison
Alexa Fluor 647 consistently demonstrates superior performance in key metrics when compared to Cy5 dyes.[3] While both dyes share similar excitation and emission spectra, making them compatible with the same instrument settings, Alexa Fluor 647 exhibits greater brightness and photostability.[9][10][11]
| Spectroscopic Property | This compound | Alexa Fluor 647 |
| Excitation Maximum (λex) | ~646 - 649 nm[6][8][12] | ~650 - 652 nm[3] |
| Emission Maximum (λem) | ~662 - 667 nm[6][8][12] | ~665 - 670 nm[3][13] |
| Molar Extinction Coefficient (ε) | ~170,000 - 232,000 M⁻¹cm⁻¹[7][12] | ~239,000 - 270,000 M⁻¹cm⁻¹[3][9] |
| Quantum Yield (Φ) | ~0.2 (for non-PEGylated Cy5)[6] | ~0.33[13][14][15] |
| Performance Attribute | This compound | Alexa Fluor 647 |
| Photostability | Less photostable[2][4][11] | More photostable[2][3][4][10][11] |
| Brightness | Generally lower, especially at high DOL[1][2][3] | Significantly brighter[1][2][3][4][5][9] |
| Self-Quenching | Prone to self-quenching and aggregation[3][4] | Minimal self-quenching[3][4] |
| pH Sensitivity | More sensitive to environmental changes[3] | Less sensitive to pH changes[3][9][11][13] |
| Water Solubility | Enhanced due to hydrophilic PEG linker[6][7][8] | Good water solubility[10] |
Detailed Performance Analysis
Brightness and Quantum Yield: The brightness of a fluorophore is a product of its molar extinction coefficient and its quantum yield. Alexa Fluor 647 possesses a higher molar extinction coefficient (~270,000 cm⁻¹M⁻¹) and a higher quantum yield (~0.33) compared to Cy5 (~250,000 cm⁻¹M⁻¹ and ~0.2-0.27, respectively).[3][13][15] This results in Alexa Fluor 647 conjugates being significantly brighter than Cy5 conjugates.[1][2][4][5][9]
A significant drawback of Cy5 is its tendency to form non-fluorescent aggregates when conjugated to proteins, particularly at higher degrees of labeling (DOL).[3][4] This aggregation leads to self-quenching and a decrease in the overall fluorescence of the conjugate.[3][4][9] The absorption spectra of Cy5-protein conjugates often show a characteristic shoulder peak around 600 nm, which represents these non-fluorescent aggregates.[2][4][9][16] In contrast, Alexa Fluor 647 shows markedly less of this self-quenching effect, resulting in more fluorescent and reliable signals even at high DOLs.[2][4][10]
Photostability: Alexa Fluor 647 is considerably more photostable than Cy5.[2][3][4][10][11] In one study, after prolonged exposure to excitation light, Alexa Fluor 647 retained about 80% of its initial fluorescence, whereas Cy5 retained only 55%.[2] This enhanced photostability makes Alexa Fluor 647 ideal for applications requiring long or repeated imaging sessions, such as confocal microscopy and single-molecule studies.[9]
pH Sensitivity: The fluorescence of Alexa Fluor 647 is largely independent of pH over a broad range (pH 4 to 10).[5][9] This makes it a more robust choice for experiments where pH fluctuations may occur. Cy5, on the other hand, can be more sensitive to environmental changes.[3]
Structural Advantages of this compound: The primary advantage of this compound lies in its tetraethylene glycol (PEG4) spacer.[12] This hydrophilic linker increases the water solubility of the dye and the resulting conjugate.[6][7][8] This can be particularly beneficial in biological applications by reducing aggregation of the labeled biomolecule and minimizing non-specific binding to surfaces or other proteins. The terminal carboxylic acid group allows for conjugation to primary amines using carbodiimide (B86325) chemistry (e.g., with EDC and NHS).[7][12][17]
Experimental Protocols
The following are generalized protocols for labeling proteins. It is crucial to optimize the dye-to-protein ratio for each specific protein to achieve the desired degree of labeling.
Protocol 1: Labeling Protein with this compound
This protocol utilizes carbodiimide chemistry to conjugate the carboxylic acid group of the dye to primary amines on the protein.
Materials:
-
Protein to be labeled (in an amine-free buffer like MES or PBS, pH 6.0-7.2)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Purification column (e.g., Sephadex G-25)
-
Reaction Buffer: MES buffer (pH 6.0) or Phosphate-Buffered Saline (PBS, pH 7.2)
Procedure:
-
Prepare Protein: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of extraneous primary amines.
-
Prepare Dye Stock Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.
-
Prepare Activators: Prepare fresh solutions of EDC and NHS in cold, anhydrous DMF or DMSO.
-
Activate Dye: Add a 1.2-fold molar excess of both EDC and NHS to the this compound solution. Incubate for 15 minutes at room temperature to form the NHS ester in situ.
-
Labeling Reaction: Add the activated dye solution to the protein solution. The optimal molar ratio of dye to protein should be determined empirically but typically ranges from 5:1 to 20:1.
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, with gentle stirring and protected from light.
-
Purification: Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS).
-
Determine Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~649 nm (for the dye). Calculate the protein and dye concentrations using the Beer-Lambert law (A = εcl), correcting for the dye's absorbance at 280 nm.
Protocol 2: Labeling Protein with Alexa Fluor 647 NHS Ester
This protocol uses the amine-reactive N-hydroxysuccinimide (NHS) ester functional group, which is a common form for Alexa Fluor dyes.
Materials:
-
Protein to be labeled (in an amine-free buffer like PBS or bicarbonate buffer, pH 7.2-8.5)
-
Alexa Fluor 647 NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Purification column (e.g., Sephadex G-25)
-
Reaction Buffer: Bicarbonate buffer (0.1 M, pH 8.3) or PBS (pH 7.2-8.0)
Procedure:
-
Prepare Protein: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.
-
Prepare Dye Stock Solution: Immediately before use, dissolve the Alexa Fluor 647 NHS ester in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.
-
Labeling Reaction: Add the dye stock solution to the protein solution while gently stirring. The optimal molar excess of dye over protein should be determined experimentally but a starting point of 10:1 is common.
-
Incubation: Incubate the mixture for 1 hour at room temperature with gentle stirring, protected from light.[3]
-
Purification: Separate the labeled protein from the free dye using a size-exclusion chromatography column equilibrated with your desired storage buffer (e.g., PBS).
-
Determine Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at 280 nm and ~650 nm. Calculate the DOL as described in the previous protocol.
Mandatory Visualizations
Caption: General workflow for protein labeling with fluorescent dyes.
Caption: Key structural differences between the two fluorescent dyes.
Caption: Relative photostability of Alexa Fluor 647 vs. Cy5.
Conclusion
For most protein labeling applications, Alexa Fluor 647 is the superior choice over this compound.[3] Its significantly increased brightness, enhanced photostability, and reduced tendency for self-quenching contribute to more robust, sensitive, and reliable experimental data.[2][3][4] The advantages of Alexa Fluor 647 are particularly pronounced in demanding applications such as quantitative imaging, flow cytometry, and single-molecule studies.[3][4]
However, this compound remains a viable and potentially advantageous option in specific contexts. Its PEG linker enhances aqueous solubility, which can be crucial for preventing aggregation of certain proteins or for reducing background signal from non-specific binding in some assay formats.[6][7] Ultimately, the choice depends on the specific requirements of the experiment, balancing the need for supreme photophysical performance with considerations of solubility and cost.
References
- 1. Cy5 Dye | Thermo Fisher Scientific - US [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 6. benchchem.com [benchchem.com]
- 7. N-(m-PEG4)-N'-(PEG4-acid)-Cy5, 2107273-32-3 | BroadPharm [broadpharm.com]
- 8. medkoo.com [medkoo.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. cancer.iu.edu [cancer.iu.edu]
- 12. This compound | BroadPharm [broadpharm.com]
- 13. FluoroFinder [app.fluorofinder.com]
- 14. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 15. benchchem.com [benchchem.com]
- 16. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. This compound | AxisPharm [axispharm.com]
A Comparative Analysis of the Photostability of Far-Red Fluorescent Dyes for Advanced Research Applications
For researchers, scientists, and drug development professionals, the selection of robust fluorescent probes is paramount for generating reliable and reproducible data in fluorescence-based assays. This guide provides a comprehensive comparison of the photostability of Cy5-PEG4-acid against other commonly used far-red dyes, including Alexa Fluor 647, DyLight 650, and Atto 647N. The information presented herein is supported by experimental data and detailed methodologies to facilitate informed decision-making for your specific research needs.
Executive Summary
Cyanine 5 (Cy5), a widely utilized far-red fluorescent dye, is known for its susceptibility to photobleaching, which can limit its utility in demanding applications such as single-molecule imaging and long-term live-cell tracking. This guide demonstrates that alternative far-red dyes, such as Alexa Fluor 647, DyLight 650, and Atto 647N, offer significantly enhanced photostability, making them superior choices for experiments requiring high-intensity or prolonged illumination. While the PEGylation of Cy5 (as in this compound) primarily serves to improve aqueous solubility, the core dye's inherent photolability remains a key consideration.
Quantitative Photostability Comparison
The following table summarizes the key photostability and spectral properties of Cy5 and its alternatives. It is important to note that direct quantitative comparisons of photobleaching can be challenging as they are highly dependent on the experimental conditions, including illumination intensity, buffer composition, and the local molecular environment.
| Property | Cy5 | Alexa Fluor 647 | DyLight 650 | Atto 647N |
| Excitation Maximum (nm) | ~649 | ~650 | ~652 | ~647 |
| Emission Maximum (nm) | ~666 | ~668 | ~672 | ~669 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~250,000 | ~270,000 | ~250,000 | ~150,000 |
| Fluorescence Quantum Yield | ~0.20 | ~0.33 | High | ~0.65 |
| Relative Photostability | Lower | Significantly Higher | High | High |
| Key Photostability-Related Findings | Prone to photobleaching, limiting long-term imaging.[1][2] | Significantly more photostable than Cy5; in one study, it retained about 80% of its initial fluorescence compared to 55% for Cy5 under the same conditions.[3] | Marketed as having exceptional resistance to photobleaching.[4][5] | Exhibits high thermal and photo-stability and is particularly resistant to ozone-induced degradation, outperforming Cy5 and Alexa Fluor 647 in this regard.[6][7] |
Experimental Protocols
To ensure transparency and reproducibility, we provide a detailed protocol for assessing the photostability of fluorescent dyes. This protocol can be adapted for both solution-based and cell-based assays.
Protocol: Measuring Photobleaching of Fluorescent Dyes in Solution
This protocol outlines a method for quantifying the photobleaching of fluorescent dyes in a cuvette-based fluorometer.
1. Materials and Reagents:
- Fluorometer with time-scan capabilities
- Quartz cuvette (1 cm path length)
- Phosphate-buffered saline (PBS), pH 7.4
- Stock solutions of fluorescent dyes (e.g., this compound, Alexa Fluor 647, DyLight 650, Atto 647N) at a known concentration in a suitable solvent (e.g., DMSO).
- Micropipettes and tips
2. Sample Preparation:
- Prepare working solutions of each dye in PBS at a concentration that gives a starting fluorescence intensity within the linear range of the fluorometer (typically in the nanomolar range). Ensure the absorbance of the solution at the excitation wavelength is below 0.05 to avoid inner filter effects.
- Prepare a "blank" sample containing only PBS.
3. Instrumentation Setup:
- Turn on the fluorometer and allow the lamp to warm up for at least 30 minutes for stable output.
- Set the excitation and emission wavelengths for the specific dye being tested. Use a slit width that provides a good signal-to-noise ratio.
- Set the instrument to time-scan mode to record fluorescence intensity over time.
4. Measurement Procedure:
- Place the blank cuvette in the fluorometer and zero the instrument.
- Replace the blank with the cuvette containing the dye solution.
- Start the time-scan acquisition. Continuously illuminate the sample with the excitation light.
- Record the fluorescence intensity at regular intervals (e.g., every 10 seconds) for a defined period (e.g., 10-30 minutes) or until the fluorescence has significantly decreased.
- Repeat the measurement for each dye under identical conditions (excitation power, slit widths, temperature, and sample concentration).
5. Data Analysis:
- Plot the normalized fluorescence intensity (Intensity at time t / Initial Intensity) as a function of time for each dye.
- The photobleaching half-life (t₁/₂) can be determined as the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
- Alternatively, the photobleaching rate constant (k) can be calculated by fitting the decay curve to a single exponential decay model: I(t) = I₀ * e^(-kt), where I(t) is the intensity at time t, and I₀ is the initial intensity.
Protocol: Assessing Photostability of Fluorescently Labeled Antibodies in Cells
This protocol describes a method for comparing the photostability of different fluorescently labeled antibodies in a cellular context using a confocal microscope.
1. Materials and Reagents:
- Cells cultured on glass-bottom dishes or coverslips
- Primary antibodies specific to a target of interest
- Secondary antibodies conjugated to the far-red dyes being compared (e.g., anti-mouse IgG-Cy5, anti-mouse IgG-Alexa Fluor 647)
- Fixation solution (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking buffer (e.g., 1% BSA in PBS)
- Mounting medium
- Confocal laser scanning microscope
2. Cell Staining:
- Fix and permeabilize the cells according to standard immunofluorescence protocols.
- Block non-specific binding sites using the blocking buffer.
- Incubate the cells with the primary antibody.
- Incubate with the respective fluorescently labeled secondary antibodies.
- Mount the coverslips on microscope slides.
3. Image Acquisition:
- Turn on the confocal microscope and lasers, allowing them to stabilize.
- Locate a field of view with positively stained cells.
- Set the image acquisition parameters (laser power, detector gain, pinhole size, pixel dwell time, and image dimensions) to obtain a good quality image with a signal well above background but without saturation. Crucially, these settings must remain identical for all samples being compared.
- Acquire a time-lapse series of images of the same field of view. For example, take an image every 30 seconds for 10 minutes.
4. Data Analysis:
- Select regions of interest (ROIs) corresponding to specifically stained structures within the cells.
- Measure the mean fluorescence intensity within these ROIs for each time point.
- Also, measure the background fluorescence in a region devoid of cells.
- Correct the ROI intensity at each time point by subtracting the background intensity.
- Normalize the background-corrected intensity at each time point to the initial intensity (at time = 0).
- Plot the normalized fluorescence intensity as a function of time for each fluorescent dye to compare their photobleaching rates.
Visualizing Experimental Workflows and Relationships
To further clarify the experimental processes and the relationships between the compared dyes, the following diagrams are provided.
References
- 1. scian.cl [scian.cl]
- 2. researchgate.net [researchgate.net]
- 3. Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. osti.gov [osti.gov]
- 5. isr.tecnico.ulisboa.pt [isr.tecnico.ulisboa.pt]
- 6. Photobleaching Methods to Study Golgi Complex Dynamics in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Cy5 vs. DyLight 650 in Quantitative Fluorescence Applications
For researchers, scientists, and drug development professionals leveraging fluorescence-based methodologies, the choice of fluorophore is a critical determinant of experimental success. This guide provides a detailed, objective comparison of two widely used far-red fluorescent dyes: the traditional Cyanine5 (Cy5) and the more recent DyLight 650. This analysis is supported by experimental data and protocols to facilitate informed decisions for applications demanding high sensitivity and photostability.
Performance at a Glance: A Quantitative Comparison
The overall brightness of a fluorophore is a product of its molar extinction coefficient (its efficiency in absorbing photons) and its quantum yield (its efficiency in converting absorbed photons into emitted light). Photostability, the resistance to irreversible photodegradation, is another crucial parameter for imaging experiments that involve prolonged or intense light exposure.
| Property | Cy5 | DyLight 650 | Reference |
| Excitation Maximum (nm) | ~649 - 651 | ~652 | [1][2][3] |
| Emission Maximum (nm) | ~666 - 670 | ~672 | [1][2][3] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~250,000 | ~250,000 | [1][2][3] |
| Quantum Yield (Φ) | 0.27 (in PBS) | High (specific value not consistently reported) | [1][4] |
| Brightness of Conjugates | Prone to self-quenching at high labeling densities | Generally reported to be brighter than Cy5 conjugates | [1][5] |
| Photostability | Less photostable | Generally reported to be more photostable than Cy5 | [1][6] |
Delving Deeper: Key Performance Characteristics
Both Cy5 and DyLight 650 are spectrally similar, making them compatible with identical filter sets and laser lines, typically around 633 nm or 647 nm. Their emission in the far-red spectrum is advantageous for biological applications as it minimizes autofluorescence from endogenous cellular components, thereby enhancing the signal-to-noise ratio.
While both dyes possess a high molar extinction coefficient, DyLight 650 is consistently marketed as having a higher quantum yield and superior photostability compared to Cy5.[4][5][6] This translates to brighter initial signals and a slower rate of photobleaching under continuous illumination, which is a significant advantage for demanding applications such as confocal microscopy, super-resolution imaging, and time-lapse studies.
Furthermore, a study comparing the sequence-dependent fluorescence of cyanine (B1664457) dyes on single-stranded DNA found that a related DyLight dye, DY647, exhibited less fluorescence intensity variation due to the neighboring nucleotide sequence compared to Cy5.[7] This suggests that DyLight 650 may offer more consistent and reliable quantification in nucleic acid-based applications.
Experimental Protocols for Comparative Analysis
To empirically validate the performance of Cy5 and DyLight 650 in a specific experimental context, the following protocols can be adapted.
Protocol 1: Determination of Relative Brightness of Antibody Conjugates
This protocol outlines a method for comparing the fluorescence intensity of antibodies conjugated to Cy5 and DyLight 650.
1. Antibody Conjugation:
- Prepare solutions of the same monoclonal antibody at a concentration of 1-2 mg/mL in a suitable amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5).
- React the antibody with a 10- to 20-fold molar excess of Cy5 NHS ester or DyLight 650 NHS ester for 1 hour at room temperature, protected from light.
- Remove unconjugated dye by gel filtration or dialysis.
- Determine the degree of labeling (DOL) by measuring the absorbance of the protein at 280 nm and the dye at its absorption maximum.
2. Sample Preparation for Imaging:
- Prepare cultured cells or tissue sections according to standard immunofluorescence protocols.
- Incubate the samples with the primary antibody of interest.
- Wash to remove unbound primary antibody.
- Incubate with secondary antibodies conjugated to Cy5 or DyLight 650 at equivalent concentrations and DOLs.
- Wash to remove unbound secondary antibody and mount the coverslips.
3. Image Acquisition and Analysis:
- Image the samples using a fluorescence microscope with identical settings for excitation intensity, exposure time, and detector gain for both dyes.
- Quantify the mean fluorescence intensity of the stained structures for a statistically significant number of samples for each dye.
- Compare the mean fluorescence intensities to determine the relative brightness.
Protocol 2: Assessment of Photostability
This protocol describes a method to compare the photobleaching rates of Cy5 and DyLight 650.
1. Sample Preparation:
- Prepare slides with either fluorescently labeled antibodies, oligonucleotides, or purified dye solutions embedded in a mounting medium.
2. Time-Lapse Imaging:
- Using a fluorescence microscope, continuously illuminate a region of the sample with the excitation laser at a constant intensity.
- Acquire images at regular time intervals (e.g., every 10 seconds) for a total duration sufficient to observe significant photobleaching (e.g., 5-10 minutes).
3. Data Analysis:
- Measure the mean fluorescence intensity of the illuminated region in each image of the time series.
- Normalize the intensity at each time point to the initial intensity (t=0).
- Plot the normalized fluorescence intensity as a function of time for both dyes. The dye with the slower decay rate is more photostable.
Visualizing the Workflow and Comparison
To better illustrate the experimental process and the key comparative aspects, the following diagrams are provided.
Caption: Experimental workflow for comparing the fluorescence of Cy5 and DyLight 650 conjugates.
Caption: A comparative summary of the key performance characteristics of Cy5 and DyLight 650.
Conclusion
Both Cy5 and DyLight 650 are effective far-red fluorophores suitable for a wide range of biological applications. While Cy5 has a long-standing presence and is a cost-effective option for many standard applications, the available data suggests that DyLight 650 offers superior brightness and photostability.[5][6] For researchers engaged in quantitative and demanding imaging experiments, the enhanced performance of DyLight 650 may provide more robust and reliable data, justifying its consideration as a preferred alternative. The choice between these two dyes will ultimately depend on the specific requirements of the experiment, including the need for high sensitivity, the duration of image acquisition, and budget constraints.
References
- 1. benchchem.com [benchchem.com]
- 2. Panel Builder [admin.fluorofinder.com]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. leinco.com [leinco.com]
- 6. benchchem.com [benchchem.com]
- 7. Comparison of the sequence-dependent fluorescence of the cyanine dyes Cy3, Cy5, DyLight DY547 and DyLight DY647 on single-stranded DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Binding Affinity of Cy5-Labeled Antibodies: A Comparative Guide
For researchers, scientists, and drug development professionals, the conjugation of antibodies with fluorescent dyes like Cyanine 5 (Cy5) is a cornerstone of modern biological assays. However, the process of attaching a dye can impact the antibody's functionality.[1] The covalent attachment of a Cy5 dye to an antibody, typically via primary amines on lysine (B10760008) residues, is a powerful technique for fluorescent labeling for applications such as flow cytometry, immunofluorescence, and ELISA.[1] Crucially, the conjugation process can, in some instances, alter the antibody's binding affinity, specificity, and overall performance.[1] Therefore, rigorous validation of the binding affinity of Cy5-conjugated antibodies is an imperative step to ensure data integrity and the reliability of experimental results.[1][2]
This guide provides an objective comparison of common methods used to validate the binding affinity of antibodies, with special considerations for those labeled with Cy5. It includes detailed experimental protocols and supporting data to aid in the selection of the most appropriate validation strategy.
Comparison of Binding Affinity Validation Methods
The choice of method for determining binding affinity depends on several factors, including the nature of the interacting molecules, the required throughput, and the availability of specialized equipment. While some techniques are label-free, others can be adapted for fluorescently labeled molecules like Cy5-antibodies.
| Method | Principle | Label Requirement | Typical K_D Range | Throughput | Key Advantages | Key Disadvantages |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index on a sensor chip as an antibody binds to an immobilized antigen, allowing for real-time kinetic analysis.[3][4] | Label-free[3][4] | pM to mM | Low to Medium | Provides real-time kinetic data (k_on, k_off) and affinity (K_D).[3][5] | Requires specialized equipment; immobilization can affect protein conformation.[6] |
| Bio-Layer Interferometry (BLI) | Measures the interference pattern of white light reflected from the surface of a biosensor as molecules bind and dissociate.[7] | Label-free[8][9] | pM to mM | Medium to High[7][10] | High throughput; compatible with crude samples.[11] | Generally lower sensitivity than SPR; immobilization is required. |
| Flow Cytometry | Measures the fluorescence intensity of cells after incubation with a fluorescently labeled antibody.[12][13] The median fluorescence intensity is plotted against antibody concentration to determine K_D. | Requires fluorescent label (e.g., Cy5)[13] | nM to µM[14] | High | Allows for affinity measurement on whole cells, preserving native antigen conformation.[12] Can be used for relative affinity ranking.[15] | Provides apparent affinity; non-specific binding can be an issue.[14] |
| Enzyme-Linked Immunosorbent Assay (ELISA) | An indirect competition ELISA can be used to determine the real thermodynamic affinity of an antibody for its antigen.[16] K_D is determined from the concentration of antibody that produces 50% of the maximum signal.[17] | Label-free (detection antibody is labeled) | nM to µM | High | Widely available and cost-effective; high throughput.[17] | Immobilization of antigen can affect epitopes; multiple washing steps can disrupt low-affinity interactions.[6] |
| Microscale Thermophoresis (MST) | Measures the directed movement of molecules in a microscopic temperature gradient, which changes upon ligand binding.[18][19] | Requires a fluorescent label (e.g., Cy5 or GFP-fusion)[19] | pM to mM[20] | Medium | Low sample consumption; can be performed in solution without immobilization.[19][21] Tolerant of complex solutions like cell lysates.[19][21] | Requires a fluorescently labeled binding partner; not suitable for all proteins. |
| Isothermal Titration Calorimetry (ITC) | Directly measures the heat released or absorbed during a binding event. | Label-free | nM to µM | Low | Provides a complete thermodynamic profile of the interaction (K_D, ΔH, ΔS). | Requires large amounts of pure, concentrated sample; low throughput. |
Considerations for Cy5-Labeled Antibodies
The process of labeling an antibody with Cy5 can influence its binding characteristics. The degree of labeling (DOL), which is the average number of dye molecules per antibody, is a critical parameter. Over-labeling with Cy5 can lead to self-quenching, which reduces fluorescence, and can also negatively impact the antibody's binding affinity by sterically hindering the binding site.[1][22]
Alternatives to Cy5: When validating binding affinity, it is also worth considering alternative fluorophores. Alexa Fluor 647, for example, is often considered a superior alternative to Cy5 as it is brighter, more photostable, and less susceptible to self-quenching at higher degrees of labeling.[2][23] Other alternatives include DyLight 650 and iFluor 647.[23][24]
Experimental Protocols
Below are detailed protocols for two common methods used to validate the binding affinity of fluorescently labeled antibodies.
Protocol 1: Flow Cytometry-Based Affinity Measurement
This method determines the apparent binding affinity of a Cy5-labeled antibody to its target antigen expressed on the cell surface.
Materials:
-
Target-positive and target-negative cell lines
-
Cy5-labeled antibody of interest
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
-
Flow cytometer
Methodology:
-
Cell Preparation: Harvest target-positive and target-negative cells and wash them with cold PBS containing 1% BSA (staining buffer). Resuspend the cells to a concentration of 1 x 10^6 cells/mL in cold staining buffer.
-
Antibody Dilution: Prepare a serial dilution of the Cy5-labeled antibody in staining buffer. The concentration range should typically span from 0.1 to 100 times the expected K_D.
-
Incubation: Add 100 µL of each antibody dilution to 100 µL of the cell suspension (1 x 10^5 cells) in a 96-well plate or microcentrifuge tubes. Also, include a sample with no antibody for background fluorescence.
-
Staining: Incubate the cells with the antibody for 1-2 hours at 4°C on a shaker, protected from light.
-
Washing: Wash the cells three times with 200 µL of cold staining buffer to remove unbound antibody. Centrifuge at 300 x g for 5 minutes between washes.
-
Data Acquisition: Resuspend the cells in 200 µL of staining buffer and acquire data on a flow cytometer using the appropriate laser and filter for Cy5.
-
Data Analysis:
-
Determine the median fluorescence intensity (MFI) for both the target-positive and target-negative cells at each antibody concentration.
-
Subtract the MFI of the target-negative cells from the MFI of the target-positive cells to obtain the specific binding signal.
-
Plot the specific MFI against the antibody concentration and fit the data to a one-site binding (hyperbola) equation using non-linear regression to determine the K_D.
-
Protocol 2: Direct ELISA for Affinity Determination
This protocol describes a method for determining the binding constant (K) in a direct ELISA format.[25]
Materials:
-
High-binding 96-well microplate
-
Purified antigen
-
Cy5-labeled antibody
-
Coating buffer (e.g., PBS, pH 7.4)
-
Blocking buffer (e.g., 1-5% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20, PBST)
-
Fluorescence plate reader
Methodology:
-
Antigen Coating: Dilute the purified antigen in coating buffer to a concentration of 1-10 µg/mL. Add 100 µL to each well of the microplate and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound antigen.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.
-
Washing: Wash the plate three times with wash buffer.
-
Antibody Incubation: Prepare a serial dilution of the Cy5-labeled antibody in blocking buffer. Add 100 µL of each dilution to the wells and incubate for 1-2 hours at room temperature, protected from light.
-
Washing: Wash the plate five times with wash buffer to remove unbound antibody.
-
Signal Detection: Read the fluorescence intensity in each well using a plate reader with the appropriate excitation and emission filters for Cy5.
-
Data Analysis:
-
Subtract the background fluorescence (wells with no antibody) from all readings.
-
Plot the fluorescence intensity against the antibody concentration.
-
Use non-linear regression analysis to fit the data to a saturation binding curve. The K_D is the antibody concentration required to achieve 50% of the maximum binding signal.[17]
-
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the validation of a Cy5-labeled antibody's binding affinity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems [reichertspr.com]
- 4. Biacore SPR for Antibody Affinity Measurement - Creative Proteomics [creative-proteomics.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Protocol to determine antibody affinity and concentration in complex solutions using microfluidic antibody affinity profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bio-Layer Interferometry (BLI) - Creative Proteomics [creative-proteomics.com]
- 8. Label-free kinetic analysis of an antibody-antigen interaction using biolayer interferometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Label-Free Kinetic Analysis of an Antibody–Antigen Interaction Using Biolayer Interferometry | Springer Nature Experiments [experiments.springernature.com]
- 10. sartorius.com [sartorius.com]
- 11. biocult.com [biocult.com]
- 12. Measurement of Antibody Binding Affinity on Bacterial Surfaces Using Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 13. nicoyalife.com [nicoyalife.com]
- 14. Development and Validation of a Cell-Based Fluorescent Method for Measuring Antibody Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Affinity ranking of antibodies using flow cytometry: application in antibody phage display-based target discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Methods for measurement of antibody/antigen affinity based on ELISA and RIA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Analysis of Measuring Single-Domain Antibody Interactions with Epitopes in Jet Fuel by Microscale Thermophoresis (MST) - STEMart [ste-mart.com]
- 19. Protein Purification-free Method of Binding Affinity Determination by Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. reactionbiology.com [reactionbiology.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. [PDF] Labeling of Antibodies with Cy3‐, Cy3.5‐, Cy5‐, and Cy5.5‐monofunctional Dyes at Defined Dye/Protein Ratios | Semantic Scholar [semanticscholar.org]
- 23. benchchem.com [benchchem.com]
- 24. Are there any alternatives to Cy5? | AAT Bioquest [aatbio.com]
- 25. A method for the determination of antibody affinity using a direct ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectral Overlap of Cy5: A Comparative Guide for Researchers
In the realm of fluorescence-based applications, Cyanine (B1664457) 5 (Cy5) has long been a workhorse fluorophore, prized for its emission in the far-red region of the spectrum. This spectral positioning minimizes autofluorescence from biological samples, thereby enhancing the signal-to-noise ratio.[1] However, for researchers, scientists, and drug development professionals engaged in multicolor imaging or Förster Resonance Energy Transfer (FRET) studies, a thorough understanding of Cy5's spectral overlap with other fluorophores is paramount. This guide provides an objective comparison of Cy5's spectral characteristics with common alternatives and details experimental protocols to assess and manage spectral overlap.
Core Spectral Properties of Cy5 and Common Alternatives
Cy5 is a synthetic cyanine dye with a typical excitation maximum around 649-651 nm and an emission maximum in the range of 666-670 nm.[2][3] Its key spectral properties, along with those of its common alternatives, are summarized in the table below. Brightness is a function of both the molar extinction coefficient and the quantum yield.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| Cy5 | ~649 - 651[2][4] | ~666 - 670[2][3] | ~250,000[2] | ~0.2 - 0.27[2] |
| Alexa Fluor 647 | ~650[5] | ~665[5] | ~239,000[5] | ~0.33[5] |
| DyLight 650 | ~652[6] | ~672[6] | ~250,000[6] | Not readily available |
| iFluor 647 | ~654[7] | ~670[7] | ~250,000[7] | ~0.25[7] |
| ATTO 647N | ~644[8] | ~669[8] | ~150,000[8] | ~0.65[8] |
Understanding and Quantifying Spectral Overlap
Spectral overlap occurs when the emission spectrum of one fluorophore overlaps with the excitation or emission spectrum of another. This can be a significant challenge in multicolor experiments, leading to bleed-through or crosstalk between channels. However, for FRET, a degree of spectral overlap between the donor's emission and the acceptor's excitation is essential for energy transfer to occur.
A key parameter for quantifying the potential for FRET is the spectral overlap integral (J(λ)) . This value is a measure of the degree to which the emission spectrum of a donor fluorophore overlaps with the absorption spectrum of an acceptor fluorophore. The calculation of J(λ) is a critical step in determining the Förster distance (R₀), the distance at which FRET efficiency is 50%.
References
- 1. Designing a multicolour flow cytometry protocol | Abcam [abcam.com]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Setting Compensation Multicolor Flow [bdbiosciences.com]
- 5. Förster (Fluorescence) Resonance Energy Transfer with Fluorescent Proteins | Nikon’s MicroscopyU [microscopyu.com]
- 6. Fluorescence Resonance Energy Transfer (FRET) Microscopy [evidentscientific.com]
- 7. The fluorescence laboratory. - Calculate spectral overlap integral in FRET [fluortools.com]
- 8. bitesizebio.com [bitesizebio.com]
The Researcher's Guide to Super-Resolution Microscopy: Cy5-PEG4-acid in Focus
In the rapidly advancing field of super-resolution microscopy, the choice of fluorophore is a critical determinant of image quality and experimental success. For researchers and drug development professionals leveraging techniques like stochastic optical reconstruction microscopy (dSTORM), the selection of a robust, bright, and photostable dye is paramount. This guide provides an in-depth comparison of Cy5-PEG4-acid, a commonly used far-red fluorescent probe, with its key alternatives, supported by experimental data to inform your selection process.
This compound is a water-soluble, far-red emitting fluorophore well-suited for the 633 nm or 647 nm laser lines commonly used in super-resolution setups.[1] A primary advantage of long-wavelength dyes like Cy5 is the reduced autofluorescence from biological specimens in this spectral region.[1] However, its performance in the demanding conditions of super-resolution imaging, where molecules are repeatedly cycled between fluorescent "on" and dark "off" states, necessitates a careful comparison with other high-performance dyes.
Performance Comparison: A Quantitative Look
The quality of a super-resolution image is fundamentally dependent on the photophysical properties of the fluorescent labels. Key metrics include the number of photons emitted per switching event (photon yield), which dictates localization precision, and the on/off duty cycle, which is the fraction of time the fluorophore spends in the fluorescent "on" state. A low duty cycle is crucial to ensure that only a sparse subset of fluorophores is active at any given time, allowing for their individual localization.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Photon Yield (photons/event) | Duty Cycle | Key Characteristics |
| Cy5 | 649 | 670 | ~4,250 - 5,870 | Moderate | A widely used and cost-effective option for dSTORM.[2][3] |
| Alexa Fluor 647 | 650 | 665 | ~5,000 | ~0.001 (low) | Considered the gold standard for dSTORM due to its high photon yield, low duty cycle, and excellent photostability. It exhibits less self-quenching at high labeling densities compared to Cy5.[3][4][5][6][7] |
| Cy5.5 | 678 | 694 | ~6,000 | ~0.007 (high) | Offers a higher photon yield than Cy5 and Alexa Fluor 647, but its significantly higher duty cycle can negatively impact image quality by increasing the density of simultaneously active fluorophores.[5] |
| ATTO 655 | 663 | 684 | ~660 | ~0.001 (low) | Exhibits a low duty cycle comparable to Alexa Fluor 647, but its low photon yield results in lower localization precision.[5] |
Note: The performance of this compound is expected to be comparable to that of the parent Cy5 dye. The PEG4 linker enhances water solubility and can reduce non-specific binding, but is not expected to significantly alter the core photophysical properties.
For most demanding super-resolution applications, Alexa Fluor 647 consistently demonstrates superior performance due to its optimal combination of high photon yield and low duty cycle.[4][5] While Cy5 is a viable and more economical alternative, researchers should be aware of its propensity for self-quenching at high degrees of labeling, which can lead to a decrease in the overall fluorescence of the conjugate.[6][7][8]
Experimental Protocols
Achieving high-quality super-resolution images requires meticulous sample preparation and optimized imaging conditions. The following are generalized protocols for immunofluorescence staining and dSTORM imaging using this compound or similar fluorophores.
Indirect Immunofluorescence Staining Protocol
This protocol outlines the basic steps for labeling cellular targets with primary and secondary antibodies, where the secondary antibody is conjugated to the fluorophore of interest.
Figure 1. A typical indirect immunofluorescence staining workflow for super-resolution microscopy.
-
Cell Culture and Fixation: Culture cells on high-quality coverslips suitable for microscopy. Fix the cells using a standard protocol, for example, with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Permeabilization: If targeting intracellular proteins, permeabilize the cell membrane with a detergent such as 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.
-
Blocking: To reduce non-specific antibody binding, incubate the cells in a blocking buffer (e.g., 5% Bovine Serum Albumin or normal goat serum in PBS) for at least 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer to its optimal concentration and incubate with the cells for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS, for 5 minutes each wash, to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody (e.g., goat anti-mouse IgG conjugated with Cy5) in the blocking buffer. Protect from light and incubate with the cells for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (step 5) to remove unbound secondary antibodies.
-
Post-fixation (Optional): To further stabilize the sample, a post-fixation step with 4% PFA for 10 minutes can be performed.
-
dSTORM Imaging Buffer: Immediately before imaging, replace the PBS with a freshly prepared dSTORM imaging buffer.
-
Image Acquisition: Proceed with super-resolution image acquisition.
dSTORM Imaging Buffer Preparation
The composition of the imaging buffer is critical for inducing the photoswitching of the fluorophores. A common formulation includes an oxygen scavenging system and a thiol.
Figure 2. Preparation of a standard dSTORM imaging buffer.
Recommended Reagents:
-
Buffer A: 10 mM Tris (pH 8.0) + 50 mM NaCl
-
Buffer B: 50 mM Tris (pH 8.0) + 10 mM NaCl + 10% (w/v) Glucose
-
GLOX solution: 14 mg Glucose Oxidase + 50 µL Catalase (17 mg/mL) in 200 µL Buffer A. (Store at 4°C for up to 2 weeks)
-
1 M Cysteamine (MEA) or β-mercaptoethanol (BME)
Preparation (for MEA-containing buffer):
Just before imaging, mix on ice:
-
620 µL Buffer B
-
70 µL 1 M MEA
-
7 µL GLOX solution
Gently vortex to mix. The buffer should be used immediately as its performance degrades over time. For Cy5 and Alexa Fluor 647, a buffer containing BME is also commonly used.[9]
Conclusion
For researchers embarking on super-resolution imaging projects, the selection of the appropriate fluorophore is a foundational step that significantly influences the quality of the resulting data. While this compound is a widely accessible and effective dye for many applications, a thorough evaluation of its performance characteristics against alternatives like Alexa Fluor 647 is crucial. For experiments demanding the highest localization precision and brightness, particularly at high labeling densities, Alexa Fluor 647 is often the superior choice. By carefully considering the quantitative data and adhering to optimized experimental protocols, researchers can unlock the full potential of super-resolution microscopy to visualize cellular structures with unprecedented detail.
References
- 1. This compound | AxisPharm [axispharm.com]
- 2. microscopyu.com [microscopyu.com]
- 3. oni.bio [oni.bio]
- 4. Stochastic optical reconstruction microscopy (STORM) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of fluorophores for optimal performance in localization-based super-resolution imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. augusta.edu [augusta.edu]
A Researcher's Guide to Assessing the Purity of Cy5-PEG4-Acid Conjugates
For researchers, scientists, and drug development professionals, the purity of fluorescently labeled conjugates is paramount for the accuracy and reproducibility of experimental results. This guide provides a comprehensive comparison of methods to assess the purity of Cy5-PEG4-acid, a widely used far-red fluorescent probe, and evaluates its performance against common alternatives.
Performance Comparison of Far-Red Fluorescent Dyes
The selection of a fluorescent dye is a critical decision in experimental design. Key performance indicators include the molar extinction coefficient (a measure of light absorption), quantum yield (the efficiency of converting absorbed light into emitted fluorescence), and photostability. The brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield.[1] While Cy5 has been a popular choice, alternatives like Alexa Fluor 647 and DyLight 650 often exhibit superior performance, particularly in terms of photostability and brightness of their conjugates.[1][2][3]
| Property | Cy5 | Alexa Fluor 647 | DyLight 650 |
| Excitation Maximum (nm) | ~649[1] | ~650[1] | ~652[1] |
| Emission Maximum (nm) | ~666[1] | ~668[1] | ~672[1] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~250,000[1] | ~270,000[1] | ~250,000[1] |
| Quantum Yield | ~0.2[1] | Significantly higher than Cy5 conjugates[1] | High[1] |
| Photostability | Less photostable[1] | Significantly more photostable than Cy5[1] | High[2] |
| Brightness of Conjugates | Prone to self-quenching at high degrees of labeling[4] | Less self-quenching, leading to brighter conjugates[4] | Designed for high dye-to-protein ratios without precipitation[1] |
Note: The performance of fluorescent dyes can be influenced by their local environment, including the solvent and the biomolecule to which they are conjugated.[1]
Experimental Protocols for Purity Assessment
A multi-pronged approach utilizing High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended for a thorough assessment of this compound conjugate purity.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a powerful technique for separating molecules based on their hydrophobicity. It can effectively separate the desired fluorescently labeled PEG conjugate from unlabeled PEG, free dye, and other impurities.
Protocol for RP-HPLC Analysis:
-
Sample Preparation: Dissolve the this compound conjugate in the mobile phase starting condition (e.g., high aqueous content) to a concentration of approximately 1 mg/mL.
-
Instrumentation:
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase A: Deionized water + 0.1% Trifluoroacetic Acid (TFA).[5]
-
Mobile Phase B: Acetonitrile (B52724) + 0.1% TFA.[5]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: Fluorescence detector (Excitation: ~649 nm, Emission: ~666 nm) and a UV detector at 280 nm and the dye's absorption maximum (~649 nm).
-
-
Gradient Elution:
-
Start with a high percentage of Mobile Phase A.
-
Run a linear gradient to increase the percentage of Mobile Phase B over a set time (e.g., 0-100% B over 30 minutes).[5]
-
Hold at high Mobile Phase B to elute all components.
-
Return to the initial conditions to re-equilibrate the column.
-
-
Data Analysis: The purity is determined by integrating the peak area of the desired conjugate and expressing it as a percentage of the total integrated peak area from all components detected by the fluorescence and UV detectors.
Mass Spectrometry (MS)
Mass spectrometry provides a highly accurate measurement of the molecular weight of the conjugate, confirming its identity and revealing the presence of impurities. Electrospray ionization (ESI) coupled with liquid chromatography (LC-MS) is a common approach.[7]
Protocol for LC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the conjugate (e.g., 10-100 µM) in a solvent compatible with LC-MS analysis, such as a mixture of water and acetonitrile with 0.1% formic acid.
-
Instrumentation:
-
LC System: Utilize an LC system with a C18 column similar to the HPLC setup.
-
Mass Spectrometer: An ESI-Time of Flight (ESI-TOF) or Orbitrap mass spectrometer is suitable for high-resolution mass analysis.[7]
-
-
LC-MS Method:
-
Use a gradient elution program similar to the HPLC method to separate the components before they enter the mass spectrometer.
-
Acquire mass spectra in positive ion mode over a mass range that encompasses the expected molecular weight of the conjugate and potential impurities.
-
-
Data Analysis: Deconvolute the resulting mass spectrum to determine the zero-charge mass of the components. The presence of the expected molecular weight confirms the identity of the this compound conjugate. Peaks corresponding to unreacted starting materials or by-products will indicate impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) spectroscopy is a valuable tool for confirming the structure of the conjugate and assessing the purity of the PEG component.[8] It can be used to determine the degree of functionalization and identify residual starting materials.[9]
Protocol for ¹H NMR Analysis:
-
Sample Preparation: Dissolve a sufficient amount of the conjugate (typically 1-5 mg) in a deuterated solvent such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). DMSO-d₆ can be particularly useful for observing hydroxyl protons of PEG.[10]
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Data Analysis:
-
Identify the characteristic peaks for the Cy5 dye, the PEG linker, and the terminal acid group.
-
The integration of the peaks corresponding to the PEG backbone should be compared to the integration of peaks from the Cy5 moiety and the terminal functional group to confirm the structure and assess purity.
-
The absence of signals from starting materials (e.g., unfunctionalized PEG) indicates high purity.
-
Workflow for Purity Assessment
The following diagram illustrates a logical workflow for the comprehensive purity assessment of a this compound conjugate.
Caption: Experimental workflow for the synthesis and purity assessment of this compound conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Alexa Fluor series fluorescent dyes and equivalents | AxisPharm [axispharm.com]
- 4. researchgate.net [researchgate.net]
- 5. ionsource.com [ionsource.com]
- 6. Development and validation of an HPLC-fluorescence method for the quantification of IR780-oleyl dye in lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. enovatia.com [enovatia.com]
- 8. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
A Researcher's Guide to Far-Red Fluorescent Dyes: Comparing Cy5-PEG4-acid and Its Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye is a critical decision that profoundly impacts experimental outcomes. In the far-red spectrum, Cyanine5 (Cy5) and its derivatives are widely used. This guide provides an objective comparison of Cy5-PEG4-acid with other common cyanine (B1664457) dyes, supported by experimental data and detailed protocols to aid in selecting the optimal reagent for your research needs.
Introduction to this compound and Cyanine Dyes
Cyanine dyes are a class of synthetic organic molecules renowned for their high molar extinction coefficients and tunable spectral properties, making them invaluable tools in various fluorescence-based applications.[1] Cy5, a popular member of this family, emits in the far-red region of the spectrum, which is advantageous for biological imaging due to reduced autofluorescence from cells and tissues.[2]
The modification of Cy5 with a polyethylene (B3416737) glycol (PEG) linker, as in this compound, offers several benefits. The PEG chain enhances the hydrophilicity of the dye, which can improve its solubility in aqueous buffers and reduce non-specific binding and aggregation—common issues with cyanine dyes.[3][4] The terminal carboxylic acid group allows for covalent conjugation to primary amines on biomolecules through the use of activators like EDC or DCC.[2][5] This makes this compound a versatile tool for labeling proteins, antibodies, and other molecules.[2]
This guide compares the performance of this compound against its parent dye, Cy5, and two other widely used alternatives: Alexa Fluor 647 and DyLight 650.
Performance Characteristics: A Quantitative Comparison
The effectiveness of a fluorescent dye is determined by several key photophysical parameters. The following table summarizes these properties for this compound and its alternatives.
| Property | This compound | Cy5 | Alexa Fluor 647 | DyLight 650 |
| Excitation Maximum (nm) | ~646 - 649[5][6][7] | ~649[8] | ~650[8] | ~652[8][9] |
| Emission Maximum (nm) | ~662 - 667[5][6][7] | ~666[8] | ~668[8] | ~672[8][9] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~232,000[7] | ~250,000[8][10] | ~270,000[8] | ~250,000[8][11] |
| Quantum Yield (Φ) | Not explicitly reported, but a similar PEGylated Cy5 derivative had a Φ of 0.07.[3] | ~0.2[8][10] | Significantly higher than Cy5 conjugates.[8] | High[11] |
| Photostability | Not explicitly reported, but related to the Cy5 core. | Less photostable.[8][12][13] | Significantly more photostable than Cy5.[8][12][13] | High[8] |
| Brightness of Conjugates | PEGylation can reduce aggregation-caused quenching.[3] | Prone to self-quenching at high degrees of labeling.[8][13][14] | Less self-quenching, leading to brighter conjugates.[8][13][14] | Designed for high dye-to-protein ratios without precipitation.[8][11] |
| Water Solubility | Enhanced due to the hydrophilic PEG linker.[5][7] | Can be limited.[3] | Good | High[11] |
Key Takeaways from the Data:
-
Alexa Fluor 647 consistently demonstrates superior performance in terms of brightness and photostability compared to Cy5.[8][12][13][14] It is less prone to the self-quenching that can diminish the fluorescence of Cy5 conjugates, especially at high degrees of labeling.[13][14]
-
DyLight 650 is positioned as a competitive alternative to both Cy5 and Alexa Fluor 647, with high brightness and photostability.[11][15]
-
This compound offers the advantage of increased water solubility and reduced aggregation due to its PEG linker, which can be crucial for maintaining dye performance in biological buffers.[3] However, the PEGylation might lead to a slightly lower molar extinction coefficient and quantum yield compared to the unmodified Cy5.[3]
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.
Protocol 1: Protein Labeling with Amine-Reactive Dyes
This protocol describes the general procedure for labeling proteins with amine-reactive cyanine NHS esters (like Cy5 NHS ester or Alexa Fluor 647 NHS ester) or with this compound using a carboxyl-to-amine crosslinker.
Materials:
-
Protein of interest (1-10 mg/mL in amine-free buffer, e.g., 100 mM sodium bicarbonate, pH 8.0-9.0)
-
Amine-reactive dye (e.g., Cy5-NHS ester, Alexa Fluor 647 NHS ester) or this compound
-
Anhydrous DMSO or DMF
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) (for this compound labeling)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., Sephadex G-25)
Procedure for NHS Esters:
-
Protein Preparation: Ensure the protein is in an amine-free buffer at a pH of 8.0-9.0 to facilitate the reaction with the NHS ester.[16]
-
Dye Preparation: Immediately before use, dissolve the amine-reactive dye in anhydrous DMSO or DMF to a concentration of 10-20 mM.[16]
-
Labeling Reaction: Add a 10-20 fold molar excess of the dissolved dye to the protein solution.[16]
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.[16]
-
Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.[16]
-
Purification: Remove unconjugated dye by passing the reaction mixture through a gel filtration column.
Procedure for this compound:
-
Protein Preparation: The protein should be in a suitable buffer for EDC/NHS chemistry (e.g., MES buffer, pH 6.0).
-
Activation of this compound: In a separate tube, dissolve this compound, EDC, and NHS in an appropriate solvent (like DMSO or DMF) to activate the carboxylic acid group.
-
Labeling Reaction: Add the activated dye solution to the protein solution.
-
Incubation: Incubate the reaction for 2 hours at room temperature.
-
Purification: Purify the labeled protein using a gel filtration column.
Protocol 2: Immunofluorescence Staining for Signal-to-Noise Comparison
This protocol allows for a direct comparison of the signal-to-noise ratio of different fluorescent dyes in a biological context.
Materials:
-
Cells cultured on coverslips
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody
-
Secondary antibodies conjugated with different cyanine dyes (e.g., goat anti-mouse-Cy5, goat anti-mouse-Alexa Fluor 647)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Cell Preparation: Fix and permeabilize the cells as required for the target antigen.
-
Blocking: Incubate the cells with blocking buffer for 30 minutes to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer and incubate with the cells for 1 hour.[1]
-
Washing: Wash the cells three times with PBS.[1]
-
Secondary Antibody Incubation: Dilute the cyanine dye-conjugated secondary antibodies in blocking buffer and incubate with the cells for 1 hour, protected from light.[1]
-
Washing: Wash the cells three times with PBS.[1]
-
Counterstaining and Mounting: (Optional) Incubate with DAPI for nuclear staining. Mount the coverslips on microscope slides using a suitable mounting medium.[1]
-
Imaging: Acquire images using a fluorescence microscope with appropriate filter sets for each dye. Ensure that the imaging settings (e.g., exposure time, laser power) are kept consistent across all samples for a fair comparison.
Visualizing the Selection Process and Experimental Workflow
To further aid in the decision-making process and to visualize the experimental procedures, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. N-(m-PEG4)-N'-(PEG4-acid)-Cy5, 2107273-32-3 | BroadPharm [broadpharm.com]
- 7. This compound | BroadPharm [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. FluoroFinder [app.fluorofinder.com]
- 10. Cy5 acid, 1032678-07-1 | BroadPharm [broadpharm.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to Validating Cy5-PEG4-Acid Labeling Efficiency: Mass Spectrometry vs. Alternative Methods
For researchers, scientists, and drug development professionals, the accurate determination of labeling efficiency is a critical quality control step in the development of fluorescently labeled proteins and antibodies. This guide provides an objective comparison of mass spectrometry and other common analytical techniques for validating the conjugation of Cy5-PEG4-acid to a target protein. This guide includes supporting experimental data, detailed protocols, and workflow visualizations to aid in selecting the optimal validation strategy.
This compound is a popular fluorescent probe used to label biomolecules. Its carboxylic acid group can be activated to react with primary amines on proteins, such as the side chains of lysine (B10760008) residues, forming a stable amide bond. The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and reduces aggregation of the labeled protein. Validating the degree of labeling (DOL), which is the average number of dye molecules per protein, is essential for ensuring the consistency and performance of the labeled product in downstream applications such as immunoassays, fluorescence microscopy, and in vivo imaging.
Data Presentation: Quantitative Comparison of Validation Methods
The following table summarizes the key performance metrics of each technique for validating the labeling of a model protein, Bovine Serum Albumin (BSA), with this compound.
| Validation Method | Information Provided | Degree of Labeling (DOL) | Purity Assessment | Throughput | Cost per Sample | Key Advantages | Limitations |
| MALDI-TOF MS | Molecular weight of labeled protein, confirmation of covalent modification, assessment of labeling heterogeneity. | Semi-quantitative (from peak distribution) | Good (can detect unlabeled and multi-labeled species) | High | Low to Medium | Rapid analysis, tolerant to some buffers and salts, provides direct mass confirmation. | Lower resolution and mass accuracy compared to LC-ESI-MS, quantification is not as precise.[1] |
| LC-ESI-MS | High-resolution molecular weight, confirmation of labeling, quantitative assessment of different labeled species. | Quantitative (from peak deconvolution) | Excellent (separates and identifies different species) | Medium | High | High mass accuracy and resolution, provides detailed information on heterogeneity. | Less tolerant to salts and detergents, more complex sample preparation.[2] |
| UV-Vis Spectroscopy | Average degree of labeling. | Quantitative (bulk measurement) | Poor (provides an average, no separation) | High | Low | Simple, rapid, and widely accessible. | Indirect measurement, assumes purity of the sample, can be affected by scattering. |
| RP-HPLC | Separation of labeled, unlabeled, and free dye. | Semi-quantitative (from peak areas) | Excellent (separates components based on hydrophobicity) | Medium | Medium | Robust and reproducible, good for purity assessment. | Does not directly confirm the identity of the peaks, requires method development. |
| In-Gel Fluorescence | Qualitative confirmation of labeling. | Non-quantitative | Fair (visual assessment of bands) | High | Low | Simple, visual confirmation of labeling. | Not quantitative, provides limited information on heterogeneity. |
Experimental Protocols
I. Labeling of Bovine Serum Albumin (BSA) with this compound
This protocol describes the labeling of BSA with this compound via amine coupling.
Materials:
-
Bovine Serum Albumin (BSA)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Labeling Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Dissolve BSA in the labeling buffer to a final concentration of 10 mg/mL.
-
Activation of this compound: In a separate tube, dissolve this compound, EDC, and NHS in the labeling buffer. A typical molar ratio is 1:1.2:1.2 (Dye:EDC:NHS).
-
Labeling Reaction: Add the activated dye solution to the protein solution. The molar ratio of dye to protein can be varied to achieve the desired degree of labeling. A common starting point is a 10-fold molar excess of dye.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature, protected from light.
-
Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes.
-
Purification: Purify the labeled protein from excess dye and reaction byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
II. Validation of Labeling Efficiency
Procedure:
-
Sample Preparation: Mix a small aliquot of the purified labeled BSA with a MALDI matrix solution (e.g., sinapinic acid in acetonitrile (B52724)/water with 0.1% TFA).
-
Spotting: Spot the mixture onto a MALDI target plate and allow it to dry.
-
Data Acquisition: Analyze the sample using a MALDI-TOF mass spectrometer in linear mode.
-
Data Analysis: Determine the molecular weights of the unlabeled BSA and the this compound labeled BSA. The mass shift corresponds to the mass of the attached dye. The distribution of peaks will indicate the heterogeneity of labeling.
Procedure:
-
Sample Preparation: Dilute the purified labeled BSA in a mobile phase-compatible buffer (e.g., water with 0.1% formic acid).
-
LC Separation: Inject the sample onto a reverse-phase HPLC column and elute with a gradient of acetonitrile in water (both with 0.1% formic acid).
-
MS Analysis: The eluent is introduced into an ESI-MS instrument. Acquire mass spectra across the protein elution peak.
-
Data Analysis: Deconvolute the resulting mass spectra to determine the molecular weights of the different labeled species. The relative peak areas can be used to quantify the degree of labeling.[2]
Procedure:
-
Spectra Acquisition: Measure the absorbance of the purified labeled BSA solution at 280 nm (for protein) and 650 nm (for Cy5) using a UV-Vis spectrophotometer.
-
Calculation of Degree of Labeling (DOL):
-
Calculate the protein concentration using the Beer-Lambert law: Protein Concentration (M) = (A280 - (A650 * CF)) / ε_protein where A280 and A650 are the absorbances at 280 nm and 650 nm, CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.05 for Cy5), and ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
Calculate the dye concentration: Dye Concentration (M) = A650 / ε_dye where ε_dye is the molar extinction coefficient of Cy5 at 650 nm.
-
Calculate the DOL: DOL = Dye Concentration / Protein Concentration
-
Procedure:
-
Method Development: Develop an HPLC method that can separate the unlabeled protein, the labeled protein, and the free dye. This typically involves a C4 or C18 column with a water/acetonitrile gradient.
-
Sample Analysis: Inject the purified labeled protein sample onto the HPLC system.
-
Data Analysis: Monitor the elution profile using a UV detector at 280 nm and a fluorescence detector set to the excitation and emission wavelengths of Cy5. The peak areas can be used to assess the purity of the sample and semi-quantitatively determine the labeling efficiency.
Procedure:
-
SDS-PAGE: Run the labeled protein sample on an SDS-PAGE gel.
-
Fluorescence Imaging: Visualize the gel using a fluorescence imager with the appropriate excitation and emission filters for Cy5.
-
(Optional) Coomassie Staining: After fluorescence imaging, stain the gel with Coomassie Brilliant Blue to visualize the total protein.
-
Analysis: The presence of a fluorescent band at the expected molecular weight of the protein confirms successful labeling. Comparing the fluorescent image with the Coomassie-stained gel can provide a qualitative assessment of labeling efficiency.
Mandatory Visualization
Caption: Experimental workflow for protein labeling and validation.
Caption: Decision tree for selecting a validation method.
Conclusion
The choice of method for validating this compound labeling efficiency depends on the specific requirements of the research. Mass spectrometry, particularly LC-ESI-MS, provides the most detailed and accurate information regarding the degree of labeling and the heterogeneity of the labeled product.[2] However, for routine and high-throughput applications, UV-Vis spectroscopy offers a rapid and cost-effective solution for determining the average degree of labeling. RP-HPLC is a powerful tool for assessing the purity of the conjugate, while in-gel fluorescence provides a simple qualitative confirmation of labeling. For a comprehensive validation, a combination of these techniques is often employed. For instance, UV-Vis spectroscopy can be used for an initial estimation of the DOL, followed by mass spectrometry for a more detailed characterization of the labeled species.
References
A Head-to-Head Battle of Far-Red Fluorophores: Cy5 vs. Alexa Fluor 647
In the realm of fluorescence-based research, the selection of the appropriate fluorophore is a critical decision that profoundly influences experimental outcomes. For researchers, scientists, and drug development professionals working in the far-red spectrum, Cyanine5 (Cy5) and Alexa Fluor 647 have long been prominent choices. This guide provides a comprehensive cost-performance analysis of these two dyes, supported by experimental data and detailed protocols, to facilitate an informed selection for your specific application.
Performance Characteristics: A Quantitative Comparison
Alexa Fluor 647, a member of the Alexa Fluor family of dyes, generally exhibits superior performance in key metrics when compared to the traditional Cy5 dye. While both dyes share similar excitation and emission spectra, making them compatible with the same instrument filter sets, significant differences exist in their brightness, photostability, and sensitivity to environmental factors.[1][2]
A primary advantage of Alexa Fluor 647 is its enhanced brightness and photostability.[3][4][5] This is particularly evident when the dyes are conjugated to proteins, such as antibodies. Cy5 has a known propensity for self-quenching at higher degrees of labeling (DOL), where multiple dye molecules are attached to a single protein.[3][6][7] This self-quenching leads to a decrease in the overall fluorescence intensity of the conjugate. In contrast, Alexa Fluor 647 is less prone to this phenomenon, resulting in brighter and more reliable signals, especially at high DOLs.[3][6][8]
Furthermore, Alexa Fluor 647 demonstrates greater resistance to photobleaching, the irreversible fading of a fluorophore upon exposure to excitation light.[3][5] In one study, Alexa Fluor 647 retained approximately 80% of its initial fluorescence after prolonged illumination, whereas Cy5 retained only 55% under the same conditions.[1][3] This increased photostability allows for longer exposure times during imaging and more robust data acquisition in time-lapse experiments.
Both Cy5 and Alexa Fluor 647 conjugates are reported to be pH-insensitive in the physiological range (pH 4 to 10).[9][10] However, some sources suggest that the Alexa Fluor family, in general, is less sensitive to pH changes.[4][11]
Here is a summary of the key performance characteristics:
| Property | Cy5 | Alexa Fluor 647 |
| Excitation Maximum (nm) | ~649 | ~650 |
| Emission Maximum (nm) | ~666 | ~668 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~250,000 | ~270,000 |
| Quantum Yield | ~0.2 (unconjugated) | Significantly higher than Cy5 conjugates |
| Photostability | Less photostable | Significantly more photostable than Cy5 |
| Brightness of Conjugates | Prone to self-quenching at high DOLs | Brighter than Cy5 conjugates, less self-quenching |
| pH Sensitivity | Relatively insensitive (pH 4-10) | Highly insensitive to pH changes |
Cost Analysis
While Alexa Fluor 647 often demonstrates superior performance, Cy5 has traditionally been a more cost-effective option.[1] The price difference can be a significant factor, especially for large-scale experiments or high-throughput screening. A direct cost comparison of the amine-reactive NHS ester forms of the dyes from various suppliers indicates that Cy5 NHS ester is generally more affordable per unit mass than Alexa Fluor 647 NHS ester.[9][10][12] However, the performance advantages of Alexa Fluor 647, such as its brightness and photostability, may lead to the use of lower antibody concentrations or reduced imaging times, potentially offsetting the initial higher cost of the dye.
Experimental Protocols
To ensure a fair and reproducible comparison between Cy5 and Alexa Fluor 647, standardized experimental protocols are essential. Below are detailed methodologies for common applications.
Protein Labeling with NHS Esters
This protocol describes the general procedure for conjugating amine-reactive Cy5 SE (succinimidyl ester) or Alexa Fluor 647 NHS ester to a protein, such as an antibody.
1. Protein Preparation:
-
Dissolve the protein to be labeled in an amine-free buffer, such as 0.1 M sodium bicarbonate, pH 8.3-8.5.[1] Buffers containing primary amines like Tris or glycine (B1666218) must be avoided as they will compete with the protein for reaction with the dye.[1]
-
The protein concentration should ideally be between 2-10 mg/mL.[1]
-
If necessary, perform dialysis against the labeling buffer to remove any interfering substances.[1]
2. Dye Preparation:
-
Immediately before use, dissolve the Cy5 SE or Alexa Fluor 647 NHS ester in anhydrous dimethylsulfoxide (DMSO) to a concentration of 10 mg/mL.[1]
-
Vortex the solution thoroughly to ensure the dye is completely dissolved.[1]
3. Labeling Reaction:
-
Slowly add a calculated amount of the dye stock solution to the protein solution while gently stirring. The optimal dye-to-protein molar ratio should be determined empirically for each specific protein, but a starting point of a 10- to 20-fold molar excess of dye to protein is common.[1]
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.[1]
4. Purification of the Conjugate:
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column, such as a Sephadex G-25 column.[1]
-
Equilibrate the column with a suitable storage buffer, like phosphate-buffered saline (PBS).
-
Apply the reaction mixture to the column and collect the fractions containing the labeled protein. The labeled protein will typically be in the first colored fractions to elute.
5. Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorption maximum of the dye (~650 nm).
-
Calculate the protein concentration and the dye concentration using the Beer-Lambert law. The DOL is the molar ratio of the dye to the protein.
Indirect Immunofluorescence Staining
This protocol outlines a typical workflow for using fluorescently labeled secondary antibodies in immunofluorescence imaging.
1. Cell Culture and Fixation:
-
Grow cells on sterile coverslips in a culture dish.
-
Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
2. Permeabilization and Blocking:
-
If targeting an intracellular antigen, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1-5% BSA in PBS) for 30-60 minutes at room temperature.
3. Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the blocking buffer.
-
Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
4. Secondary Antibody Incubation:
-
Dilute the Cy5- or Alexa Fluor 647-conjugated secondary antibody in the blocking buffer.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
5. Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium, which may contain an antifade reagent.
-
Image the samples using a fluorescence microscope equipped with the appropriate filter sets for Cy5/Alexa Fluor 647 (e.g., excitation at 630-650 nm and emission at 660-680 nm).
Visualizing the Workflow and Decision Process
To further clarify the experimental process and the logic behind dye selection, the following diagrams are provided.
Conclusion
For most demanding fluorescence applications, including super-resolution microscopy, single-molecule detection, and quantitative imaging, Alexa Fluor 647 is the superior choice over Cy5.[1] Its enhanced brightness, greater photostability, and reduced self-quenching contribute to more robust, reliable, and reproducible experimental data.[1][3] While Cy5 remains a viable and cost-effective option for certain applications, particularly when the target is abundant and photobleaching is not a major concern, the performance advantages of Alexa Fluor 647 often justify the additional cost for achieving high-quality results.[1] Ultimately, the choice between Cy5 and Alexa Fluor 647 will depend on the specific requirements of the experiment and the available budget.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. ovid.com [ovid.com]
- 4. cancer.iu.edu [cancer.iu.edu]
- 5. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Cy5 NHS ester | AxisPharm [axispharm.com]
- 10. Invitrogen Alexa Fluor 647 NHS Ester (Succinimidyl Ester) 3 x 100 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.co.uk]
- 11. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 12. Cy5 NHS Ester | AAT Bioquest [aatbio.com]
Safety Operating Guide
Proper Disposal of Cy5-PEG4-acid: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling Cy5-PEG4-acid must adhere to specific disposal procedures to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the proper management of waste containing this fluorescent dye, consolidating safety information and operational protocols.
Immediate Safety and Handling Protocols
Proper handling of this compound is crucial to minimize exposure and ensure a safe laboratory environment. Personal protective equipment (PPE) should always be worn, including safety goggles, gloves, and a lab coat. All handling of the compound in its solid form or in volatile organic solvents should be conducted in a well-ventilated area or a chemical fume hood.
For detailed safety information, refer to the following summary:
| Parameter | Information |
| Chemical Name | This compound |
| Appearance | Solid |
| Personal Protective Equipment (PPE) | Safety goggles, gloves, lab coat |
| Handling | Use in a well-ventilated area or chemical fume hood. Avoid inhalation of dust or vapors. Prevent contact with skin and eyes. |
| Storage | Store in a cool, dry, and dark place. |
Step-by-Step Disposal Procedures
The disposal of this compound and associated waste must be managed as hazardous chemical waste. Under no circumstances should this material be disposed of down the drain.[1] Adherence to local, state, and federal regulations is mandatory.
Waste Segregation
Proper segregation of waste is the first critical step.
-
Solid Waste: Collect unused this compound powder, contaminated personal protective equipment (e.g., gloves, weighing paper), and other solid materials in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: All solutions containing this compound, including reaction mixtures and rinsing solvents, must be collected in a separate, sealed, and appropriately labeled hazardous liquid waste container.
-
Sharps: Any contaminated sharps, such as needles or pipette tips, must be placed in a designated sharps container.
Decontamination of Labware
Reusable labware (e.g., glassware) that has come into contact with this compound requires thorough decontamination.
-
Initial Rinse: Rinse the labware with a suitable organic solvent (e.g., ethanol (B145695) or isopropanol, if compatible) to remove the majority of the fluorescent dye.[1]
-
Collect Rinse Solvent: The solvent used for rinsing must be collected and disposed of as hazardous liquid waste.[1]
-
Secondary Wash: After the initial solvent rinse, wash the labware with soap and water.
Waste Container Management and Disposal
Once waste containers are full, they must be managed for final disposal.
-
Secure Sealing: Ensure all waste containers are securely sealed to prevent leaks or spills.
-
Proper Labeling: Label each container clearly with "Hazardous Waste," the chemical name (this compound), and any associated hazard symbols.
-
Institutional Pickup: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste disposal contractor.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal process.
Caption: Workflow for the proper disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
